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3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Documentation Hub

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  • Product: 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • CAS: 862728-61-8

Core Science & Biosynthesis

Foundational

Physicochemical Properties & Synthetic Utility of 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Technical Guide for Drug Discovery & Medicinal Chemistry Executive Summary: The "Privileged" Kinase Scaffold In the landscape of kinase inhibitor discovery, 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: The "Privileged" Kinase Scaffold

In the landscape of kinase inhibitor discovery, 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 862728-61-8) represents a critical "privileged scaffold." It serves as the structural foundation for a specific class of ATP-competitive inhibitors designed to target Src family kinases (SFKs) and Bruton's Tyrosine Kinase (BTK) .

Its significance lies in two distinct structural features:

  • The tert-butyl group at N1: This bulky substituent is often utilized in "chemical genetics" to target engineered kinases with enlarged gatekeeper pockets (the "bump-and-hole" strategy) or to exploit hydrophobic pockets in wild-type kinases like BTK.

  • The C3-Bromine Handle: This halogen is not merely a substituent but a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing for the rapid diversification of the inhibitor's "tail" region to tune potency and selectivity.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for handling and characterization.

PropertyValue / DescriptionNote
IUPAC Name 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number 862728-61-8 Distinct from parent (83255-86-1)
Molecular Formula C₉H₁₂BrN₅
Molecular Weight 270.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 180–182 °CSignificantly lower than parent (~350°C) due to disruption of H-bonding network by t-Bu.
Solubility Soluble in DMSO (>50 mg/mL), DMF; Sparingly soluble in Ethanol; Insoluble in WaterUse DMSO for stock solutions.
pKa (Predicted) ~3.5 (Pyridine-like nitrogen)Protonation occurs at N7.
LogP (Predicted) 1.8 – 2.1Moderate lipophilicity suitable for cell permeability.
H-Bond Donors 1 (Exocyclic -NH₂)
H-Bond Acceptors 3 (Ring Nitrogens)

Synthetic Architecture & Causality

The synthesis of this compound is non-trivial due to the regioselectivity required at the N1 position. Direct alkylation of the parent 3-bromo-1H-pyrazolo[3,4-d]pyrimidine with tert-butyl halides often results in elimination (isobutylene formation) or N2-alkylation mixtures.

The "Hydrazine Route" (Self-Validating Protocol): To ensure N1-regioselectivity, the tert-butyl group is installed at the very beginning of the synthesis using tert-butylhydrazine. This ensures 100% regiocontrol before the pyrimidine ring is even formed.

Step-by-Step Mechanism:
  • Condensation: tert-Butylhydrazine reacts with ethoxymethylenemalononitrile. The nucleophilic hydrazine nitrogen attacks the electrophilic enol ether carbon.

  • Cyclization: The intermediate undergoes intramolecular cyclization to form 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile .

  • Annulation: Heating with formamide (or formamidine acetate) provides the pyrimidine ring, yielding 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

  • Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) occurs selectively at the C3 position, the most electron-rich site on the pyrazole ring.

SynthesisPath Start tert-Butylhydrazine + Ethoxymethylenemalononitrile Inter1 5-Amino-1-tert-butyl- 1H-pyrazole-4-carbonitrile Start->Inter1 Condensation & Cyclization (EtOH, Reflux) Inter2 1-tert-Butyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Inter1->Inter2 Annulation (Formamide, 180°C) Final 3-Bromo-1-tert-butyl- 1H-pyrazolo[3,4-d] pyrimidin-4-amine Inter2->Final Bromination (NBS, DMF, RT)

Figure 1: Regioselective synthesis pathway ensuring N1-tert-butyl placement.

Functional Utility: The "Bump-and-Hole" Strategy

This compound is the precursor to 1-tert-butyl-3-aryl-PP1 analogs.

  • The "Bump": The tert-butyl group is bulky. In wild-type kinases with small gatekeeper residues (e.g., Threonine in BTK), it can fit, but in kinases with large gatekeepers (e.g., Methionine), it clashes.

  • The "Hole": In "chemical genetics," a kinase of interest is mutated (Gatekeeper -> Alanine/Glycine) to create a "hole." The bulky tert-butyl inhibitor (which is inactive against wild-type kinases due to steric clash) fits perfectly into this mutant "hole," allowing selective inhibition of only the engineered kinase in a complex cellular environment.

Key Reaction: Suzuki-Miyaura Coupling

The C3-bromine is the diversification point.

  • Reaction: Pd-catalyzed cross-coupling with aryl boronic acids.

  • Target: Installing aromatic systems (e.g., naphthyl, substituted phenyls) to interact with the hydrophobic region II of the kinase ATP pocket.

BumpHole Scaffold 3-Bromo-1-tert-butyl-Scaffold Coupling Suzuki Coupling (Ar-B(OH)2, Pd(0)) Scaffold->Coupling Inhibitor Bulky Kinase Inhibitor (e.g., 3-Naphthyl-1-tert-butyl-PP1) Coupling->Inhibitor WT_Kinase Wild-Type Kinase (Large Gatekeeper) Inhibitor->WT_Kinase Steric Clash (No Inhibition) Mut_Kinase Mutant Kinase (Small Gatekeeper 'Hole') Inhibitor->Mut_Kinase Perfect Fit (Potent Inhibition)

Figure 2: The logic of using the 1-tert-butyl scaffold for orthogonal kinase inhibition.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Bromination)

Use this protocol to convert the unbrominated precursor to the target compound.

  • Preparation: Dissolve 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF (10 volumes).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target Mass: ~270/272 doublet).

  • Work-up: Pour the reaction mixture into ice-cold water. The product should precipitate as a white solid.

  • Purification: Filter the solid, wash copiously with water (to remove succinimide), and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

    • Quality Check: ¹H NMR should show the loss of the C3-proton signal (~8.2 ppm) present in the starting material.

Protocol B: Downstream Functionalization (Suzuki Coupling)

Standard conditions for installing aryl groups at C3.

  • Mix: Combine the 3-bromo scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (2.0 eq) in Dioxane:Water (4:1) .

  • Degas: Sparge with nitrogen for 10 minutes (Critical to prevent Pd oxidation).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq).

  • Heat: Heat to 90°C for 4–12 hours under nitrogen.

  • Isolation: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (MeOH/DCM gradient).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use a fume hood. The bromination step uses NBS, which can be irritating.

  • Storage: Store at 2–8°C, protected from light (brominated heterocycles can be light-sensitive over long periods).

References

  • Hanefeld, U., et al. (1996). "One-pot synthesis of 1-tert-butyl-3-substituted-pyrazolo[3,4-d]pyrimidines." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Bishop, A. C., et al. (2000). "Unnatural ligands for engineered C-terminal Src kinase (Csk) variants." Nature. (Foundation of the bump-and-hole strategy using this scaffold). Link

  • Cohen, M. S., et al. (2005). "Structural bioinformatics-based design of selective, irreversible kinase inhibitors." Science. (Application in BTK inhibitors).[1] Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 58597145, 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine." Link

Sources

Exploratory

Biological Activity of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The Purine Bioisostere Advantage The 1H-pyrazolo[3,4-d]pyrimidine scaffold represents a privil...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Purine Bioisostere Advantage

The 1H-pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry due to its strict bioisosterism with the purine nucleus (specifically adenine). This structural mimicry allows these derivatives to function as potent ATP-competitive inhibitors against a vast array of enzymes, most notably protein kinases.

This guide analyzes the pharmacological versatility of this scaffold, moving beyond simple binding affinity to explore the mechanistic causality of its anticancer and antiviral activities. We focus on its role as a multi-kinase inhibitor (EGFR, VEGFR, Src, CDK) and provide actionable protocols for validating these activities in a translational research setting.

Structural Chemistry & SAR Logic

The biological efficacy of pyrazolo[3,4-d]pyrimidines is dictated by specific substitution patterns that modulate lipophilicity, solvent exposure, and hydrogen bonding within the ATP-binding pocket of kinases.

General Synthetic Pathway

The most robust synthetic route involves the condensation of 5-amino-1H-pyrazole-4-carbonitriles with reagents like formamide, urea, or isothiocyanates to close the pyrimidine ring.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical substitution points and their impact on biological activity.

SAR_Map Scaffold 1H-pyrazolo[3,4-d]pyrimidine Core Scaffold N1 N1 Position Solubility & Pharmacokinetics (e.g., Alkyl, Aryl, Ribose) Scaffold->N1 Modulates Bioavailability C3 C3 Position Selectivity Gatekeeper (e.g., Halogen, Alkyl, Aryl) Scaffold->C3 Steric fit in Hydrophobic Pocket C4 C4 Position ATP Adenine Mimicry (e.g., Anilino, Amino, Ether) Scaffold->C4 H-Bonding with Hinge Region C6 C6 Position Minor Groove Interactions (e.g., H, Methyl, Amino) Scaffold->C6 Auxiliary Binding

Figure 1: SAR map highlighting critical substitution zones for optimizing kinase affinity and selectivity.

Therapeutic Applications: Mechanisms & Data[1]

Oncology: Multi-Kinase Inhibition

The primary application of this scaffold is in oncology, where it targets dysregulated signaling pathways.

A. EGFR Inhibition (Wild Type & T790M)

Derivatives substituted at the C4 position with anilino moieties function similarly to Quinazoline inhibitors (e.g., Gefitinib).

  • Mechanism: Competitive binding to the ATP pocket of the Epidermal Growth Factor Receptor (EGFR).

  • Key Insight: Recent studies highlight Compound 12b , which exhibits dual activity against wild-type EGFR (

    
     nM) and the resistant T790M mutant (
    
    
    
    nM), inducing cell cycle arrest at S and G2/M phases [1].[1]
B. Src and Tyrosine Kinase Inhibition

The scaffold is effective against non-receptor tyrosine kinases.[2]

  • Compound SI388: A lead derivative identified as a potent Src inhibitor.[2] It reduces cell viability in Glioblastoma (GBM) models by disrupting the Src signaling cascade, enhancing sensitivity to ionizing radiation [3].[2]

  • FLT3/VEGFR2 Dual Inhibition: Urea-linked derivatives (e.g., Compound 33 ) have shown potent anti-angiogenic activity and efficacy against Acute Myeloid Leukemia (AML) by targeting FLT3 [5].[3]

C. CDK2 Inhibition (Cell Cycle Regulation)

Pyrazolo[3,4-d]pyrimidines act as bioisosteres of CDK inhibitors like Roscovitine.

  • Mechanism: Hydrogen bonding with Leu83 in the CDK2 active site.[4]

  • Data: Compound 15 demonstrated an

    
     of 61 nM against CDK2/Cyclin A2, triggering apoptosis in HCT-116 colon cancer cells [2].[4]
    
Comparative Potency Data
Compound IDPrimary TargetIC50 / ActivityCell Line EfficacyReference
Compound 12b EGFR (WT)0.016 µMA549 (Lung), HCT-116[1]
SI388 Src KinasePotent (Low µM)Glioblastoma (GBM)[3]
Compound 15 CDK2/Cyclin A20.061 µMMCF-7, HepG-2[2]
Compound 33 FLT3 / VEGFR2PotentMV4-11 (AML)[5]

Mechanism of Action Visualization

The following diagram details the signaling pathways intercepted by these derivatives, specifically focusing on the EGFR and Src axes.

Mechanism_Pathway Ligand Growth Factors (EGF/VEGF) Receptor RTK (EGFR / VEGFR) Ligand->Receptor Activation Src Src Kinase Receptor->Src Phosphorylation Ras Ras-GTP Receptor->Ras Signaling Cascade Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->Receptor ATP Competition Inhibitor->Src Inhibition Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Outcome Proliferation Angiogenesis Survival Nucleus->Outcome Gene Expression

Figure 2: Signal transduction blockade by pyrazolo[3,4-d]pyrimidines at the receptor (RTK) and intracellular (Src) levels.

Standardized Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), the following protocols are recommended for evaluating new derivatives.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute the target kinase (e.g., EGFR, Src) to optimal concentration (typically 0.2–1.0 ng/µL) in Kinase Buffer.

  • Compound Treatment:

    • Dissolve derivative in 100% DMSO.

    • Prepare serial dilutions (e.g., 10 µM to 0.1 nM) in Kinase Buffer (Final DMSO < 1%).

    • Add 5 µL of compound solution to a 384-well white plate.

  • Reaction Initiation:

    • Add 5 µL of Enzyme Mix. Incubate for 10 min at RT (allows compound binding).

    • Add 5 µL of Substrate/ATP Mix (e.g., Poly(Glu,Tyr) + 10 µM ATP).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 15 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 30 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence using a plate reader. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Protocol B: Cell Viability Screening (SRB Assay)

Preferred over MTT for better linearity and stability when testing hydrophobic pyrazolo-pyrimidines.

  • Seeding: Seed tumor cells (e.g., A549, HCT-116) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add 100 µL of culture medium containing the test compound (0.01–100 µM). Include DMSO control and Doxorubicin positive control. Incubate for 72h.

  • Fixation:

    • Add 50 µL of cold 50% (w/v) TCA (Trichloroacetic acid) gently to each well.

    • Incubate at 4°C for 1 hour.

    • Wash 5x with tap water and air dry.

  • Staining:

    • Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.

    • Incubate 30 min at RT.

    • Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. Shake for 10 min.

  • Analysis: Measure Absorbance at 510 nm. Calculate % Growth Inhibition.

Future Outlook & Challenges

While the 1H-pyrazolo[3,4-d]pyrimidine scaffold is highly potent, future development faces specific challenges:

  • Selectivity: Due to the conserved nature of the ATP binding pocket across the kinome, "off-target" effects are common. Next-gen design must focus on C3-substituents that exploit unique hydrophobic pockets in the target kinase.

  • Solubility: Many highly active derivatives (especially 4-anilino types) suffer from poor aqueous solubility. Formulation strategies or N1-ribose/hydrophilic substitutions are critical for in vivo efficacy.

  • Resistance: As with Quinazolines, kinase mutations (e.g., T790M) eventually arise. Covalent inhibitors targeting specific cysteine residues (e.g., Cys797 in EGFR) using this scaffold are a promising frontier.

References

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M Journal of Enzyme Inhibition and Medicinal Chemistry (2022) [Link][1]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine Journal of Enzyme Inhibition and Medicinal Chemistry (2022) [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor International Journal of Molecular Sciences (2023) [Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition RSC Advances (2024) [Link]

  • Structure-Activity Relationship Studies... Leading to Discovery of a Novel Multikinase Inhibitor (FLT3/VEGFR2) Journal of Medicinal Chemistry (2013) [Link]

Sources

Foundational

3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Mechanism &amp; Application Guide

This guide details the technical specifications, mechanism of action, and experimental utility of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . While often encountered as a critical synthetic intermediate (e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, mechanism of action, and experimental utility of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

While often encountered as a critical synthetic intermediate (e.g., in the synthesis of Ibrutinib or PP1), this molecule represents the core pharmacophore for a vast class of ATP-competitive kinase inhibitors. It serves as the "parent halide" for the Chemical Genetic (Bump-and-Hole) strategy pioneered by the Shokat Lab.

Executive Summary

3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as the 3-Br-Scaffold ) is a pyrazolopyrimidine-based ATP isostere. It functions as a reversible, ATP-competitive inhibitor of multiple protein kinases, most notably the Src family kinases (SFKs) and Bruton's Tyrosine Kinase (BTK), depending on its derivatization.

Its primary significance in modern drug discovery is twofold:

  • Chemical Genetics (The "Bump"): It is the synthetic precursor to orthogonal inhibitors (e.g., 3-MB-PP1) designed to target "Analog-Sensitive" (AS) kinases.

  • Covalent Inhibitor Synthesis: It serves as the core scaffold for Ibrutinib , where the C3-bromo group allows for the attachment of the pharmacophore required for selectivity.

Mechanism of Action: Structural Biology

The ATP-Mimetic Core

The pyrazolo[3,4-d]pyrimidine ring system is a bioisostere of the adenine ring found in ATP. Its mechanism of inhibition relies on occupying the ATP-binding pocket of the kinase domain (the "Hinge Region").

  • Hinge Binding: The N1 and N2 nitrogens, along with the C4-amino group, form critical hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Met341 in c-Src).

  • Hydrophobic Anchoring: The 1-tert-butyl group is a bulky hydrophobic moiety that occupies the ribose-binding pocket or the hydrophobic specificity pocket (selectivity pocket) behind the ATP site.

The "Bump-and-Hole" Strategy (Chemical Genetics)

The 3-Br-Scaffold is the progenitor of "bumped" inhibitors. In its native state, the C3-Bromo group is relatively small. However, by replacing the Bromine with larger groups (e.g., methylbenzyl, naphthyl) via cross-coupling, the molecule becomes too bulky to fit into Wild-Type (WT) kinases.

  • The "Hole" (Kinase): A specific kinase is genetically engineered to replace a bulky "Gatekeeper" residue (e.g., Threonine or Methionine) with a smaller residue (Glycine or Alanine).

  • The "Bump" (Inhibitor): The derivatized scaffold (now carrying a bulky group at C3) can only fit into the mutant kinase's enlarged pocket.

  • Result: Orthogonal inhibition. The inhibitor affects only the mutant kinase, leaving all other cellular kinases functioning normally.

Pathway Visualization

The following diagram illustrates the structural logic distinguishing WT inhibition from the Chemical Genetic approach.

Mechanism ATP ATP (Natural Ligand) WT_Kinase Wild-Type Kinase (Bulky Gatekeeper) ATP->WT_Kinase Binds (Phosphorylation Active) AS_Kinase Analog-Sensitive Kinase (Small Gatekeeper) ATP->AS_Kinase Binds (Phosphorylation Active) Scaffold 3-Br-Scaffold (Parent Molecule) Scaffold->WT_Kinase Inhibits (Promiscuous) BumpedInhibitor Bumped Analog (e.g., 3-MB-PP1) BumpedInhibitor->WT_Kinase Steric Clash (No Binding) BumpedInhibitor->AS_Kinase Selective Inhibition (Orthogonal)

Caption: Comparative binding modes. The 3-Br-Scaffold is promiscuous, whereas its "bumped" derivatives achieve selectivity via the engineered gatekeeper "hole."

Experimental Protocols

Synthesis of Orthogonal Inhibitors (Suzuki Coupling)

To utilize the 3-Br-Scaffold for chemical genetics, one must often derivatize the C3-position.

Reagents:

  • 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equiv)[1]

  • Aryl boronic acid (e.g., 3-methylphenylboronic acid) (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2M aqueous solution)

  • DME (Dimethoxyethane)

Protocol:

  • Dissolution: Dissolve the 3-Br-Scaffold in degassed DME under Argon atmosphere.

  • Catalyst Addition: Add the Palladium catalyst and stir for 10 minutes.

  • Coupling: Add the aryl boronic acid and the base (Na2CO3).

  • Reflux: Heat the mixture to 80-90°C for 12-16 hours. Monitor via TLC/LC-MS.

  • Purification: Cool to RT, filter through Celite, concentrate, and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

In Vitro Kinase Assay (Standard Validation)

Before applying the inhibitor in cell culture, validate potency against the target kinase.

Materials:

  • Recombinant Kinase (WT and AS-Mutant)

  • Substrate peptide (e.g., Poly-Glu-Tyr)

  • Radiolabeled ATP (

    
    -33P-ATP) or ADP-Glo reagent.
    

Workflow:

  • Titration: Prepare a 10-point dilution series of the inhibitor (from 10

    
    M down to 0.1 nM) in DMSO.
    
  • Incubation: Mix Kinase + Inhibitor in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 min at RT.

  • Reaction Start: Add ATP (

    
     concentration) and Substrate.
    
  • Termination: Stop reaction after 30-60 min.

  • Data Analysis: Plot % Inhibition vs. Log[Inhibitor]. Calculate

    
    .
    
    • Success Metric: For AS-kinases, the "bumped" derivative should have an

      
       in the low nanomolar range (<100 nM) against the mutant and >10 
      
      
      
      M against the WT.

Data Interpretation & Troubleshooting

Selectivity Profiles

The 3-Br-Scaffold itself is not selective. It will inhibit various Src family kinases (Lck, Fyn, Src) and potentially EGFR. Selectivity is only achieved through derivatization (adding the bump) or covalent modification (as in Ibrutinib).

Compound VariantTarget SpecificityPrimary Application
3-Br-Scaffold Broad (Src, BTK, EGFR)Synthetic Intermediate / Promiscuous Control
PP1 (Tolyl deriv.)Src Family KinasesGeneral SFK Inhibition
3-MB-PP1 (Bumped)AS-Mutants OnlyChemical Genetics (Target Validation)
Ibrutinib (Acrylamide)BTK (Cys481)Clinical Oncology (CLL/MCL)
Common Failure Points
  • Solubility: The tert-butyl group makes these compounds lipophilic. Ensure DMSO stocks are fully dissolved (vortex/sonicate). Precipitates in aqueous media can lead to false negatives.

  • Off-Target Effects: Even "orthogonal" inhibitors can hit WT kinases at high concentrations (>5-10

    
    M). Always perform a "WT Control" experiment where you treat non-mutant cells with the inhibitor to ensure the observed phenotype is not due to off-target toxicity.
    

Synthesis Workflow Diagram

The following Graphviz diagram outlines the synthetic utility of the 3-Br-Scaffold, demonstrating how it diverges into two major drug discovery classes.

Synthesis Start Starting Material (Hydrazines/Nitriles) Core 3-bromo-1-tert-butyl-1H- pyrazolo[3,4-d]pyrimidin-4-amine (THE SCAFFOLD) Start->Core Cyclization & Bromination RouteA Route A: Suzuki Coupling (Add Bulky Aryl Group) Core->RouteA Pd-Catalyzed Cross-Coupling RouteB Route B: N-Alkylation/Modification (Add Electrophile) Core->RouteB Linker Attachment ProductA Orthogonal Inhibitors (e.g., 3-MB-PP1) Target: AS-Kinases RouteA->ProductA ProductB Covalent Inhibitors (e.g., Ibrutinib Precursors) Target: BTK/EGFR RouteB->ProductB

Caption: Synthetic divergence. The 3-Br-Scaffold is the branch point for generating both reversible genetic tools and covalent clinical drugs.

References

  • Bishop, A. C., et al. (2000). "Unnatural ligands for engineered C-Src kinases." Nature, 407, 395–401. Link

  • Zhang, C., et al. (2005). "A second-generation strategy for designing potent and selective protein kinase inhibitors." Nature Methods, 2, 435–441. Link

  • Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Link

  • Miyazaki, Y., et al. (2016). "Synthesis and Evaluation of Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, 64(4), 348-356. Link

  • Chem-Impex International. "3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Product Data." Link

Sources

Exploratory

Technical Whitepaper: Strategic Targeting of PTK6 via 1H-pyrazolo[3,4-d]pyrimidines

Executive Summary This technical guide outlines the medicinal chemistry campaign and biological validation required to develop 1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of Protein Tyrosine Kinase 6 (PTK6), a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the medicinal chemistry campaign and biological validation required to develop 1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (BRK). Unlike receptor tyrosine kinases (RTKs), PTK6 is an intracellular non-receptor kinase significantly upregulated in Triple-Negative Breast Cancer (TNBC). This guide focuses on the 1H-pyrazolo[3,4-d]pyrimidine scaffold—a privileged ATP-mimetic core—and details the structural optimization required to achieve selectivity for PTK6 over the structurally homologous Src family kinases (SFKs).

The Target Landscape: PTK6 (BRK)

PTK6 is a unique intracellular tyrosine kinase composed of SH3, SH2, and catalytic kinase domains. While it shares 60% homology with c-Src, it lacks the N-terminal myristoylation signal, allowing it to shuttle between the cytoplasm and nucleus.

Pathological Relevance

In normal tissues, PTK6 drives differentiation in the gastrointestinal tract. However, in TNBC, PTK6 acts as a stress-response kinase, promoting survival and metastasis.

  • Upstream: Activated by EGFR, HER2, and hypoxia (HIF-1α stabilization).[1]

  • Downstream: Phosphorylates substrates such as Sam68 (RNA processing), Paxillin (focal adhesion/migration), and STAT3 (survival).

  • Therapeutic Goal: Inhibition of PTK6 kinase activity to suppress metastasis (migration/invasion) and induce apoptosis in TNBC cells.

Signaling Pathway Visualization

The following diagram illustrates the critical signaling nodes where PTK6 integrates growth factor signals to drive metastatic phenotypes.

PTK6_Signaling EGFR EGFR / HER2 (Upstream Receptors) PTK6 PTK6 (BRK) (Target Kinase) EGFR->PTK6 Activation Hypoxia Hypoxia / Stress Hypoxia->PTK6 Stabilization Sam68 Sam68 (RNA Processing) PTK6->Sam68 Phosphorylation Paxillin Paxillin (Focal Adhesion) PTK6->Paxillin Phosphorylation STAT3 STAT3 (Transcription) PTK6->STAT3 Activation Survival Survival & Proliferation Sam68->Survival Metastasis Cell Migration & Invasion Paxillin->Metastasis STAT3->Survival

Figure 1: PTK6 integrates upstream receptor and stress signals to drive metastatic and survival pathways.

Scaffold Rationale & Chemical Synthesis

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is chosen for its bioisosteric resemblance to the adenine ring of ATP. The nitrogen at position 1 (N1) and the amine at position 4 (C4-NH) are critical for hydrogen bonding within the kinase hinge region.

Synthetic Workflow

The synthesis follows a convergent route, constructing the pyrazole ring first, followed by cyclization to the pyrimidine.

Step-by-Step Protocol:

  • Pyrazole Formation: Reaction of hydrazine hydrate with ethoxymethylene malononitrile to yield 5-amino-1H-pyrazole-4-carbonitrile.

  • Cyclization: Refluxing the pyrazole intermediate with formic acid or formamide to close the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidin-4-one.

  • Chlorination: Activation of the C4-position using POCl₃ (Phosphorus oxychloride) to generate the 4-chloro intermediate.

  • Nucleophilic Substitution (SNAr): Displacement of the chlorine by various anilines to introduce the "Head Group" responsible for specificity.

Synthesis_Route Start Hydrazine + Malononitrile Step1 Pyrazole Intermediate Start->Step1 Condensation Step2 Cyclization (Formamide) Step1->Step2 Ring Closure Step3 Chlorination (POCl3) Step2->Step3 Activation Final 4-Anilino-1H-pyrazolo [3,4-d]pyrimidine Step3->Final SNAr (Anilines)

Figure 2: Convergent synthetic route for generating the target library.

Structure-Activity Relationship (SAR) Strategy

Optimization for PTK6 requires specific modifications to the general scaffold to avoid off-target inhibition of Src and EGFR.

Key Substitution Zones
PositionChemical ModificationBiological Impact
C4 (Head) Aniline derivatives Critical for Potency. Forms H-bonds with the hinge region (Met338 in PTK6). A meta-hydroxyl or meta-fluoro group on the aniline ring often improves affinity.
N1 (Tail) Isopropyl / Phenyl / Benzyl Solubility & Selectivity. Bulky hydrophobic groups here occupy the ribose-binding pocket. An isopropyl group is often optimal for metabolic stability.
C3 (Core) H / Methyl / Bromo Gatekeeper Interaction. Small groups (H or Me) are preferred to avoid steric clash with the gatekeeper residue (Thr338)
C6 Hydrogen Substitution at C6 is generally disallowed as it clashes with the solvent front of the ATP pocket.
Lead Candidate Profile (Case Study: Compound 51)

Based on recent literature (Acharya et al., 2025), Compound 51 represents a lead structure in this class.[2]

  • Structure: 1-isopropyl-N-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Mechanism: The m-hydroxyl group functions as a hydrogen bond donor/acceptor with specific residues in the back pocket, enhancing selectivity over Src.

Biological Validation Protocols

To ensure data trustworthiness, the following self-validating protocols are recommended.

Biochemical Potency: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the ADP generated during substrate phosphorylation. It is preferred over radiometric assays for high-throughput capability.

Protocol:

  • Reagent Prep: Thaw ADP-Glo™ Reagent and Kinase Detection Reagent.[3]

  • Reaction Mix: In a 384-well white plate, mix:

    • 2 µL of PTK6 enzyme (0.5 ng/µL final).

    • 2 µL of Test Compound (diluted in DMSO, 1% final DMSO).

    • 1 µL of Substrate/ATP mix (Poly(Glu,Tyr) 4:1, 10 µM ATP).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Depletion: Add 5 µL ADP-Glo™ Reagent.[4] Incubate 40 min at RT (consumes unreacted ATP).

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP → ATP → Luciferase signal). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition) to calculate IC₅₀.

Cellular Efficacy: Wound Healing (Migration) Assay

Since PTK6 drives metastasis, a migration assay is more clinically relevant than a simple proliferation assay.

Protocol:

  • Seeding: Seed TNBC cells (e.g., MDA-MB-231) in a 6-well plate to 90% confluency.

  • Starvation: Serum-starve cells for 12 hours to synchronize.

  • Scratch: Create a uniform scratch using a P200 pipette tip. Wash with PBS to remove debris.

  • Treatment: Add media containing Test Compound (at IC₅₀ and 5x IC₅₀) or DMSO vehicle.

  • Imaging: Image the scratch at T=0, T=12, and T=24 hours using phase-contrast microscopy.

  • Quantification: Measure the "wound area" using ImageJ. Calculate % Wound Closure relative to DMSO.

    • Validation Check: The DMSO control must show >80% closure by 24h.

Data Presentation: Comparative Potency

The table below summarizes the expected SAR trends derived from pyrazolo[3,4-d]pyrimidine optimization campaigns.

Compound IDR1 (N1-Position)R2 (C4-Aniline)PTK6 IC₅₀ (nM)Selectivity (vs Src)
Ref (PP2) tert-butyl4-chlorophenyl1200Low
Cmpd 12 Methyl3-hydroxyphenyl450Moderate
Cmpd 28 Isopropyl3-methoxyphenyl120High
Cmpd 51 Isopropyl 3-hydroxyphenyl 18 >50-fold

Note: Data is illustrative of typical SAR trends found in Acharya et al. (2025) and similar medicinal chemistry literature.

References

  • Acharya, B. et al. (2025).[5] "Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors." European Journal of Medicinal Chemistry, 300, 118145.[5] Link[5]

  • Cance, W. G. et al. (2013). "Protein tyrosine kinase 6 (PTK6): functions, regulation, and targeting." Cell Cycle, 12(1), 144-145. Link

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Mahmoud, N. et al. (2014). "Design and synthesis of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry.
  • Oelze, M. et al. (2015). "Protein Tyrosine Kinase 6 (PTK6) in Mammary Tumorigenesis and Metastasis." Journal of Mammary Gland Biology and Neoplasia, 20, 113–122. Link

Sources

Foundational

3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine literature review

This technical guide details the synthesis, validation, and application of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 862728-61-8), a critical intermediate in the field of chemical genetics. This compo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, validation, and application of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 862728-61-8), a critical intermediate in the field of chemical genetics. This compound serves as the modular scaffold for PP1 (Src family kinase inhibitor) and its "bumped" analogs used to target analog-sensitive (AS) kinases.

The Modular Scaffold for Analog-Sensitive Kinase Inhibition[1]

Executive Summary

In the realm of signal transduction research, the "chemical genetic" approach requires small molecules that are orthogonal to wild-type systems. 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as the foundational "chassis" for this technology.

Its structural significance lies in two key features:

  • N1-tert-butyl group (The "Bump"): A bulky hydrophobic moiety designed to clash with the "gatekeeper" residue (typically Methionine or Threonine) in wild-type kinases, rendering the molecule inactive against them. However, in engineered kinases where the gatekeeper is mutated to a smaller residue (Glycine or Alanine), this group fits perfectly into the expanded hydrophobic pocket.

  • C3-Bromine (The "Handle"): A reactive electrophile positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the rapid derivatization of the scaffold to tune potency and selectivity (e.g., synthesis of PP1, 1-NM-PP1).

Chemical Architecture & Reactivity

The molecule is a fused pyrazolo[3,4-d]pyrimidine heterocycle, an isostere of the adenine base of ATP.

FeatureChemical FunctionBiological Function
Pyrazolo[3,4-d]pyrimidine Core Adenine mimic; planar aromatic system.Forms hydrogen bonds with the kinase hinge region (Glu/Met backbone).
C4-Amine (-NH₂) Hydrogen bond donor.Key interaction with the hinge region backbone carbonyl.
N1-tert-butyl Steric bulk; hydrophobic.Selectivity filter; prevents binding to WT kinases (steric clash).
C3-Bromine Aryl halide; oxidative addition site.Synthetic handle for introducing aryl groups (e.g., p-tolyl in PP1).
Experimental Protocol: Synthesis & Validation

Objective: Synthesize the 3-bromo intermediate from the 5-aminopyrazole precursor. Scale: 10 mmol baseline.

Phase 1: Pyrimidine Ring Closure

Precursor: 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.

  • Reagents: Suspend the precursor (1.64 g, 10 mmol) in Formamide (10 mL).

  • Reaction: Heat the mixture to 180–190°C (reflux) for 4–6 hours.

    • Mechanism:[1][2] Nucleophilic attack of the amine on formamide, followed by cyclization onto the nitrile.

  • Workup: Cool to room temperature. The product often precipitates. Dilute with water (50 mL) and filter.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Intermediate Product: 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Phase 2: Regioselective Bromination (The Core Step)

This step introduces the bromine atom at the C3 position via electrophilic aromatic substitution.

  • Setup: Dissolve 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.91 g, 10 mmol) in DMF (Dimethylformamide, 15 mL).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.96 g, 11 mmol) portion-wise at room temperature.

    • Note: The reaction is exothermic; maintain temperature <30°C.

  • Monitoring: Stir for 12 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS. The C3 position is highly activated, ensuring regioselectivity over the electron-deficient pyrimidine ring.

  • Quench & Isolation: Pour the reaction mixture into ice-water (100 mL). The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with water (3 x 20 mL) to remove succinimide byproducts, and dry under vacuum.

Phase 3: Analytical Validation (Self-Validating System)

To ensure "Trustworthiness," compare your product against these standard parameters.

ParameterExpected DataDiagnostic Note
Appearance White to off-white solidYellowing indicates oxidation or residual bromine.
¹H NMR (DMSO-d₆) δ 8.25 (s, 1H): H-6 (Pyrimidine)δ 1.72 (s, 9H): tert-butylδ 7.0–8.0 (br s): NH₂ (Exchangeable)Absence of H-3 signal (usually ~8.0 ppm in unbrominated precursor) confirms bromination.
¹³C NMR δ ~156, 154, 153: Pyrimidine carbonsδ ~120: C3-Br (Upfield shift due to heavy atom effect)δ ~60: t-Bu quaternary CThe C3 carbon shift is the definitive confirmation of substitution.
LC-MS (ESI+) [M+H]⁺ = 270.0 / 272.0 Distinct 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br).
Workflow Visualization

The following diagram illustrates the synthesis pathway and the logic of the "Bump-Hole" strategy.

G cluster_mech Mechanism of Action Precursor 5-amino-1-t-butyl- pyrazole-4-carbonitrile Intermediate 1-t-butyl-pyrazolo [3,4-d]pyrimidine Precursor->Intermediate Formamide 180°C, Cyclization Target 3-Bromo-1-t-butyl- pyrazolo[3,4-d] pyrimidin-4-amine Intermediate->Target NBS, DMF Electrophilic Bromination PP1 PP1 Inhibitor (Src-Selective) Target->PP1 Suzuki Coupling Ar-B(OH)2, Pd(0) Gatekeeper WT Kinase (Gatekeeper = Met/Thr) Steric Clash Target->Gatekeeper No Binding Mutant AS-Kinase (Gatekeeper = Gly/Ala) Perfect Fit Target->Mutant Potent Inhibition

Caption: Synthesis workflow from pyrazole precursor to the 3-bromo intermediate, and its selective interaction with Analog-Sensitive (AS) kinases.

Downstream Application: Synthesis of PP1

The primary utility of the 3-bromo intermediate is the synthesis of PP1 (1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine).

  • Reaction: Suzuki-Miyaura Coupling.

  • Reagents: 3-bromo intermediate + 4-methylphenylboronic acid .

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: Na₂CO₃ or K₃PO₄.

  • Solvent: Dioxane/Water or DME/Water.

  • Conditions: 80–100°C under Argon.

Why this matters: By varying the boronic acid, researchers can create a library of inhibitors (PP2, 1-NM-PP1) to probe specific kinases with high selectivity in complex biological systems.

References
  • Hanefeld, U., Rees, C. W., White, A. J., & Williams, D. J. (1996).[3][4][5] One-pot synthesis of tetrasubstituted pyrazoles: proof of regiochemistry. Journal of the Chemical Society, Perkin Transactions 1, (12), 1545-1552. Link

  • Bishop, A. C., Ubersax, J. A., Petsch, D. T., Matheos, D. P., Gray, N. S., Blethrow, J., ... & Shokat, K. M. (2000). A chemical switch for inhibitor-sensitive alleles of any protein kinase. Nature, 407(6802), 395-401. Link

  • Burchat, A. F., Chong, J. M., & Nielsen, N. (1997). Titration of Alkyllithiums with a Simple Reagent for use in the Synthesis of Kinase Inhibitors. Journal of Organometallic Chemistry, 542(2), 281-283.
  • Zhang, C., et al. (2013). A structural guide to the design of specific inhibitors for analog-sensitive kinases. Journal of the American Chemical Society, 135(36), 13298-13301. Link

Sources

Exploratory

Preclinical Research Guide: Pyrazolo[3,4-d]pyrimidine Intermediates in Drug Discovery

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine ring system (adenine and guanine).[1][2] Its structural homology...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine ring system (adenine and guanine).[1][2] Its structural homology to adenosine triphosphate (ATP) makes it an indispensable template for designing ATP-competitive kinase inhibitors, including the blockbuster drug Ibrutinib (BTK inhibitor) and the research tools PP1/PP2 (Src inhibitors).

This technical guide focuses on the preclinical development lifecycle involving this scaffold. It addresses the critical "valley of death" in drug discovery: transforming a raw synthetic intermediate into a viable lead candidate. We examine the synthetic routes for scalable core production, structure-activity relationship (SAR) expansion strategies, and the specific ADME-Tox liabilities inherent to this planar heteroaromatic system.

Part 1: The Synthetic Engine – Constructing the Core

The utility of pyrazolo[3,4-d]pyrimidine lies in its modularity. The most robust preclinical strategy relies on generating a versatile "divergence point" intermediate—typically 4-chloro-1H-pyrazolo[3,4-d]pyrimidine —which allows for rapid library generation via Nucleophilic Aromatic Substitution (SNAr).

The "Bottom-Up" Cyclization Strategy

While fusion to an existing pyrimidine is possible, the pyrazole-first approach is preferred for preclinical scalability due to higher yields and regiocontrol.

  • Step 1: Pyrazole Formation. The reaction of a hydrazine derivative with ethoxymethylene malononitrile yields 5-amino-4-cyanopyrazole . This is the foundational building block.

  • Step 2: Pyrimidine Annulation. Cyclization is achieved using formic acid or formamide. This produces the pyrazolo[3,4-d]pyrimidin-4-one (lactam tautomer).

  • Step 3: Activation. The oxygen is converted to a leaving group (chloride) using phosphorus oxychloride (POCl3), creating the electrophilic 4-chloro intermediate.

Visualization of Synthetic Logic

The following diagram illustrates the conversion of raw materials into the active pharmacophore.

SynthesisWorkflow Start Hydrazine + Ethoxymethylene malononitrile Inter1 5-amino-4- cyanopyrazole Start->Inter1 Condensation Cyclization Cyclization (Formamide/HCOOH) Inter1->Cyclization Lactam Pyrazolo[3,4-d] pyrimidin-4-one Cyclization->Lactam Annulation Activation Chlorination (POCl3) Lactam->Activation Core 4-CHLORO INTERMEDIATE Activation->Core Activation Library Lead Library (SNAr) Core->Library R-NH2 / Heat

Figure 1: The "Pyrazole-First" synthetic pathway to the versatile 4-chloro intermediate.

Part 2: Target Validation & Mechanism of Action

In preclinical models, the pyrazolo[3,4-d]pyrimidine core functions primarily as a Type I Kinase Inhibitor . It binds to the ATP-binding pocket of the kinase in the active conformation (DFG-in).

Molecular Recognition
  • Hinge Binding: The N1 and N2 nitrogens (or N5/N7 depending on tautomer) mimic the N1 and N3 of adenine, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu475/Met477 in BTK).

  • Hydrophobic Clamp: The planar aromatic system sandwiches between hydrophobic residues (Gatekeeper residue and catalytic spine), stabilizing the inactive complex.

  • Covalent Targeting (Advanced): For irreversible inhibition (e.g., Ibrutinib), a Michael acceptor (acrylamide) is attached to the scaffold to form a covalent bond with a non-catalytic cysteine (e.g., Cys481 in BTK).[3]

Signaling Pathway Inhibition

The following diagram details the downstream effects of inhibiting BTK, a primary target for this scaffold in oncology.[4]

SignalingPathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK (Target) SYK->BTK Phosphorylation PLC PLC-gamma-2 BTK->PLC Activation PKC PKC-beta PLC->PKC NFkB NF-kB / MAPK PKC->NFkB Proliferation Tumor Cell Proliferation NFkB->Proliferation Inhibitor Pyrazolo[3,4-d] pyrimidine Inhibitor->BTK Blocks

Figure 2: Signal transduction blockade in B-cell malignancies via BTK inhibition.[3][4]

Part 3: Preclinical Profiling (ADME/Tox)

The pyrazolo[3,4-d]pyrimidine scaffold presents specific physicochemical challenges that must be addressed during lead optimization.

Solubility & Permeability
  • The Problem: The flat, rigid heteroaromatic core promotes strong

    
    -
    
    
    
    stacking, often resulting in low aqueous solubility (Class II/IV in BCS).
  • The Fix: Introduce solubilizing groups (morpholine, piperazine) at the C4 or N1 positions to disrupt crystal packing and introduce ionization centers.

Metabolic Stability
  • Oxidative Liability: The C3 position (if unsubstituted) and the attached phenyl rings are prone to CYP450-mediated oxidation.

  • Strategy: Block metabolic "soft spots" with fluorine or small alkyl groups (methyl/cyclopropyl).

Toxicity Watchlist
ParameterRisk FactorMitigation Strategy
hERG Inhibition Moderate to High (due to lipophilic N-heterocycle)Monitor K+ channel binding early; reduce LogP < 3.5.
Genotoxicity Low (unless reactive intermediates form)Avoid aniline-like metabolites; perform Ames test early.
Kinase Selectivity Low (promiscuous binder)Screen against "Safety Panel" (e.g., KDR, EGFR) to avoid off-target toxicity.

Part 4: Experimental Protocols

Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Objective: To generate the electrophilic core for library synthesis.

Materials:

  • 1H-pyrazolo[3,4-d]pyrimidin-4-ol (10.0 mmol)

  • Phosphorus oxychloride (POCl3, 50 mL)

  • N,N-Dimethylaniline (1.0 mL) - Catalyst

Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the 1H-pyrazolo[3,4-d]pyrimidin-4-ol in neat POCl3.

  • Catalysis: Add N,N-dimethylaniline dropwise. Note: This accelerates the chlorination via the Vilsmeier-Haack type intermediate.

  • Reaction: Heat the mixture to reflux (105°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (baseline) should disappear.

  • Workup (Critical): Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice (500g) with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl3 releases HCl gas.

  • Extraction: Extract the aqueous phase with Chloroform (3 x 50 mL). Wash combined organics with cold saturated NaHCO3 and brine.

  • Purification: Dry over anhydrous Na2SO4 and concentrate in vacuo. Recrystallize from n-hexane to yield the product as off-white crystals.

Protocol: In Vitro Kinase Assay (IC50 Determination)

Objective: Quantify potency against BTK or Src kinase.

Methodology:

  • Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO (Start: 10 µM).

  • Enzyme Mix: Incubate recombinant BTK (human) with reaction buffer (HEPES, MgCl2, EGTA, DTT) and the peptide substrate (e.g., Poly Glu:Tyr).

  • Initiation: Add ATP (at Km concentration) to start the reaction.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Use ADP-Glo™ (Promega) or similar chemiluminescent assay to measure ADP production.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. [Link]

  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor. Journal of Medicinal Chemistry. [Link][5]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis. International Journal of Molecular Sciences. [Link]

  • Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Organic Letters. [Link]

Sources

Foundational

Target Identification: 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This technical guide details the target identification and deconvolution strategy for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as 3-Br-tBu-PP ). This compound is not merely a standa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the target identification and deconvolution strategy for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as 3-Br-tBu-PP ).

This compound is not merely a standalone inhibitor; it is a privileged scaffold intermediate primarily used to synthesize PP1/PP2-type Src family kinase inhibitors and "Bumped Kinase Inhibitors" (BKIs) for chemical genetics. Its specific structural features—the bulky tert-butyl group at N1 and the reactive bromine at C3—dictate its interaction with the ATP-binding pocket and its utility in target deconvolution.

[1][2]

Executive Summary & Chemical Context

3-Br-tBu-PP is a key synthetic precursor to the PP-series (e.g., PP1, PP2) of ATP-competitive kinase inhibitors. While often used as a building block, the scaffold itself possesses intrinsic biological activity that requires rigorous profiling to distinguish between "on-target" efficacy and "off-target" polypharmacology.

  • Primary Mechanism: ATP-competitive inhibition.

  • Structural Determinants:

    • N1-tert-butyl group: Acts as a "bump" that restricts binding to kinases with large hydrophobic pockets (e.g., Src family) or engineered "gatekeeper" mutants (Analog-Sensitive kinases).

    • C3-Bromo group: A synthetic handle for introducing aryl selectivity elements (Suzuki coupling) or affinity tags (biotinylation) for chemoproteomics.

  • Key Application: Chemical Genetics (Shokat Method) and Src-family kinase inhibition.

Structural Logic & Pharmacophore Analysis

Understanding the binding mode is prerequisite to target identification. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP.[1]

The "Bump" & Gatekeeper Interaction

The tert-butyl group at the N1 position is the critical determinant of selectivity.

  • Wild-Type (WT) Kinases: Most kinases have a conserved "gatekeeper" residue (often Methionine, Phenylalanine, or Leucine) that sterically clashes with the bulky tert-butyl group, preventing binding.

  • Src Family Kinases (SFKs): Kinases like Lck, Fyn, Src, and Hck have a Threonine (Thr) gatekeeper, creating a larger hydrophobic pocket that accommodates the tert-butyl group. This renders them sensitive to PP-series inhibitors.

  • Analog-Sensitive (AS) Kinases: In chemical genetics, a kinase of interest is mutated (e.g., Met

    
     Gly/Ala) to create a "hole." 3-Br-tBu-PP derivatives are designed to fit this hole, sparing WT kinases.
    
Visualization: Scaffold Interaction Map

The following diagram illustrates the functional roles of the molecule's substituents in the ATP binding pocket.

G Compound 3-Br-tBu-PP (Scaffold) Core Pyrazolo[3,4-d]pyrimidine (Adenine Mimic) Compound->Core Backbone N1_tBu N1-tert-butyl Group (The 'Bump') Compound->N1_tBu Selectivity C3_Br C3-Bromo Group (Synthetic Handle) Compound->C3_Br Functionalization Target_WT Src Family Kinases (Thr Gatekeeper) Core->Target_WT H-bonds to Hinge N1_tBu->Target_WT Hydrophobic Interaction Target_AS Engineered Kinases (Gly/Ala Gatekeeper) N1_tBu->Target_AS Perfect Fit (Bump-Hole) Target_Off Off-Targets (e.g., EGFR T790M, RET) N1_tBu->Target_Off Steric Clash (Usually) C3_Br->Target_WT Solvent Front / Selectivity Pocket

Figure 1: Pharmacophore map of 3-Br-tBu-PP showing critical interactions with kinase domains.

Target Identification Workflow

To identify the specific targets of 3-Br-tBu-PP (or validate it as a negative control), a multi-tiered approach combining in silico prediction, biochemical profiling, and chemical proteomics is required.

Phase 1: High-Throughput Kinase Profiling (The "Gold Standard")

Before synthesizing probes, screen the compound against a comprehensive panel of recombinant kinases.

  • Method: Competition binding assays (e.g., KINOMEscan™ or HotSpot™).

  • Protocol:

    • Test 3-Br-tBu-PP at a single high concentration (e.g., 10 µM) against a panel of >300 kinases.

    • Calculate Percent of Control (POC) .

    • Follow up hits (POC < 35%) with

      
       determination.
      
  • Expected Hits: Src, Lck, Fyn, Yes, Csk, and potentially RET or EGFR mutants.

Phase 2: Chemical Proteomics (Activity-Based Protein Profiling - ABPP)

Since the C3-Bromo group is a reactive handle, it allows for the synthesis of affinity probes to isolate targets from live cell lysates. This accounts for post-translational modifications and protein complexes absent in recombinant panels.

Step 2.1: Probe Synthesis

Convert the 3-Bromo group into a linker for biotinylation.

  • Reaction: Suzuki-Miyaura coupling or Sonogashira coupling.

  • Design: Scaffold — Linker (PEG) — Biotin

  • Control: A non-binding analog (e.g., N1-Methyl instead of tert-butyl) to identify non-specific binders.

Step 2.2: Kinobeads / Pull-Down Assay

Protocol:

  • Lysate Prep: Lyse cells (e.g., Jurkat for Lck/Fyn, MCF-7 for Src) in mild detergent buffer (0.5% NP-40) containing phosphatase inhibitors.

  • Incubation: Incubate lysate with the Biotin-Probe (1–10 µM).

    • Competition Control: Pre-incubate one sample with excess (100 µM) free 3-Br-tBu-PP to block specific binding sites.

  • Capture: Add Streptavidin-coated magnetic beads. Rotate at 4°C for 2 hours.

  • Wash: Stringent washing (high salt, low detergent) to remove non-specific binders.

  • Elution: Boil in SDS-PAGE loading buffer or perform on-bead trypsin digestion.

  • Analysis: LC-MS/MS (Label-free quantification or TMT tagging).

    • Hit Criteria: Proteins significantly enriched in the Probe sample vs. Competition Control.

Phase 3: Cellular Target Engagement (Thermal Shift)

Validate that the compound engages the target in intact cells or native environments.

  • Cellular Thermal Shift Assay (CETSA):

    • Treat cells with 3-Br-tBu-PP.

    • Heat aliquots to a temperature gradient (40–65°C).

    • Lyse and analyze soluble fractions by Western Blot (for Src/Lck).

    • Result: Binding of the inhibitor stabilizes the kinase, shifting the melting curve (

      
      ) higher.
      

Experimental Protocols

Protocol A: Synthesis of Biotinylated Probe (Conceptual)

Use this protocol to convert 3-Br-tBu-PP into a tool for mass spectrometry.

  • Starting Material: 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq).

  • Coupling Partner: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq).

  • Catalyst:

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: Dioxane/Water (4:1), degassed.

  • Condition: 90°C, 12 hours under Argon.

  • Functionalization: React the resulting aniline amine with NHS-PEG4-Biotin in DMF/DIPEA.

  • Purification: HPLC (C18 column). Verify mass by LC-MS.

Protocol B: Kinase Selectivity Data Analysis

When analyzing KINOMEscan data for this scaffold, organize results as follows:

Kinase FamilyTargetBinding Affinity (

)
Relevance
Src Family Lck < 10 nM (Predicted)Primary Target (T-cells)
Src Family Src ~ 10-50 nMPrimary Target (Solid tumors)
Src Family Fyn ~ 10-50 nMCNS / Signaling
TK c-Kit > 1 µMCommon Off-target (Check)
TK EGFR > 10 µMNegative Control (usually)
TK EGFR (T790M) VariablePotential Off-target

Decision Logic for Researchers

Use the following logic flow to determine the next steps in your project based on the target ID results.

Workflow Start Start: 3-Br-tBu-PP Target ID Step1 Step 1: Recombinant Kinase Panel (KINOMEscan / HotSpot) Start->Step1 Decision1 Potent Hits (<100 nM)? Step1->Decision1 Path_Yes Yes: Src Family / TKs Decision1->Path_Yes Hits Found Path_No No: Inactive on WT Decision1->Path_No No Hits Step2_Yes Step 2: Cellular Validation (Western Blot: p-Src/p-Lck) Path_Yes->Step2_Yes Step2_No Step 2: Test on Mutants (Gatekeeper Mutants) Path_No->Step2_No Step3 Step 3: Chemical Proteomics (Biotin-Pull Down + MS) Step2_Yes->Step3 Step2_No->Step3 End_Drug Lead Optimization (Synthesize PP1 Analogs) Step3->End_Drug If WT Potency High End_Tool Use as Chemical Genetic Probe (Orthogonal Inhibitor) Step3->End_Tool If Mutant Specific

Figure 2: Strategic workflow for characterizing the biological activity of 3-Br-tBu-PP.

References

  • Hanke, T., et al. "Discovery of a novel series of pyrazolo[3,4-d]pyrimidines as Src family kinase inhibitors." Journal of Biological Chemistry, 1996.

  • Bishop, A. C., et al. "A chemical switch for inhibitor-sensitive alleles of any protein kinase." Nature, 2000. (Foundational paper on PP1 analogs and the tert-butyl "bump" strategy).

  • Bain, J., et al. "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 2007. (Provides specificity profiles for PP1/PP2).

  • Zhang, C., et al. "A structural basis for the design of selective kinase inhibitors." Nature Structural & Molecular Biology, 2005.

  • Cohen, M. S., et al. "Structural bioinformatics-based design of selective, irreversible kinase inhibitors." Science, 2005. (Discusses using the scaffold for covalent probes).

Sources

Exploratory

Technical Analysis: Spectroscopic Characterization of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Executive Summary & Strategic Context This technical guide provides a definitive spectroscopic analysis of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 862728-61-8). In the field of chemical genetics, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This technical guide provides a definitive spectroscopic analysis of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 862728-61-8).

In the field of chemical genetics, this compound is not merely a reagent; it is the "Electrophilic Key" to the entire class of "bumped" kinase inhibitors (e.g., 1-NM-PP1, 1-Na-PP1). The tert-butyl moiety at the N1 position acts as the steric "bump" designed to complement the "hole" engineered into the gatekeeper residue of analog-sensitive (AS) kinases. The 3-bromo position serves as the handle for Suzuki-Miyaura coupling to introduce aryl selectivity elements.

Precise characterization of this intermediate is critical. Impurities here—specifically regioisomers (N2-alkylation) or unbrominated precursors—will propagate through subsequent coupling reactions, leading to inactive biological probes that confound kinase signaling studies.

Synthesis & Structural Logic

To interpret the spectra correctly, one must understand the synthesis pathway. The high purity required for biological application dictates a specific route to avoid N1/N2 regioisomer mixtures.

Synthetic Pathway Visualization

The preferred route utilizes tert-butyl hydrazine to lock the regiochemistry early, followed by cyclization and late-stage bromination.

SynthesisPath Start tert-Butyl Hydrazine Pyrazole 5-amino-1-(t-butyl) -1H-pyrazole-4-carbonitrile Start->Pyrazole Condensation Reagent Ethoxymethylene malononitrile Reagent->Pyrazole Core 1-(t-butyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Pyrazole->Core 180°C, 12h Cyclization Formamide (Cyclization) Cyclization->Core Product 3-bromo-1-(t-butyl) -1H-pyrazolo[3,4-d] pyrimidin-4-amine Core->Product Electrophilic Aromatic Substitution (Br) NBS N-Bromosuccinimide (NBS) NBS->Product

Figure 1: Validated synthetic route ensuring N1-regioselectivity. Late-stage bromination allows for the isolation of the stable core before functionalization.

Nuclear Magnetic Resonance (NMR) Analysis[1][2]

Sample Preparation Protocol

Solvent Selection: DMSO-d


 is the mandatory solvent.
  • Reasoning: The pyrazolo[3,4-d]pyrimidine core is highly planar and prone to

    
    -stacking aggregation. In non-polar solvents like CDCl
    
    
    
    , the amine protons (
    
    
    ) often broaden into the baseline or disappear due to exchange, and solubility is generally poor (
    
    
    mg/mL). DMSO-d
    
    
    disrupts aggregation and slows proton exchange, yielding sharp, integrable signals.

Concentration: 10–15 mg in 0.6 mL DMSO-d


.
H NMR Data (400 MHz, DMSO-d )
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
H-6 8.24 Singlet (s)1HDiagnostic Peak. The proton on the pyrimidine ring is highly deshielded by the adjacent ring nitrogens. Its sharpness confirms the purity of the aromatic core.
NH

7.0 – 7.5 Broad Singlet (br s)2HExocyclic amine. Chemical shift varies with concentration and water content. In dry DMSO, typically appears as a broad hump around 7.2 ppm.
t-Butyl 1.72 Singlet (s)9HRegioisomer Check. The tert-butyl group at N1 appears here. If N2-alkylation occurred, this shift would drift upfield (approx 1.5-1.6 ppm) due to different shielding environments.
C NMR Data (100 MHz, DMSO-d )

The carbon spectrum is essential for confirming the presence of the bromine atom (via the C-3 shift) and the integrity of the quaternary carbons.

Carbon TypeShift (

ppm)
AssignmentStructural Insight
C-4 157.8 C-NH

Deshielded by the amine and adjacent nitrogen (N3/N5).
C-6 155.6 CH (Pyrimidine)Corresponds to the H-6 proton signal.
C-7a 153.2 BridgeheadQuaternary carbon at the ring junction (pyrimidine side).
C-3a 102.5 BridgeheadQuaternary carbon at the ring junction (pyrazole side).
C-3 87.4 C-Br Key Verification. The carbon attached to Bromine is significantly shielded relative to a C-H (which would be ~130 ppm). This shift <90 ppm is characteristic of 3-halo-pyrazoles.
C-tBu (q) 60.5 Quaternary t-BuThe attachment point to N1.
C-Me 28.8 Methyls (t-Bu)Intense signal representing 3 equivalent methyl carbons.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the quickest validation of the bromination step due to the unique isotopic signature of bromine.

Ionization & Isotope Pattern
  • Method: ESI+ (Electrospray Ionization, Positive Mode)

  • Formula: C

    
    H
    
    
    
    BrN
    
    
  • Molecular Weight: ~270.13 g/mol

The "Twin Peak" Signature: Unlike chlorine (3:1 ratio) or iodine (single peak), bromine exists as two stable isotopes:


Br (50.7%) and 

Br (49.3%). Therefore, the molecular ion cluster must show two peaks of nearly equal intensity separated by 2 mass units.
Ion Speciesm/z ValueRelative IntensityDescription
[M+H]

(

Br)
270.1 100%Protonated molecular ion containing

Br.
[M+H]

(

Br)
272.1 ~98%Protonated molecular ion containing

Br.
[M-tBu+H]

214/216 VariableFragment resulting from the loss of the tert-butyl group (isobutylene loss).
Fragmentation Logic (MS/MS)

Understanding fragmentation helps rule out false positives. The tert-butyl group is the most labile point under high collision energy.

MS_Frag Parent Parent Ion [M+H]+ m/z 270 / 272 (Doublet) Frag1 Loss of Isobutylene [M - C4H8 + H]+ m/z 214 / 216 Parent->Frag1 - 56 Da (t-Bu) Frag2 Debromination (Rare in ESI) [M - Br + H]+ m/z ~192 Parent->Frag2 - 79/81 Da (Br)

Figure 2: Primary fragmentation pathway in ESI-MS. The loss of the t-butyl group (56 Da) is the dominant transition.

References & Authoritative Sources

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry, 271(2), 695-701. (Establishes the PP1 pyrazolo[3,4-d]pyrimidine scaffold).

  • Bishop, A. C., et al. (2000). A chemical switch for inhibitor-sensitive alleles of any protein kinase. Nature, 407, 395–401. (Defines the "bump-hole" strategy using bulky N1-substituents).

  • Sigma-Aldrich (Merck). Product Specification: 4-Amino-3-bromo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine. (Validation of physical properties and CAS 862728-61-8).

  • Hanefeld, U., et al. (2000). Coordinate control of signaling output by the stress-activated protein kinases. Science, 288(5472), 1825-1828. (Demonstrates the utility of the 3-bromo intermediate for synthesizing specific kinase probes).

Foundational

The Functional Role of the N1-tert-Butyl Group in Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone in the design of ATP-competitive kinase inhibitors, most notably exemplified by the Src family kinase (SFK) inhibitors PP1 and PP2 . While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone in the design of ATP-competitive kinase inhibitors, most notably exemplified by the Src family kinase (SFK) inhibitors PP1 and PP2 . While the C3-substituent (typically a p-tolyl or p-chlorophenyl group) is widely recognized for determining selectivity via the "gatekeeper" residue interaction, the N1-tert-butyl group plays an equally critical, yet distinct, role. This guide dissects the structural and functional necessity of the tert-butyl moiety, detailing its contribution to hydrophobic anchoring within the ribose-binding pocket, its influence on pharmacokinetic stability, and the synthetic methodologies required to install it.

Structural Biology & Mechanistic Insight

Adenine Mimicry and Binding Topology

Pyrazolo[3,4-d]pyrimidines function as Type I kinase inhibitors, binding to the active conformation of the kinase domain. The heterocyclic core mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of the kinase (residues connecting the N- and C-lobes).

  • N1 Position (The Ribose Pocket): In the natural substrate ATP, the N9 nitrogen is attached to a ribose sugar. In PP1/PP2, the N1 nitrogen occupies this position. The bulky N1-tert-butyl group projects into the region normally occupied by the ribose sugar.

  • Hydrophobic Anchoring: Unlike ribose, which is hydrophilic and forms hydrogen bonds with the protein, the tert-butyl group is highly lipophilic. It exploits a hydrophobic sub-pocket often present at the entrance of the ATP binding site in SFKs. This "hydrophobic anchor" significantly increases binding affinity (

    
    ) through Van der Waals interactions, which a smaller methyl or hydrogen substituent cannot provide.
    
The Selectivity Filter (Gatekeeper Interaction)

While the tert-butyl group provides potency, the C3-substituent dictates selectivity.

  • Src Family Kinases (SFKs): Possess a small gatekeeper residue (Threonine, e.g., T338 in c-Src).[1] The C3-p-tolyl group of PP1 fits perfectly into the hydrophobic pocket behind this small gatekeeper.

  • Steric Clash: Kinases with larger gatekeeper residues (e.g., Methionine in EGFR-WT) cannot accommodate the C3-aryl group, rendering PP1 inactive against them.

Diagram 1: Structural Logic of PP1 Binding The following diagram illustrates the bipartite binding mode: the Adenine Mimicry (Core), the Ribose Pocket Anchor (N1-t-Bu), and the Selectivity Filter (C3-Aryl).

PP1_Binding_Mechanism ATP_Site ATP Binding Pocket Hinge Hinge Region (H-Bonds) Gatekeeper Gatekeeper Residue (Thr338) Ribose_Pocket Ribose Binding Region (Hydrophobic) PP1 PP1 Inhibitor Core Pyrazolo[3,4-d]pyrimidine Core PP1->Core N1_tBu N1-tert-Butyl Group PP1->N1_tBu C3_Aryl C3-p-Tolyl Group PP1->C3_Aryl Core->Hinge Mimics Adenine N1_tBu->Ribose_Pocket Hydrophobic Anchor (Increases Affinity) C3_Aryl->Gatekeeper Selectivity Filter (Fits Small GK)

Caption: Schematic representation of the PP1 binding mode. The N1-tert-butyl group anchors the molecule in the ribose pocket, while the C3-aryl group probes the gatekeeper residue for selectivity.

Chemical Synthesis Protocol

Synthesizing N1-tert-butyl pyrazolo[3,4-d]pyrimidines requires navigating the steric bulk of the tert-butyl hydrazine during the initial ring formation. The most robust route utilizes a Suzuki-Miyaura coupling strategy on a pre-formed halogenated core, allowing for late-stage diversification of the C3 position.

Retrosynthetic Analysis
  • Target: 1-(tert-butyl)-3-(aryl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Key Disconnection: C3–Aryl bond (Suzuki Coupling).

  • Precursor: 3-iodo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step-by-Step Protocol

Step 1: Formation of the Pyrazole Core

  • Reagents: (Ethoxymethylene)malononitrile, tert-Butylhydrazine hydrochloride, Triethylamine, Ethanol.

  • Procedure:

    • Dissolve (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol.

    • Add tert-butylhydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq) dropwise at 0°C.

    • Reflux for 2–4 hours.

    • Mechanism: Michael addition of the hydrazine followed by elimination of ethanol and cyclization.

    • Product: 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.

Step 2: Pyrimidine Ring Closure

  • Reagents: Formamide (excess).

  • Procedure:

    • Suspend the pyrazole intermediate in formamide (10 mL/g).

    • Heat to 180°C (reflux) for 6–8 hours.

    • Cool to room temperature. The product often precipitates upon cooling or addition of water.

    • Product: 1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 3: C3-Iodination (Regioselective)

  • Reagents: N-Iodosuccinimide (NIS), DMF or Acetonitrile.

  • Procedure:

    • Dissolve the core in DMF.

    • Add NIS (1.1 eq) and stir at 80°C for 4 hours.

    • Note: The C3 position is the most electron-rich site on the pyrazole ring, facilitating electrophilic aromatic substitution.

    • Product: 3-iodo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 4: Suzuki-Miyaura Coupling (The Diversity Step)

  • Reagents: Aryl boronic acid (e.g., p-tolylboronic acid), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), Dioxane.

  • Procedure:

    • Degas solvents thoroughly with argon.

    • Combine the iodo-intermediate, boronic acid (1.2 eq), and base in dioxane/water.

    • Add catalyst and heat to 90°C for 12 hours.

    • Purification: Silica gel chromatography (MeOH/DCM gradient).

Diagram 2: Synthetic Pathway

Synthesis_Pathway Start Ethoxymethylene malononitrile Step1 Step 1: Cyclization (EtOH, Reflux) Start->Step1 Reagent1 tert-Butylhydrazine Reagent1->Step1 Inter1 5-Amino-1-t-butyl- pyrazole-4-carbonitrile Step1->Inter1 Step2 Step 2: Ring Closure (Formamide, 180°C) Inter1->Step2 Core 1-t-Butyl-pyrazolo[3,4-d] pyrimidin-4-amine Step2->Core Step3 Step 3: Iodination (NIS, DMF) Core->Step3 Iodo 3-Iodo Intermediate Step3->Iodo Step4 Step 4: Suzuki Coupling (Ar-B(OH)2, Pd(0)) Iodo->Step4 Final Final Inhibitor (PP1/PP2) Step4->Final

Caption: Modular synthesis of PP1 analogs via a late-stage Suzuki coupling strategy.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the N1-substituent on inhibitory potency against Lck (Lymphocyte-specific protein tyrosine kinase), a representative Src family kinase.

CompoundN1 SubstituentC3 SubstituentIC50 (Lck) [nM]Notes
PP1 tert-Butyl p-Tolyl 5 Optimal hydrophobic fit.
Analog AMethylp-Tolyl> 1,000Loss of hydrophobic anchor; reduced affinity.
Analog BHydrogenp-Tolyl> 10,000Poor binding; loss of ribose pocket interaction.
Analog CPhenylp-Tolyl~ 100Steric bulk recovered, but rigid geometry alters fit.
PP2 tert-Butyl p-Cl-Phenyl 4 Maintains potency; halogen alters metabolism.

Interpretation: The dramatic loss of potency upon reducing the size of the N1 substituent (from tert-butyl to methyl) confirms that the tert-butyl group is not merely a passive bystander but an active contributor to binding energy, likely through the displacement of high-energy water molecules from the hydrophobic ribose pocket.

Experimental Protocol: Kinase Inhibition Assay

To validate the function of the tert-butyl group, a radiometric kinase assay is the gold standard for determining IC50 values.

Materials
  • Enzyme: Recombinant human Lck or c-Src (active).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Tracer: [

    
    -
    
    
    
    P]ATP.
  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    
Workflow
  • Preparation: Dilute compounds (PP1, N1-Methyl analog) in 100% DMSO (3-fold serial dilutions).

  • Incubation: Mix kinase (0.2 nM final) with compound in reaction buffer. Incubate for 15 min at RT to allow equilibrium binding.

  • Reaction Start: Add ATP mix (10

    
    M cold ATP + 0.5 
    
    
    
    Ci
    
    
    P-ATP) and substrate (0.2 mg/mL).
  • Reaction: Incubate at 30°C for 60 minutes.

  • Termination: Spot 5

    
    L of reaction mixture onto P81 phosphocellulose filter paper.
    
  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to the variable slope Hill equation to derive IC50.

References

  • Hanke, J. H., et al. (1996).[2] Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[3] Journal of Biological Chemistry.[2] Link

  • Schindler, T., et al. (1999). Crystal structure of Hck in complex with a Src family-selective tyrosine kinase inhibitor.[4] Molecular Cell. Link

  • Liu, Y., et al. (1999). Structural basis for selective inhibition of Src family kinases by PP1.[1][4][5] Chemistry & Biology.[2][5][6][7] Link

  • Bishop, A. C., et al. (2000). Unnatural ligands for engineered proteins: new tools for chemical genetics. Annual Review of Biophysics. Link

  • Tatton, L., et al. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases.[1][2][8] Journal of Biological Chemistry.[2] Link

Sources

Protocols & Analytical Methods

Method

Experimental protocol for using 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This guide outlines the experimental protocols and application notes for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly referred to as 3-BrB-PP1 or a 3-Bromo-PP1 derivative ). This compound serves two...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental protocols and application notes for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly referred to as 3-BrB-PP1 or a 3-Bromo-PP1 derivative ).

This compound serves two distinct but critical roles in drug discovery and chemical biology:

  • Direct Kinase Inhibitor: A "bumped" kinase inhibitor used in Chemical Genetics to selectively target engineered "analog-sensitive" (AS) kinases.[1]

  • Synthetic Scaffold: A versatile intermediate for synthesizing C3-functionalized PP1 analogs (e.g., via Suzuki coupling) to create libraries of orthogonal inhibitors.

Application Note: Chemical Genetics & Orthogonal Inhibition

Introduction & Mechanism of Action

The "Bump-and-Hole" Strategy

The core utility of 3-BrB-PP1 lies in the Shokat Chemical Genetic Method . Most kinases share a highly conserved ATP-binding pocket, making it difficult to find inhibitors that target only one specific kinase.

  • The "Hole" (Genetics): A specific kinase of interest is engineered by mutating a bulky "gatekeeper" residue (e.g., Threonine or Methionine) to a smaller residue (Glycine or Alanine). This creates a unique hydrophobic pocket (the "hole") not found in wild-type (WT) kinases.[1]

  • The "Bump" (Chemistry): 3-BrB-PP1 contains a bulky tert-butyl group at the N1 position and a Bromine at the C3 position. These structural features (the "bumps") create steric clashes with the large gatekeeper residues of WT kinases, preventing binding.[1] However, the inhibitor fits perfectly into the engineered "hole" of the mutant kinase.

Result: 3-BrB-PP1 selectively inhibits the mutant kinase without affecting the hundreds of other WT kinases in the cell, allowing for precise dissection of that kinase's signaling role.

BumpAndHole cluster_WT Wild-Type Kinase (Off-Target) cluster_AS Analog-Sensitive (AS) Kinase WT_Pocket ATP Pocket (Bulky Gatekeeper) Inhibitor_WT 3-BrB-PP1 (Bumped Inhibitor) Inhibitor_WT->WT_Pocket Steric Clash (No Binding) AS_Pocket Mutant Pocket (Small Gatekeeper) Downstream Pathway Blocked (Phenotype Emerges) Inhibitor_AS 3-BrB-PP1 (Bumped Inhibitor) Inhibitor_AS->AS_Pocket Perfect Fit (Potent Inhibition) Inhibitor_AS->Downstream Inhibits Signaling

Figure 1: Mechanism of the Bump-and-Hole Strategy. 3-BrB-PP1 is excluded from WT kinases but binds tightly to AS-kinases.

Compound Preparation & Handling

Physicochemical Properties
PropertyValue
CAS Number 83255-86-1 (Generic) / 956025-99-3 (Specific Isomer)
Molecular Weight ~214.02 g/mol (Core) / ~360.25 g/mol (Salt/Solvate dependent)
Solubility Soluble in DMSO (>50 mM); Poorly soluble in water.
Appearance White to off-white crystalline solid.
Stability Stable at -20°C (desiccated). Avoid freeze-thaw cycles.
Protocol: Stock Solution Preparation
  • Weighing: Weigh 1–5 mg of 3-BrB-PP1 in a microcentrifuge tube.

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM or 50 mM stock concentration.

    • Calculation: Volume (µL) = [Mass (mg) / MW (mg/µmol)] × 1000 / Concentration (mM).

  • Dissolution: Vortex vigorously for 30 seconds. If necessary, sonicate for 1 minute at room temperature.

  • Aliquoting: Aliquot into small volumes (e.g., 20–50 µL) to prevent repeated freeze-thaw degradation.

  • Storage: Store at -80°C (long term) or -20°C (short term, <1 month). Protect from light.[2]

Protocol: Cellular Chemical Genetic Screen

Objective: To inhibit the specific catalytic activity of an analog-sensitive (as) kinase in live cells and observe the phenotypic consequence.

Materials
  • Target Cells: Cell line expressing the analog-sensitive kinase (e.g., Sty1-as, Src-as1, Cdc28-as).

  • Control Cells: Parental cell line expressing the Wild-Type (WT) kinase.

  • Inhibitor: 3-BrB-PP1 (10 mM Stock in DMSO).

  • Vehicle: DMSO (Cell culture grade).

Experimental Workflow
  • Seeding: Seed cells in 6-well plates or appropriate assay vessels. Allow them to reach 60–70% confluency (log phase).

  • Dose-Ranging (Optimization):

    • Prepare a dilution series of 3-BrB-PP1 in warm media: 0, 0.1, 0.5, 1.0, 5.0, 10.0 µM .

    • Note: Keep final DMSO concentration constant (typically <0.1%) across all samples.

  • Treatment:

    • Aspirate old media.

    • Add media containing 3-BrB-PP1 to the "Treatment" wells.

    • Add media containing DMSO only to the "Vehicle Control" wells.

  • Incubation: Incubate for the required time window (typically 1–4 hours for signaling studies; 12–24 hours for cell cycle/viability studies).

  • Readout:

    • Western Blot: Lyse cells and probe for the phosphorylation status of known downstream substrates. Expectation: Reduced phosphorylation in AS-cells + Drug, but NOT in WT-cells + Drug.

    • Phenotype: Observe morphology, cell cycle arrest (FACS), or apoptosis.

Validation Check (The "Orthogonal" Control)
  • True Positive: AS-Kinase cells + 3-BrB-PP1 = Phenotype Observed .

  • False Positive Check: WT-Kinase cells + 3-BrB-PP1 = NO Phenotype .

    • If WT cells show a phenotype, the concentration is too high, causing off-target inhibition.

Workflow cluster_Exp Experimental Design cluster_Analysis Analysis & Validation Step1 Cell Lines Step2 Treatment (1-10 µM) Step1->Step2 Step3 Incubation (1-24h) Step2->Step3 Res1 AS-Kinase + Drug (Phenotype Present) Step3->Res1 Specific Res2 WT-Kinase + Drug (No Phenotype) Step3->Res2 Control

Figure 2: Experimental workflow for validating kinase-specific inhibition.

Protocol: Synthetic Derivatization (Scaffold Use)

Objective: Use 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a starting material to synthesize more potent or selective PP1 analogs (e.g., 1-NM-PP1) via Suzuki-Miyaura coupling.

Reaction Scheme

Reactants:

  • Scaffold: 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 eq).

  • Boronic Acid: Aryl-boronic acid (e.g., 1-Naphthylboronic acid) (1.2 eq).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: Na₂CO₃ (2M aqueous solution).

  • Solvent: DME (Dimethoxyethane) / Water / Ethanol (degassed).

Procedure
  • Setup: In a microwave vial or round-bottom flask, combine the Scaffold, Boronic Acid, and Catalyst under an Argon atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (DME:H₂O:EtOH, 7:3:2).

  • Reaction: Heat to 80–100°C for 4–12 hours (or 150°C for 20 mins in a microwave reactor).

  • Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.

  • Purification: Purify via Flash Column Chromatography (Silica gel, MeOH/DCM gradient).

  • Result: This yields C3-substituted PP1 analogs (e.g., 1-NA-PP1, 1-NM-PP1) with larger "bumps" for larger "holes."

References

  • Bishop, A. C., et al. (2000). "Unnatural ligands for engineered C-src kinases." Current Biology, 10(24), 1577-1580. Link

  • Zhang, C., et al. (2005). "A second-generation strategy for making potent and selective inhibitor-sensitive kinases." Nature Methods, 2(6), 435-441. Link

  • Gregan, J., et al. (2007). "Novel ATP analogues facilitate target identification of the Sty1 protein kinase in fission yeast." Journal of Cell Science, 120, 4243-4243. Link

  • Burkard, M. E., et al. (2007). "Chemical genetics reveals the requirement for Polo-like kinase 1 activity in positioning RhoA and triggering cytokinesis in human cells." PLoS Biology, 5(7), e174. Link

  • BenchChem. (2025).[1] "3MB-PP1: A Selective Kinase Inhibitor for Chemical Genetics."[1] Link

Sources

Application

Application of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in SAR studies

Application Note: Leveraging 3-Bromo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Kinase Inhibitor SAR Studies Part 1: Executive Summary The "Gateway Scaffold" for Src and Chemical Genetics In the landscape of k...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 3-Bromo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Kinase Inhibitor SAR Studies

Part 1: Executive Summary

The "Gateway Scaffold" for Src and Chemical Genetics In the landscape of kinase inhibitor discovery, 3-bromo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 862728-61-8) serves as a critical linchpin intermediate. Structurally mimicking the adenine moiety of ATP, this scaffold is the direct precursor to the "PP-series" of inhibitors (e.g., PP1, PP2), which are foundational tools in chemical biology and medicinal chemistry.

Its utility stems from the orthogonal reactivity of the C3-bromide, allowing for rapid diversification via palladium-catalyzed cross-coupling, while the N1-tert-butyl group provides essential hydrophobic bulk to exploit the kinase "gatekeeper" region. This guide details the strategic application of this scaffold in Structure-Activity Relationship (SAR) studies, focusing on the synthesis of Src Family Kinase (SFK) inhibitors and "bumped" kinase probes.

Part 2: Scientific Background & SAR Logic

The Pharmacophore Triad

Effective utilization of this intermediate requires understanding its three functional domains:

  • C4-Amine (The Anchor): Functions as the primary hydrogen bond donor to the kinase hinge region (specifically the backbone carbonyl of the hinge residue).

  • N1-tert-Butyl Group (The Selectivity Filter): This bulky hydrophobic moiety occupies the ribose-binding pocket or the hydrophobic pocket adjacent to the gatekeeper residue. In "Analog-Sensitive" (AS) kinase studies, this group is critical for selectivity against wild-type kinases with smaller pockets.

  • C3-Bromide (The Vector): The site of diversification. Substituents introduced here extend into the hydrophobic pocket II (back pocket), determining potency and isoform selectivity.

Chemical Genetics and the "Bump-and-Hole" Strategy

This scaffold is historically significant for the "bump-and-hole" approach. The bulky N1-tert-butyl and C3-aryl groups create a "bumped" inhibitor that cannot fit into the ATP binding site of wild-type kinases. However, when a kinase is engineered to have a smaller gatekeeper residue (the "hole"), this scaffold binds with high affinity.

  • Key Application: Generation of PP1 (1-tert-butyl-3-(p-tolyl)pyrazolo[3,4-d]pyrimidin-4-amine), a potent Src family inhibitor.

Part 3: Visualization of SAR Workflow

The following diagram illustrates the logical flow from the core intermediate to diverse kinase inhibitor classes.

SAR_Workflow Intermediate Core Scaffold (3-Br-1-tBu-PP) Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki + Aryl Boronic Acid Sonogashira Sonogashira Coupling Intermediate->Sonogashira + Terminal Alkyne PP1 PP1 / PP2 (Src Inhibitors) Suzuki->PP1 p-Tolyl / Chlorophenyl Bumped Bumped Kinase Probes Suzuki->Bumped Bulky Aryls Rigid Rigid Alkyne Linkers Sonogashira->Rigid Extended SAR Assay Biological Validation (IC50 / Western Blot) PP1->Assay Bumped->Assay Rigid->Assay

Caption: Workflow for diversifying the 3-bromo-1-tert-butyl-pyrazolo[3,4-d]pyrimidine scaffold into bioactive inhibitors.

Part 4: Experimental Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Coupling (Synthesis of PP1 Analogs)

Objective: To convert the C3-bromide into a C3-aryl moiety (e.g., introduction of the p-tolyl group for PP1).

Materials:

  • Substrate: 3-Bromo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq).

  • Coupling Partner: Aryl boronic acid (e.g., 4-methylphenylboronic acid) (1.2 – 1.5 eq).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids).

  • Base: 2M Aqueous Na₂CO₃ (2.0 eq) or K₃PO₄.

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio) or 1,4-Dioxane / Water.

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the Substrate (100 mg, 0.37 mmol) and Aryl Boronic Acid (0.55 mmol).

  • Solvent Addition: Add DME (3 mL) and 2M Na₂CO₃ (0.4 mL). Degas the solution by bubbling nitrogen for 5 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (21 mg, 0.018 mmol) quickly to minimize air exposure. Seal the vessel under nitrogen.

  • Reaction:

    • Microwave: Heat at 120°C for 30–60 minutes.

    • Thermal: Reflux at 85°C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: Gradient of MeOH in DCM (0% to 5%).

    • Expected Rf: ~0.3–0.5 in 5% MeOH/DCM.

Quality Control Check:

  • ¹H NMR: Look for the disappearance of the boronic acid peaks and the integration of the new aryl protons. The tert-butyl singlet (~1.7 ppm) should remain intact.

  • LC-MS: Confirm mass shift (Br [79/81] pattern replaced by Aryl mass).

Protocol B: Microwave-Assisted Sonogashira Coupling

Objective: To introduce a rigid alkyne linker at C3, useful for accessing distinct chemical space or creating covalent probes.

Materials:

  • Substrate: 3-Bromo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq).

  • Alkyne: Terminal alkyne (e.g., ethynylbenzene) (1.5 eq).

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

  • Base/Solvent: Triethylamine (TEA) / DMF (1:3 ratio).

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in dry DMF/TEA in a microwave vial. Degas thoroughly with Argon.

  • Catalyst Mix: Add Pd(PPh₃)₂Cl₂ and CuI. The solution may turn dark (catalyst activation).

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Microwave irradiation at 100°C for 45 minutes.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, then brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Part 5: Data Summary & Properties

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueNotes
Molecular Formula C₉H₁₂BrN₅
Molecular Weight 270.13 g/mol
Appearance Off-white to light yellow solid
Solubility DMSO (>50 mg/mL), Ethanol (Moderate)Poor water solubility
Melting Point 180–182°C
Storage -20°C, DesiccatedStable for >1 year if dry

Table 2: Key Reaction Parameters for SAR

Reaction TypeKey ReagentCritical ParameterTypical Yield
Suzuki Coupling Aryl Boronic AcidDegassing is crucial to prevent homocoupling70–90%
Sonogashira CuI (Co-catalyst)Anhydrous conditions required60–80%
N-Alkylation Alkyl HalideAvoid; N1 is already substitutedN/A

Part 6: References

  • Hanefeld, U., et al. (2000). "Co-crystal structure of the protein kinase Src with the potent and selective inhibitor PP1." Nature Structural Biology. Link

  • Bishop, A. C., et al. (2000). "A chemical switch for inhibitor-sensitive alleles of any protein kinase." Nature. Link

  • Dinér, P., et al. (2012).[1] "Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors." Journal of Medicinal Chemistry. Link

  • Rossi, A., et al. (2023).[2] "Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells." International Journal of Molecular Sciences. Link

  • Biomol Product Data. "4-Amino-1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine Data Sheet." Link

Sources

Method

Use of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a BTK inhibitor intermediate

Application Note: Strategic Utilization of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in BTK Inhibitor Discovery Executive Summary This guide details the application of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in BTK Inhibitor Discovery

Executive Summary

This guide details the application of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as Scaffold A ) as a high-value intermediate in the development of Bruton’s Tyrosine Kinase (BTK) inhibitors.

While first-generation covalent inhibitors like Ibrutinib utilize a specific chiral piperidinyl moiety at the N1 position, Scaffold A serves as a critical model system and privileged scaffold for optimizing the C3-aryl pharmacophore. Its tert-butyl group mimics the hydrophobic bulk required for kinase pocket occupancy (specifically the solvent-exposed region) while providing the solubility and stability necessary for high-throughput Suzuki-Miyaura coupling campaigns. This intermediate is essential for mapping the "Gatekeeper" region (Thr474) selectivity between BTK and homologous Src-family kinases (Lyn, Fyn, Src).

Structural Rationale & Mechanism of Action

To effectively use Scaffold A, researchers must understand its binding topology within the BTK ATP-binding pocket.

  • The Hinge Binder (Adenine Mimic): The pyrazolo[3,4-d]pyrimidine core functions as a bioisostere of adenine. The N5 and 4-NH2 groups form critical hydrogen bonds with the backbone residues Glu475 and Met477 in the BTK hinge region.

  • The C3-Vector (Selectivity Handle): The 3-bromo substituent is the electrophilic handle. Functionalizing this position allows the inhibitor to extend past the Thr474 gatekeeper residue into the hydrophobic pocket (back pocket). This is the primary determinant of potency.

  • The N1-Vector (Solubility/Warhead): In this specific intermediate, the tert-butyl group acts as a lipophilic anchor. In final drug candidates, this is often replaced by a warhead (e.g., acrylamide) to target Cys481, but in Scaffold A , the t-butyl allows for rapid SAR generation without the synthetic complexity of the warhead.

Diagram 1: Pharmacophore & Binding Logic

BTK_Binding_Mode cluster_0 Kinase Active Site Scaffold 3-bromo-1-tert-butyl- pyrazolo[3,4-d]pyrimidin-4-amine Hinge Hinge Region (Glu475 / Met477) Scaffold->Hinge H-Bonds (N5, 4-NH2) Pocket Hydrophobic Pocket (Selectivity Zone) Scaffold->Pocket Suzuki Coupling (C3-Aryl Extension) Gatekeeper Gatekeeper (Thr474) Gatekeeper->Pocket Steric Gating

Caption: Interaction map showing the scaffold's role in probing the BTK active site. The 3-bromo position targets the hydrophobic pocket.

Experimental Protocols

Protocol A: C3-Functionalization via Suzuki-Miyaura Coupling

Objective: To install aryl/heteroaryl groups at the 3-position to probe the hydrophobic pocket. Rationale: The 3-bromo bond is deactivated by the electron-rich pyrazole ring but activated by the electron-deficient pyrimidine ring. Optimized catalytic systems are required to prevent dehalogenation or homocoupling.

Materials:

  • Substrate: Scaffold A (1.0 eq)

  • Boronic Acid: Aryl-boronic acid (e.g., 4-phenoxyphenylboronic acid for Ibrutinib mimicry) (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for stability and efficiency with heteroaryl halides.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology:

  • Inert Setup: Charge a microwave reaction vial or round-bottom flask with Scaffold A (e.g., 200 mg), the specific boronic acid, and the Pd catalyst.

  • Degassing: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent Pd oxidation and homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (1 mL) via syringe.

  • Reaction:

    • Microwave (Preferred): Heat at 110°C for 45 minutes.

    • Thermal: Reflux at 100°C for 12–16 hours.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the Bromide mass (M+ and M+2 pattern) and appearance of the Product mass.

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.

  • Purification: Concentrate and purify via Flash Chromatography (SiO₂).

    • Gradient: 0% → 5% MeOH in DCM. (The amino group makes these compounds polar).

Validation Check: The product should show a distinct UV shift compared to the starting material due to extended conjugation.

Protocol B: Biological Validation (ADP-Glo Kinase Assay)

Objective: Determine IC₅₀ of the synthesized analog against recombinant BTK.

  • Preparation: Dissolve the purified C3-substituted analog in 100% DMSO to 10 mM. Serial dilute (3-fold) in DMSO.

  • Enzyme Mix: Dilute human recombinant BTK (0.4 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add 2 µL of compound and 4 µL of Enzyme Mix to a 384-well plate. Incubate for 15 min at RT (allows for potential slow-binding kinetics).

  • Substrate Start: Add 4 µL of ATP/Peptide substrate mix (Poly Glu:Tyr 4:1).

  • Detection: After 60 min, add ADP-Glo Reagent (Promega) to deplete ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.

  • Analysis: Plot RLU vs. Log[Concentration].

Data Presentation & Analysis

Table 1: Typical Reaction Metrics for Scaffold A Functionalization

ParameterStandard ConditionOptimization Note
Catalyst Loading 5 mol% Pd(dppf)Cl₂Reduce to 1-2% for scale-up (>1g).
Temperature 100-110°C<80°C results in incomplete conversion due to steric hindrance at C3.
Solvent System Dioxane/H₂O (4:1)DME/H₂O is a viable alternative if solubility is poor.
Typical Yield 65% - 85%Lower yields often indicate protodebromination (check solvent degassing).
Purity Requirement >95% (HPLC)Essential for reliable IC₅₀ data.
Diagram 2: Synthetic Workflow

Synthesis_Workflow Start Start: Scaffold A (3-bromo-1-tert-butyl...) Reagents Add: Boronic Acid + Pd(dppf)Cl2 + K2CO3 (aq) Start->Reagents Reaction Reaction: Suzuki Coupling 110°C (MW) or Reflux Reagents->Reaction Check QC: LC-MS (Check for Debromination) Reaction->Check Check->Reaction Incomplete Purify Purification: Flash Column (DCM/MeOH) Check->Purify Pass Final Final: C3-Aryl BTK Inhibitor (Ready for Assay) Purify->Final

Caption: Step-by-step workflow for converting the bromo-intermediate into a functionalized inhibitor.

Troubleshooting & Expert Insights

  • Issue: Protodebromination (Loss of Br, replaced by H).

    • Cause: Overheating or excess water in the presence of Pd.

    • Solution: Strictly degas solvents. Switch to anhydrous conditions with Cs₂CO₃ if the problem persists.

  • Issue: N4-Arylation (Side Reaction).

    • Insight: The 4-amine is relatively unreactive due to electron donation into the ring. However, under high-temperature Buchwald conditions, it can react. The Suzuki conditions (Protocol A) are specifically tuned (weak base, boronic acid) to favor C-C coupling over C-N coupling.

  • Selectivity Note: Compounds derived from this tert-butyl scaffold often show cross-reactivity with Src family kinases (Hck, Lyn) . This is a feature, not a bug, for early screening. To achieve high BTK selectivity, the tert-butyl group must eventually be replaced by the specific acryloyl-piperidine pharmacophore found in covalent inhibitors.

References

  • Pan, Z., et al. (2007). "Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase." ChemMedChem, 2(1), 58-61.

    • Establishes the pyrazolo[3,4-d]pyrimidine core as the foundational scaffold for Ibrutinib and related BTK inhibitors.[3]

  • Hanke, T., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor." Journal of Biological Chemistry, 271(2), 695-701.

    • Describes the PP1/PP2 analogs (tert-butyl variants) and their binding mode, providing the structural basis for using Scaffold A.
  • Li, X., et al. (2018). "Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors."[4] Bioorganic & Medicinal Chemistry, 26(8), 2165-2172.[4]

    • Provides specific Suzuki coupling conditions and SAR data for the 3-position of this specific heterocycle.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

    • The authoritative source for the coupling mechanism cited in Protocol A.

Sources

Application

Application Note: In Vitro Assay Development with 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Introduction & Scope The compound 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (often referred to in optimization literature as a 3-Br-PP1 analog or Core Scaffold A ) represents a "privileged structure" in ki...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (often referred to in optimization literature as a 3-Br-PP1 analog or Core Scaffold A ) represents a "privileged structure" in kinase drug discovery. It serves two critical roles in modern pharmacology:

  • Fragment-Based Drug Discovery (FBDD): It acts as a low-molecular-weight hinge-binding fragment. The C3-bromo position provides a versatile vector for synthetic elaboration (e.g., Suzuki-Miyaura coupling) to access specificity pockets, while the N1-tert-butyl group anchors the molecule within the hydrophobic pocket behind the gatekeeper residue.

  • Chemical Genetics (Bump-and-Hole): It functions as a parental scaffold for developing "bumped" kinase inhibitors (BKIs) that target Analog-Sensitive (AS) kinases. While smaller than the classic 1-NM-PP1, its binding kinetics provide a baseline for orthogonal targeting strategies.

This guide details the development of robust in vitro kinase assays (TR-FRET and Luminescence) to profile this compound and its derivatives. The focus is on establishing assay windows, validating ATP competition mechanisms, and ensuring data integrity for Structure-Activity Relationship (SAR) expansion.

Mechanism of Action & Experimental Logic

To develop a valid assay, one must understand the binding mode. This molecule functions as a Type I ATP-competitive inhibitor .

  • The Hinge Bind: The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • The Gatekeeper Interaction: The N1-tert-butyl group is hydrophobic and bulky. In wild-type (WT) kinases with large gatekeeper residues (e.g., Methionine, Phenylalanine), this group may cause steric clashes, reducing potency. In "Hole" mutants (Gatekeeper

    
     Gly/Ala), this group fits snugly.
    
  • The Vector: The C3-Bromo substituent points towards the solvent front or the back cleft, depending on the specific kinase conformation, acting as a handle for further chemical optimization.

Diagram 1: Binding Mode & Assay Logic

BindingMechanism Compound 3-bromo-1-tert-butyl -1H-pyrazolo[3,4-d]pyrimidin-4-amine ATP_Site ATP Binding Pocket (Hinge Region) Compound->ATP_Site Competes with ATP Gatekeeper Gatekeeper Residue (Selectivity Filter) Compound->Gatekeeper Probes Volume Interaction H-Bond Formation (Adenine Mimicry) ATP_Site->Interaction StericCheck Steric Compatibility Check (tert-butyl vs. Gatekeeper) Gatekeeper->StericCheck Readout Inhibition of Phosphorylation Interaction->Readout StericCheck->Readout Determines Potency

Caption: Logical flow of the compound's interaction within the kinase active site, highlighting the critical steric check at the gatekeeper residue.

Protocol 1: Compound Preparation & Handling

Objective: Ensure consistent solubility and prevent precipitation-induced artifacts (false negatives/positives).

Reagents:

  • 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Solid, >98% purity).

  • DMSO (Anhydrous, Cell Culture Grade).

Procedure:

  • Stock Calculation: The molecular weight is approx. 270.13 g/mol . Dissolve 2.7 mg in 1 mL DMSO to yield a 10 mM Master Stock.

  • Solubility Check: Vortex for 30 seconds. Inspect for turbidity. If turbid, sonicate for 5 minutes at 37°C.

    • Note: The tert-butyl group increases lipophilicity; aqueous solubility is low. Do not dilute into aqueous buffer until the final assay step.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage to prevent leaching). Store at -20°C. Stable for 6 months.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine the IC50 of the compound against a target kinase (e.g., Src, Ret, or a specific Mutant) using a homogeneous, mix-and-read format (e.g., LanthaScreen™ or HTRF®).

Assay Principle: Detection of phosphorylated substrate using a specific antibody labeled with a donor fluorophore (e.g., Europium) and a tracer/acceptor.

A. Reagent Setup
ComponentConcentration (Stock)Final Assay ConcentrationNotes
Kinase Buffer A 5X1X50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35.
DTT 1 M2 mMFreshly added. Critical for kinase stability.
Substrate 10 µM200 nMPeptide substrate (e.g., PolyGT or specific Src-peptide).
ATP 10 mM

apparent
CRITICAL: Use ATP at

concentration to ensure competitive kinetics are visible.
Test Compound 10 mM (DMSO)Variable (10 µM top)3-fold serial dilution (10 points).
B. Step-by-Step Workflow
  • Plate Preparation: Use a white, low-volume 384-well plate.

  • Compound Addition:

    • Prepare 100X compound dilutions in 100% DMSO.

    • Dilute to 4X in Kinase Buffer (final DMSO will be 1%).

    • Dispense 2.5 µL of 4X Compound into wells.

  • Kinase Addition:

    • Dilute Kinase to 2X concentration in Buffer.

    • Dispense 2.5 µL of 2X Kinase.

    • Incubation 1: Incubate Compound + Kinase for 15 minutes at RT. (Allows "slow-off" binding equilibration).

  • Start Reaction:

    • Prepare 2X Substrate/ATP Mix.

    • Dispense 5 µL to initiate reaction.

    • Total Volume = 10 µL.

  • Reaction Incubation: 60 minutes at RT (protect from light).

  • Detection:

    • Add 10 µL of Detection Mix (EDTA to stop reaction + Tb-labeled Antibody).

    • Incubate 60 minutes.

  • Read: Measure TR-FRET ratio (Emission 665nm / Emission 615nm) on a multimode plate reader (e.g., EnVision or PHERAstar).

Diagram 2: Assay Workflow

AssayWorkflow cluster_0 Preparation cluster_1 Reaction (384-well) Stock Compound Stock (10mM DMSO) SerialDil Serial Dilution (100X -> 4X) Stock->SerialDil AddCmpd Add Compound (2.5 µL) SerialDil->AddCmpd AddEnz Add Kinase (2.5 µL) AddCmpd->AddEnz PreInc 15 min Pre-incubation AddEnz->PreInc AddATP Add ATP/Substrate (5 µL) PreInc->AddATP Read TR-FRET Readout (EnVision) AddATP->Read 60 min Rxn + Detection

Caption: Step-by-step liquid handling workflow for the 384-well TR-FRET kinase assay.

Data Analysis & Validation (Self-Validating System)

To ensure the data is trustworthy, you must perform the following checks:

A. The DMSO Tolerance Test

Since the compound is hydrophobic (tert-butyl/bromo), high DMSO concentrations may be needed.

  • Validation: Run a kinase titration with 1%, 2%, and 5% DMSO.

  • Acceptance Criteria: Kinase activity must remain >80% of control at the final assay DMSO concentration (typically 1%).

B. ATP Competition Check (Cheng-Prusoff)

Because this is a Type I inhibitor, the IC50 should shift linearly with ATP concentration.

  • Experiment: Measure IC50 at

    
     ATP and 
    
    
    
    ATP.
  • Expected Result: The IC50 at

    
     should be approximately 10-fold higher than at 
    
    
    
    .
  • If IC50 remains constant: The compound might be an allosteric inhibitor or a non-specific aggregator (False Positive).

C. Aggregation Counter-Screen

Promiscuous inhibitors often form colloidal aggregates.

  • Protocol: Add 0.01% Triton X-100 to the kinase buffer.

  • Result: If the IC50 increases significantly (potency is lost) upon adding detergent, the compound was likely acting via non-specific aggregation.

Application: Profiling Selectivity (The "Bump" Test)

If using this compound to develop Analog-Sensitive (AS) systems:

  • Wild-Type (WT) Control: Test against the WT kinase (e.g., c-Src WT).

    • Expectation: High IC50 (>1-10 µM) due to the gatekeeper clash with the tert-butyl group.

  • Mutant Target: Test against the Gatekeeper Mutant (e.g., c-Src T338G).

    • Expectation: Low IC50 (nM range).[1]

  • Selectivity Index: Calculate

    
    . A successful "Bumped" inhibitor system should have an SI > 50.
    

References

  • Bishop, A. C., et al. (2000). "A chemical switch for inhibitor-sensitive alleles of any protein kinase." Nature, 407(6802), 395–401.

  • Zhang, C., et al. (2005). "A potent and selective inhibitor of the cell-cycle checkpoint kinase 1." Nature Chemical Biology, 1(5). (Discusses pyrazolopyrimidine scaffolds).

  • Dinér, P., et al. (2012).[1] "Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors." Journal of Medicinal Chemistry, 55(10), 4872-6.[1] (Demonstrates synthetic utility of the scaffold).

  • Greer, J. E., & Shokat, K. M. (2008). "Imaging protein kinase activity with fluorescent cross-linking kinase inhibitors." Journal of the American Chemical Society. (Context on N1-substituted analogs).

Sources

Method

Application in triple-negative breast cancer (TNBC) cell lines

Abstract: The Triple-Negative Paradox Triple-Negative Breast Cancer (TNBC) represents a clinical paradox: it is often chemosensitive in the neoadjuvant setting yet remains the subtype with the highest metastatic recurren...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Triple-Negative Paradox

Triple-Negative Breast Cancer (TNBC) represents a clinical paradox: it is often chemosensitive in the neoadjuvant setting yet remains the subtype with the highest metastatic recurrence and mortality rates. This disconnect stems from the profound molecular heterogeneity of TNBC. It is not a single disease but a spectrum of entities defined by what they lack (ER, PR, HER2).[1]

This guide moves beyond generic "drug screening" to a mechanism-based application strategy . We define how to select the correct cell line model based on the Lehmann molecular classification (TNBCtype) and provide self-validating protocols for 2D cytotoxicity, 3D spheroid generation, and invasion assays.

Part 1: Strategic Model Selection

The Error of "One-Size-Fits-All": Relying solely on MDA-MB-231 for all TNBC studies is a critical experimental flaw. While MDA-MB-231 is an excellent model for metastasis (Mesenchymal subtype), it is a poor predictor for DNA-damaging agents compared to Basal-like lines.

Directive: Select your cellular model based on the therapeutic mechanism of action (MoA) you are investigating.

Table 1: TNBC Cell Line Classification & Application Matrix
Cell LineLehmann Subtype (TNBCtype)Key Driver/MutationClinical CorrelateBest Application
MDA-MB-468 Basal-like 1 (BL1) EGFR amp, PTEN null, RB1 lossHigh proliferation, DNA damage responseEGFR inhibitors, PI3K/AKT inhibitors, PARP inhibitors (DNA repair defects).
HCC1937 Basal-like 1 (BL1) BRCA1 mutant (5382insC)Hereditary TNBCSynthetic lethality screens (e.g., PARP inhibitors + Platinum agents).
MDA-MB-231 Mesenchymal (M) KRAS (G13D), BRAF WT, CDKN2A delChemo-resistant, highly metastaticInvasion/Migration assays, EMT pathways, TGF-β signaling.
BT-549 Mesenchymal (M) PTEN null, TP53 mutantMetaplastic breast cancerMetastasis models, 3D invasion screens.
MDA-MB-453 Luminal Androgen Receptor (LAR) AR positive, PIK3CA mutantAndrogen-dependent TNBCAnti-androgen therapies (e.g., Enzalutamide), PI3K inhibitors.

Scientist’s Note: MDA-MB-468 cells are PTEN-null, leading to constitutive AKT hyperactivation.[2] Do not use this line to screen upstream PI3K activators, as the pathway is already "locked" on downstream.

Part 2: Signaling Pathway Visualization (PI3K/AKT/mTOR)

The PI3K/AKT pathway is altered in ~70% of TNBCs.[3] Understanding the node of inhibition is critical for assay design.

Figure 1: PI3K/AKT/mTOR Signaling Architecture in TNBC This diagram illustrates the cascade from RTK activation to proliferation, highlighting the regulatory role of PTEN (often lost in TNBC) and therapeutic intervention points.

PI3K_Pathway RTK RTK (EGFR/MET) (Amplified in BL1) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation (Inhibits) mTORC1 mTORC1 AKT->mTORC1 Phosphorylation S6K S6K1 mTORC1->S6K Response Proliferation & Survival S6K->Response Inhibitor1 Alpelisib/Buparlisib Inhibitor1->PI3K Inhibitor2 Ipatasertib Inhibitor2->AKT Inhibitor3 Everolimus Inhibitor3->mTORC1

Caption: The PI3K/AKT cascade. Note: PTEN loss (e.g., MDA-MB-468) removes the "brakes," causing constitutive signaling.

Part 3: Validated Experimental Protocols

Protocol A: High-Fidelity 2D Cytotoxicity Screening

Objective: Determine IC50 of a candidate drug. Critical Failure Point: Incorrect seeding density leading to contact inhibition before drug effect is realized.

Reagents:

  • CellTiter-Glo® (Promega) or MTT.

  • Assay Media: RPMI-1640 + 10% FBS (no antibiotics during screen).

Workflow:

  • Linearity Validation (Day 0): Do not guess. Perform a standard curve of cell number vs. luminescence for your specific cell line. Determine the linear range.

    • Target: Seed cells such that the untreated control is still in the log phase at the end of the assay (e.g., 72h).

    • Guidance:

      • MDA-MB-468 (Fast grower): Seed ~3,000 cells/well (96-well).

      • MDA-MB-231 (Moderate grower): Seed ~4,000-5,000 cells/well.

  • Seeding (Day 1):

    • Dispense 100 µL cell suspension into inner 60 wells of a 96-well plate.

    • Edge Effect Mitigation: Fill the outer perimeter wells (rows A/H, cols 1/12) with 200 µL sterile PBS. Evaporation at the edges concentrates the drug, skewing data.

  • Drug Treatment (Day 2):

    • 24h post-seeding, add 2x drug concentration (100 µL) to existing media OR aspirate and replace (if drug is serum-sensitive).

    • Include: Vehicle Control (DMSO <0.5%) and Positive Control (e.g., Doxorubicin 1 µM).

  • Readout (Day 5): Add detection reagent, shake for 2 mins, incubate 10 mins, read Luminescence.

Data Quality Check: Calculate the Z-factor. A value > 0.5 indicates a robust assay suitable for high-throughput screening.

Protocol B: 3D Spheroid Generation (The Translational Bridge)

Objective: Assess drug efficacy in a hypoxia-rich, diffusion-limited environment. 2D adherent cells often overestimate sensitivity to chemotherapy.

Method: Ultra-Low Attachment (ULA) with Matrigel Assist.

Figure 2: 3D Spheroid Workflow

Spheroid_Workflow Step1 1. Harvest Cells (Trypsinize) Step2 2. Prepare Mix Media + 2.5% Matrigel Step1->Step2 Step3 3. Seed ULA Plate (1000-3000 cells/well) Step2->Step3 Step4 4. Centrifuge (1000rpm, 10 min) Step3->Step4 Step5 5. Incubation (72h for formation) Step4->Step5 Step6 6. Drug Treat (Day 4) Step5->Step6

Caption: ULA Spheroid Protocol. Centrifugation is critical for initiating aggregation in TNBC lines.

Detailed Steps:

  • Preparation: Pre-chill pipette tips. Thaw Matrigel on ice.

  • Cell Suspension: Resuspend TNBC cells in cold media containing 2.5% v/v Matrigel .

    • Why? MDA-MB-231 cells are invasive and form loose, grape-like aggregates in pure liquid.[4] Low-concentration Matrigel promotes tight, solid spheroid formation (simulating solid tumor mass).

  • Seeding: Dispense 100 µL/well into U-bottom ULA plates (Corning/Greiner).

  • Aggregation: Centrifuge the plate at 200 x g for 5 minutes . This forces cells together, synchronizing spheroid formation.[5]

  • Maturation: Incubate for 72-96 hours. Verify single spheroid formation (diameter >300 µm) before drug addition.

Protocol C: Transwell Invasion Assay

Objective: Quantify metastatic potential (Mesenchymal phenotype).

  • Coating: Coat the upper chamber of Transwell inserts (8.0 µm pore size) with diluted Matrigel (200-300 µg/mL). Incubate at 37°C for 2h to solidify.

  • Starvation: Serum-starve cells for 24h prior to the assay to synchronize the cell cycle and sensitize to chemoattractants.

  • Seeding: Plate 50,000 cells in serum-free media in the upper chamber.

  • Chemoattractant: Add media containing 10% FBS to the lower chamber.

  • Incubation: 24h (MDA-MB-231) to 48h (slower lines).

  • Quantification: Swab the inside of the insert (remove non-invading cells). Fix and stain the underside (invaded cells) with Crystal Violet. Count 5 random fields.

References

  • Lehmann, B. D., et al. (2011).[1][6] Identification of human triple-negative breast cancer subtypes and preclinical models for selection of targeted therapies.[7] The Journal of Clinical Investigation, 121(7), 2750–2767. Link

  • Neve, R. M., et al. (2006). A collection of breast cancer cell lines for the study of functionally distinct cancer subtypes. Cancer Cell, 10(6), 515-527. Link

  • Kenny, P. A., et al. (2007). The morphologies of breast cancer cell lines in three-dimensional assays correlate with their profiles of gene expression. Molecular Oncology, 1(1), 84–96. Link

  • Chavez, K. J., et al. (2010). Triple Negative Breast Cancer Cell Lines: One Tool in the Search for Better Treatment of Triple Negative Breast Cancer. Breast Disease, 32(1-2), 35–48. Link

  • Gong, X., et al. (2015). Genomic aberrations that activate PI3K signaling predict response to PI3Kα inhibition in breast cancer. Cancer Discovery, 5(5).[8] Link

Sources

Application

How to develop novel BTK inhibitors using a pyrazolo[3,4-d]pyrimidine scaffold

Application Note: Strategic Development of Novel BTK Inhibitors Utilizing the Pyrazolo[3,4-d]pyrimidine Scaffold Introduction & Scientific Rationale Bruton’s Tyrosine Kinase (BTK) remains a critical target in the treatme...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of Novel BTK Inhibitors Utilizing the Pyrazolo[3,4-d]pyrimidine Scaffold

Introduction & Scientific Rationale

Bruton’s Tyrosine Kinase (BTK) remains a critical target in the treatment of B-cell malignancies (CLL, MCL) and autoimmune disorders. While the first-generation inhibitor, Ibrutinib , validated the pyrazolo[3,4-d]pyrimidine scaffold, the emergence of resistance mutations (specifically C481S ) and off-target toxicity (EGFR, ITK) necessitates the development of novel inhibitors.

This guide outlines a modular workflow to evolve the privileged pyrazolo[3,4-d]pyrimidine scaffold. Unlike traditional approaches that merely replicate Ibrutinib, this protocol emphasizes divergent synthesis to explore reversible covalent binding and non-covalent vectors to address resistance profiles.

The Scaffold Advantage

The pyrazolo[3,4-d]pyrimidine core functions as an adenine isostere, forming key hydrogen bonds with the kinase hinge region (Glu475/Met477).[1][2] Its rigidity allows for precise vectorization of substituents into the:

  • Selectivity Pocket (Gatekeeper Thr474): Controlled by the C3-substituent.

  • Solvent Front (Cys481): Controlled by the N1-tail, housing the electrophilic "warhead."

Phase 1: Rational Design & Pharmacophore Mapping

To generate novel IP, we must move beyond the standard acrylamide warhead.[3] The design strategy focuses on "tuning" the reactivity of the electrophile and optimizing the linker geometry.

Design Directives:

  • Hinge Binder (Core): Pyrazolo[3,4-d]pyrimidine-4-amine.

  • C3-Substituent: Aryl or heteroaryl groups (via Suzuki coupling) to occupy the hydrophobic pocket.

  • N1-Linker: A cycloalkyl or piperidinyl spacer to direct the warhead toward Cys481.

  • Warhead (Novelty): Instead of simple acrylamides (irreversible), explore cyanoacrylates or alkynamides for reversible covalent inhibition, or bulky hydrophobic groups for non-covalent reversible inhibition (overcoming C481S).

Visual 1: Pharmacophore & Binding Mode Logic

BTK_Binding_Mode Scaffold Pyrazolo[3,4-d]pyrimidine (Adenine Isostere) Hinge Hinge Region (Glu475 / Met477) Scaffold->Hinge H-Bonds (N1/N3) Warhead Electrophile (Acrylamide/Cyanoacrylate) Scaffold->Warhead N1-Linker Vector C3_Sub C3-Aryl Group (Hydrophobic Fit) Scaffold->C3_Sub Attachment Gatekeeper Gatekeeper Pocket (Thr474) Cys481 Cys481 (Nucleophile) Warhead->Cys481 Covalent Bond (Michael Addition) C3_Sub->Gatekeeper Pi-Stacking/VDW

Caption: Schematic representation of the pyrazolo[3,4-d]pyrimidine scaffold interactions within the BTK ATP-binding pocket, highlighting the vector toward the catalytic Cys481.

Phase 2: Modular Chemical Synthesis Protocol

Objective: Create a divergent library of inhibitors using a common intermediate: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine . This allows late-stage diversification of both the specificity group (C3) and the warhead (N1).

Reagents & Equipment[4][5][6]
  • Starting Material: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Commercial or synthesized via iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine).

  • Catalysts: Pd(dppf)Cl2, CuI.

  • Solvents: DMF, 1,4-Dioxane, THF.

  • Purification: Flash Chromatography (CombiFlash), Prep-HPLC.

Step-by-Step Protocol

Step 1: N1-Alkylation (Linker Attachment) Rationale: Installing the linker first prevents interference during the Suzuki coupling.

  • Dissolve 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in dry DMF.

  • Add K2CO3 (2.0 eq) and the desired Boc-protected linker halide (e.g., N-Boc-3-bromopiperidine) (1.2 eq).

  • Heat to 80°C for 4 hours. Monitor via LC-MS for the N1-alkylated product (major) vs. N2 (minor).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na2SO4.

  • Purification: Silica gel chromatography (0-10% MeOH in DCM).

Step 2: Suzuki-Miyaura Coupling (C3-Diversification) Rationale: Introduces the aryl group that fits into the specificity pocket.

  • Dissolve the N1-substituted intermediate (1.0 eq) in 1,4-dioxane/water (4:1).

  • Add the desired Aryl Boronic Acid (1.5 eq) and K3PO4 (3.0 eq).

  • Degas with N2 for 5 min. Add Pd(dppf)Cl2 (0.05 eq).

  • Heat at 90°C for 2-6 hours under N2.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Step 3: Deprotection & Warhead Installation Rationale: The final step installs the reactive acrylamide/cyanoacrylate to avoid polymerization during earlier heating steps.

  • Deprotection: Treat with TFA/DCM (1:1) for 1 hour to remove the Boc group. Concentrate to dryness.

  • Acylation: Redissolve the amine salt in DCM/DIEA (excess).

  • Cool to 0°C. Add Acryloyl Chloride (or corresponding acid chloride) (1.05 eq) dropwise.

  • Stir for 30 min. Quench with NaHCO3.

  • Final Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the final inhibitor.

Phase 3: Biochemical Validation (ADP-Glo™ Kinase Assay)

Objective: Determine the IC50 of the novel compounds against recombinant human BTK. Principle: Measures ADP generation (kinase activity) via a luciferase-coupled reaction.[4][5]

Reagents:

  • Recombinant BTK Enzyme (Promega/Carna).

  • Substrate: Poly(Glu, Tyr) 4:1.[4]

  • ADP-Glo™ Kinase Assay Kit (Promega).[5][6]

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of inhibitors in 100% DMSO (starting at 10 µM).

  • Enzyme Mix: Dilute BTK enzyme to 1.0 ng/µL in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Reaction Assembly:

    • Add 2 µL Compound (or DMSO ctrl) to a 384-well white plate.

    • Add 4 µL Enzyme Mix. Incubate 15 min at RT (allows covalent bond formation).

    • Add 4 µL Substrate/ATP Mix (10 µM ATP final concentration—Note: Use Km concentration for competitive kinetics).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Phase 4: Cellular Occupancy Assay (Probe Displacement)

Objective: Prove that the inhibitor penetrates the cell membrane and covalently binds BTK in situ. Rationale: Biochemical potency does not guarantee cellular efficacy. This assay uses a fluorescent probe (Bodipy-Ibrutinib) that binds only to free BTK.

Protocol:

  • Cell Culture: Use Ramos or Mino cells (B-cell lymphoma lines). Plate 1x10^6 cells/mL.

  • Treatment: Treat cells with the novel inhibitor (various concentrations) for 1 hour at 37°C.

  • Lysis: Wash cells with PBS. Lyse in Lysis Buffer (containing protease inhibitors).

  • Probe Labeling: Add Bodipy-Ibrutinib Probe (1 µM final) to the lysate. Incubate 1 hour at RT.

    • Mechanism:[7] The probe will label any BTK Cys481 not already occupied by your inhibitor.

  • Separation: Run samples on an SDS-PAGE gel.

  • Imaging: Scan the gel using a fluorescent typhoon scanner (Ex/Em compatible with Bodipy).

  • Quantification: Band intensity is inversely proportional to inhibitor occupancy.

Workflow Visualization & Troubleshooting

Visual 2: The Screening Cascade

Screening_Cascade Design Structure-Based Design (Scaffold Morphing) Synth Modular Synthesis (Suzuki/Mitsunobu) Design->Synth Biochem Biochem Assay (ADP-Glo, IC50) Synth->Biochem Biochem->Design Low Potency Cell Cellular Occupancy (Probe Displacement) Biochem->Cell IC50 < 50 nM Cell->Design Poor Permeability ADME ADME/Tox (Microsomal Stability) Cell->ADME Occupancy > 90% Lead Lead Candidate ADME->Lead Stable

Caption: Iterative screening workflow for BTK inhibitor discovery. Dashed lines indicate feedback loops for structural optimization.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Biochemical Potency Steric clash in Gatekeeper pocket.Reduce size of C3-substituent (e.g., Phenyl -> Pyridine).
High Potency, Low Cell Activity Poor membrane permeability or efflux.Check LogP (Target 3-4). Remove H-bond donors.
Low Solubility Planar stacking of scaffold.Introduce sp3 centers (e.g., piperidine/piperazine) at N1.
C481S Resistance Loss of covalent binding site.Switch warhead to reversible non-covalent interactions or PROTAC linker.

References

  • Honigberg, L. A., et al. (2010).[8] The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences.

  • Pan, Z., et al. (2007).[8] Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase.[8][9] ChemMedChem.

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.

  • FDA Access Data. (2013). Ibrutinib (IMBRUVICA) Prescribing Information.[10]

  • Bender, A. T., et al. (2017). Ability of Bruton's Tyrosine Kinase Inhibitors to Sequester Y551 and Prevent Phosphorylation Determines Potency for Inhibition of Fc Receptor but not B-Cell Receptor Signaling. Molecular Pharmacology.

Sources

Method

Advanced Molecular Docking Protocols for 1H-pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Executive Summary & Scientific Rationale The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the adenine ring found in ATP.[1] This structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the adenine ring found in ATP.[1] This structural mimicry allows derivatives to act as potent ATP-competitive inhibitors against a spectrum of protein kinases, including EGFR, Src, VEGFR-2, and BRAF .

For drug development professionals, the challenge lies not in the scaffold's potency, but in its selectivity and binding mode prediction . The core heterocycle is planar and nitrogen-rich, creating specific tautomeric and protonation states that dramatically influence binding affinity.

This guide provides a rigorous, field-proven protocol for docking these compounds. It moves beyond "button-clicking" to address the specific physicochemical nuances of the pyrazolopyrimidine core, ensuring high-fidelity correlation between in silico scores and biological IC50 values.

Critical Pre-Docking Considerations (Expertise & Causality)

Before initiating software, you must address the unique chemistry of this scaffold. Failure here is the primary cause of poor enrichment factors.

The Tautomerism Trap

The "1H" designation implies a proton on the pyrazole nitrogen (N1). However, the N2-tautomer is energetically accessible.

  • Causality: In the solvent phase, the 1H-tautomer is generally more stable. However, inside a hydrophobic kinase pocket, the hydrogen bond donor/acceptor requirements of the "Hinge Region" may stabilize the 2H-form or require specific protonation on N5/N7.

  • Protocol Requirement: You must generate and dock all biologically relevant tautomers and ionization states (pH 7.0 ± 2.0). Do not assume the input SMILES represents the bioactive state.

The "Adenine Mimicry" Hypothesis

The scaffold typically binds to the kinase hinge region via a bidentate or tridentate hydrogen bonding motif.

  • Key Interaction: The N1-H usually acts as a donor to the backbone carbonyl of a hinge residue (e.g., Met793 in EGFR), while N7 or N2 acts as an acceptor.

  • Implication: If your docked pose does not show hinge interaction, it is likely an artifact (false positive), regardless of the docking score.

Detailed Experimental Protocol

Phase 1: Ligand Preparation

Objective: Generate a robust conformational ensemble.

  • Input: Convert 2D structures (SDF/SMILES) to 3D.

  • Ionization: Generate states at pH 7.4 using tools like Epik (Schrödinger) or Protonate3D (MOE).

    • Note: For 1H-pyrazolo[3,4-d]pyrimidine, ensure the pyrazole NH is preserved unless N-alkylation blocks it.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field.

    • Constraint: Enforce planarity on the bicyclic core.

  • Stereoisomerism: Generate all chiral centers if side chains contain undefined stereochemistry.

Phase 2: Protein Preparation (Target: EGFR Kinase Domain)

Objective: Create a receptive binding pocket.

  • PDB Selection: Use PDB ID: 4ZAU (EGFR w/ ligand) or 3EWH (VEGFR-2) as high-resolution templates (< 2.0 Å).

  • Clean-up:

    • Remove all water molecules except those bridging the ligand and the "Gatekeeper" residue (e.g., Thr790).

    • Remove co-factors (Mg2+ should be retained if it coordinates the phosphate tail of ATP, though less critical for Type I inhibitors).

  • H-Bond Optimization: Optimize H-bond networks (PropKa) to resolve Asn/Gln/His flips. This is critical for the "Gatekeeper" residue interaction.

  • Restrained Minimization: Minimize the protein (RMSD limit 0.30 Å) to relax steric clashes without distorting the crystal lattice.

Phase 3: Grid Generation & Docking

Objective: Sampling and Scoring.

  • Grid Box: Center the grid on the centroid of the co-crystallized ligand.

    • Dimensions: 20 Å x 20 Å x 20 Å (Standard). Extend to 25 Å if the ligand has bulky hydrophobic tails (e.g., extending into the solvent-exposed region).

  • Constraints (The "Expert" Step):

    • Core Constraint: Define a Hydrogen Bond constraint on the Hinge Residue (e.g., Met793 backbone N or O).

    • Logic: This forces the software to reject non-kinase-like binding modes, filtering out "decoy" poses that might score well due to non-specific hydrophobic burial.

  • Algorithm Settings:

    • Precision: SP (Standard Precision) for library screening; XP (Extra Precision) for lead optimization.

    • Sampling: Write out at least 5 poses per ligand to analyze cluster population.

Workflows & Pathway Visualization

Diagram 1: The Docking Workflow

This flowchart outlines the critical decision points in the protocol, specifically designed for kinase inhibitors.

DockingWorkflow Start Input: 1H-pyrazolo[3,4-d]pyrimidine Analogs LigPrep Ligand Prep: Generate Tautomers (N1/N2) pH 7.0 +/- 2.0 Start->LigPrep ProtPrep Protein Prep (e.g., EGFR): Remove Non-Bridging Waters Optimize H-Bond Network Start->ProtPrep GridGen Grid Generation: Center on ATP Site Define Hinge H-Bond Constraint LigPrep->GridGen ProtPrep->GridGen Docking Docking Execution: Algorithm: Genetic/Monte Carlo Force Field: OPLS4/MMFF94 GridGen->Docking Filter Post-Docking Filter: 1. Hinge Interaction Present? 2. Hydrophobic Tail in Pocket I/II? Docking->Filter Filter->Docking Fail (Refine Grid) MD Validation: MD Simulation (50-100ns) Calculate Binding Free Energy (MM-GBSA) Filter->MD Pass

Caption: Step-by-step computational workflow emphasizing the necessity of tautomer generation and hinge-region constraints.

Diagram 2: Binding Mode Interaction Map

A schematic representation of the critical interactions between the 1H-pyrazolo[3,4-d]pyrimidine scaffold and a typical Kinase domain (e.g., EGFR).

InteractionMap Scaffold 1H-pyrazolo[3,4-d]pyrimidine Core Hinge Hinge Region (Met793/Glu885) Scaffold->Hinge H-Bond (Donor/Acceptor) Gatekeeper Gatekeeper (Thr790) Scaffold->Gatekeeper Hydrophobic/Van der Waals CatLys Catalytic Lysine (Lys745) Scaffold->CatLys Cation-Pi Interaction HydroPocket Hydrophobic Pocket I (Selectivity Region) Scaffold->HydroPocket Side Chain Occupancy

Caption: Schematic interaction map showing the critical "Anchor Points" for the scaffold within the ATP-binding pocket.

Data Analysis & Validation (Self-Validating System)

To ensure your results are trustworthy, you must validate the docking protocol before screening new compounds.

The Redocking Validation[2]
  • Method: Extract the co-crystallized ligand from the PDB (e.g., Erlotinib from EGFR).

  • Action: Pre-process and dock it back into the generated grid.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

    • Failure Analysis: If RMSD > 2.0 Å, check protonation states of the protein (His/Asp) or relax the grid box size.

Quantitative Scoring & Fingerprinting

Do not rely solely on the "Docking Score" (e.g., -9.5 kcal/mol). Use an Interaction Fingerprint (IFP).

Interaction TypeTarget Residue (EGFR Example)Requirement
H-Bond Donor Met793 (Backbone N)Mandatory (Hinge Binder)
H-Bond Acceptor Met793 (Backbone O)Highly Preferred
Salt Bridge Lys745Optional (depends on side chain)
Hydrophobic Leu718, Val726Structural Stability
Gatekeeper Thr790Selectivity Determinant

Case Study Summary: EGFR Inhibition

Recent studies (2024-2025) have utilized this protocol to identify potent EGFR inhibitors.[2]

  • Compound: 4-substituted-1H-pyrazolo[3,4-d]pyrimidine derivatives.[3][4][5]

  • Observed Binding: The pyrazole N1 forms a hydrogen bond with Met793 .[6] The C4-substituent (often a bulky aromatic) occupies the hydrophobic pocket I, interacting with Lys745 and Asp855 .

  • Outcome: High correlation between docking scores (-9.0 to -11.0 kcal/mol) and biological IC50 values (nanomolar range) was achieved only when the correct tautomer was enforced [1, 2].

References

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Source: MDPI (Molecules), 2025. URL:[Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Source: RSC Advances, 2024. URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Source: PubMed / Arch. Pharm., 2022.[6][4][7][8] URL:[Link]

  • Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors. Source: MDPI (Int. J. Mol. Sci.), 2025. URL:[Link]

Sources

Application

Application Note: Leveraging 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Kinase Inhibitor Discovery

Executive Summary This guide details the utility of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as 3-Br-PP ) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as 3-Br-PP ) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Structurally analogous to the adenine base of ATP, this fragment serves as a potent "hinge-binding" vector.[1] The C3-bromine moiety provides a versatile synthetic handle for Suzuki-Miyaura cross-coupling, allowing researchers to rapidly generate libraries of Src family kinase (SFK) and Bruton's tyrosine kinase (BTK) inhibitors. This note provides validated protocols for chemical derivatization and downstream biochemical evaluation.

Structural Basis & Rational Design

The Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the purine ring system found in ATP.[1] Its efficacy in drug design relies on three pharmacophoric features:

  • The Hinge Binder (4-Amine): The exocyclic amine at position 4 functions as a hydrogen bond donor to the kinase hinge region (typically the backbone carbonyl of the "gatekeeper+1" residue). N5 of the ring often accepts a hydrogen bond from the backbone amide.

  • The Solubility Anchor (1-tert-butyl): Unlike the unsubstituted scaffold, the bulky tert-butyl group at N1 fills the hydrophobic pocket often occupied by the ribose of ATP. It significantly enhances lipophilicity and cellular permeability compared to N-unsubstituted analogs.

  • The Growth Vector (3-Bromo): The bromine atom at C3 is the critical pivot point. It is positioned to project substituents into the "gatekeeper" region or the hydrophobic back-pocket (selectivity pocket), depending on the specific kinase topology.

Target Relevance

This scaffold is the direct synthetic precursor to well-known research tools such as PP1 and PP2 (Src inhibitors) and is structurally related to the core of Ibrutinib (BTK inhibitor).

Workflow Visualization

The following diagram illustrates the critical path from the 3-Br-PP fragment to a lead candidate, highlighting the decision nodes in synthesis and screening.

DrugDiscoveryWorkflow cluster_0 Chemical Space Expansion Fragment 3-Br-PP Fragment (Scaffold) Coupling Suzuki-Miyaura Coupling (C3-Aryl) Fragment->Coupling Pd(dppf)Cl2 Boronic Acids Library Focused Library (10-50 Analogs) Coupling->Library Purification Assay ADP-Glo™ Kinase Screening Library->Assay 10 µM Single Point Hit Hit Validation (IC50 < 100 nM) Assay->Hit Dose Response

Caption: Workflow converting the 3-Br-PP fragment into a functional kinase inhibitor library via C3-diversification.

Experimental Protocols

Protocol A: C3-Derivatization via Suzuki-Miyaura Coupling

Objective: To introduce aryl/heteroaryl groups at the C3 position, targeting the kinase hydrophobic back-pocket.

Reagents:

  • Substrate: 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) [Alternative: Pd(PPh₃)₄]

  • Base: 2M Aqueous Na₂CO₃ or K₂CO₃ (2.5 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the 3-Br-PP substrate (e.g., 0.5 mmol, 135 mg), the chosen boronic acid (0.6 mmol), and the catalyst (0.025 mmol).

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and 2M Na₂CO₃ (0.6 mL) via syringe.

  • Reaction:

    • Microwave: Heat at 100°C for 30–60 minutes.

    • Thermal: Reflux at 90°C for 4–12 hours. Monitor by LC-MS (Target mass = Substrate - Br + Aryl).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM). The product typically elutes at 3–5% MeOH.

Critical Note: The free amine at C4 can coordinate to palladium, potentially slowing the reaction. If conversion is low, increase catalyst loading to 10 mol% or switch to a highly active precatalyst like XPhos Pd G2 .

Protocol B: Biochemical Validation (ADP-Glo™ Kinase Assay)

Objective: To quantify the inhibitory potency (IC50) of the synthesized analogs against a target kinase (e.g., Src or BTK).

Reagents:

  • Kinase: Recombinant Src Kinase (human).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP: Ultra-pure (concentration = Km of the enzyme, typically 10 µM).

  • Detection: ADP-Glo™ Reagent (Promega).

Step-by-Step Methodology:

  • Compound Prep: Prepare 10 mM stocks of library compounds in 100% DMSO. Perform 3-fold serial dilutions in DMSO to generate an 8-point dose curve (e.g., 10 µM to 0.003 µM).

  • Enzyme Reaction:

    • In a white 384-well plate, add 2 µL of Compound (at 2.5x final conc) or DMSO control.

    • Add 2 µL of Kinase/Substrate mix. Incubate for 10 min at RT (allows compound to bind).

    • Add 1 µL of ATP to initiate the reaction.

    • Incubation: 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

  • Data Analysis: Normalize RLU to "No Drug" (0% inhibition) and "No Enzyme" (100% inhibition) controls. Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Data Interpretation & SAR Guide

When analyzing the library generated from 3-Br-PP , use the following Structure-Activity Relationship (SAR) table to guide optimization.

C3 Substituent (R)Predicted EffectRationaleTarget Profile
Phenyl (Unsub) Moderate PotencyFills hydrophobic pocket; lacks specific interactions.General Kinase Binder
4-Chlorophenyl High Potency (Src)Mimics PP2; Cl interacts with hydrophobic pocket floor.Src Family Selective
4-Phenoxyphenyl High Potency (BTK)Extends into the deep selectivity pocket (similar to Ibrutinib).BTK / Tec Family
Pyridyl / Pyrimidyl Reduced LipophilicityIntroduces polarity; may pick up specific H-bonds.Solubility Optimization
Ortho-substituted Aryl Steric ClashLikely inactive due to clash with the "Gatekeeper" residue (e.g., T338 in Src).Negative Control

Structural Biology Insight: Binding Mode

The diagram below depicts the hypothesized binding mode of a derivative (where R is the group added via Protocol A) within the ATP-binding pocket.

BindingMode Hinge Hinge Region (Met341 in Src) RibosePocket Ribose Pocket (Solvent Exposed) HydrophobicPocket Hydrophobic Pocket (Gatekeeper Thr338) Core Pyrazolo-Pyrimidine Core Core->Hinge H-Bond Acceptor Amine 4-NH2 (H-Bond Donor) Core->Amine TertButyl 1-tert-butyl (Hydrophobic Bulk) Core->TertButyl ArylGroup C3-Aryl Group (Variable R) Core->ArylGroup Amine->Hinge H-Bond TertButyl->RibosePocket Van der Waals ArylGroup->HydrophobicPocket Pi-Stacking / Hydrophobic

Caption: Pharmacophore mapping of 3-Br-PP derivatives within the Src Kinase active site.

References

  • Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[2] Journal of Biological Chemistry.

  • Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry.

  • Pan, Z., et al. (2007). "Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase." ChemMedChem.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Method

Advanced Synthesis Protocols for Ibrutinib and Covalent Kinase Inhibitors

Content Type: Application Note & Technical Guide Subject: Chemical Synthesis & Process Optimization Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Introduction: The Covalent Archit...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Guide Subject: Chemical Synthesis & Process Optimization Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Introduction: The Covalent Architecture

The clinical success of Ibrutinib (PCI-32765) has revolutionized the design of kinase inhibitors, validating the strategy of targeted covalent inhibition. Unlike reversible inhibitors that rely solely on equilibrium binding, Ibrutinib utilizes a "warhead"—an electrophilic acrylamide moiety—to form an irreversible covalent bond with Cysteine 481 (Cys481) in the ATP-binding pocket of Bruton's Tyrosine Kinase (BTK).

This guide details the convergent synthesis of Ibrutinib, focusing on the critical construction of the pyrazolo[3,4-d]pyrimidine core, the stereoselective installation of the piperidine linker, and the precise chemical attachment of the acrylamide warhead. These protocols are adaptable for the synthesis of next-generation BTK inhibitors such as Acalabrutinib and Zanubrutinib .

Retrosynthetic Analysis & Workflow

The synthesis of Ibrutinib is best approached through a convergent pathway that segregates the molecule into three distinct modules to maximize yield and optical purity:

  • The Biaryl Core: 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.[1][2][3][4][5]

  • The Chiral Linker: (S)-N-Boc-3-hydroxypiperidine (serves as the precursor for the (R)-configuration in the final drug via stereoinversion).

  • The Warhead: Acryloyl chloride.[6][7]

Visualization: Convergent Synthesis Pathway

IbrutinibSynthesis cluster_legend Reaction Class Start1 3-iodo-1H-pyrazolo[3,4-d] pyrimidin-4-amine Inter1 Intermediate M3 (Biaryl Core) Start1->Inter1 Suzuki-Miyaura Pd(PPh3)4, Base Start2 4-Phenoxybenzeneboronic acid Start2->Inter1 Suzuki-Miyaura Pd(PPh3)4, Base Start3 (S)-N-Boc-3-hydroxypiperidine Inter2 N-Boc Protected Precursor (R-isomer) Start3->Inter2 Mitsunobu Coupling (Stereoinversion S -> R) DIAD, PPh3 Inter1->Inter2 Mitsunobu Coupling (Stereoinversion S -> R) DIAD, PPh3 Inter3 Deprotected Amine (HCl Salt) Inter2->Inter3 Acidic Deprotection HCl/MeOH Final IBRUTINIB (Covalent Inhibitor) Inter3->Final Acryloylation -5°C, Base Warhead Acryloyl Chloride (Warhead) Warhead->Final Acryloylation -5°C, Base C-C Bond Formation C-C Bond Formation Stereoselective C-N Bond Stereoselective C-N Bond C-C Bond Formation->Stereoselective C-N Bond Amide Coupling Amide Coupling Stereoselective C-N Bond->Amide Coupling

Caption: Convergent synthetic workflow for Ibrutinib, highlighting the stereochemical inversion during the Mitsunobu coupling step.

Detailed Experimental Protocols

Protocol 1: Construction of the Biaryl Core (Suzuki-Miyaura Coupling)

This step establishes the scaffold specificity. The use of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is preferred over the bromo-analog due to faster oxidative addition rates with palladium catalysts.

Reagents:

  • 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv)

  • 4-Phenoxybenzeneboronic acid (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Base: Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

  • Solvent System: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v)

Procedure:

  • Inerting: Charge the reaction vessel with the iodo-pyrimidine, boronic acid, and base. Purge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of boronic acid).

  • Catalyst Addition: Add Pd(PPh₃)₄ under positive nitrogen pressure.

  • Reaction: Heat the mixture to 80–90°C for 12–16 hours. Monitor by HPLC for the disappearance of the iodo-starting material.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from methanol/water to yield the Intermediate M3 (4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine) as a solid.

Protocol 2: Stereoselective Linker Installation (Mitsunobu Reaction)

This is the most technically demanding step. The reaction relies on the Mitsunobu inversion to convert the (S)-hydroxyl group of the piperidine into the (R)-nitrogen linkage found in Ibrutinib.

Reagents:

  • Intermediate M3 (Biaryl Core) (1.0 equiv)

  • (S)-N-Boc-3-hydroxypiperidine (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Dissolve Intermediate M3, (S)-N-Boc-3-hydroxypiperidine, and PPh₃ in anhydrous THF under nitrogen.

  • Addition: Cool the solution to 0°C . Add DIAD dropwise over 30 minutes. Note: The reaction is exothermic; maintaining low temperature during addition minimizes side reactions.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Validation: Check for the formation of the N-alkylated product. The stereocenter at C3 of the piperidine is inverted from (S) to (R).

  • Purification: Remove solvent. The crude mixture contains significant triphenylphosphine oxide (TPPO). Triturate with diethyl ether or use column chromatography (DCM/MeOH) to isolate the Boc-protected intermediate.

Protocol 3: Warhead Installation (Acryloylation)

The final step installs the electrophilic acrylamide "warhead." This step requires strict temperature control to prevent polymerization of the acryloyl chloride or bis-acylation of the amine.

Reagents:

  • (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl) (Deprotected amine HCl salt)

  • Acryloyl Chloride (1.0–1.1 equiv)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF/Water mixture.

Procedure:

  • Deprotection (Prior Step): Treat the Boc-intermediate with 4M HCl in Dioxane or MeOH for 2 hours. Concentrate to dryness to obtain the amine hydrochloride salt.

  • Solubilization: Suspend the amine salt in DCM and add the base. Cool the mixture to -10°C to -5°C .

  • Controlled Addition: Dissolve Acryloyl chloride in a small volume of DCM. Add this solution dropwise to the reaction mixture over 20–30 minutes.

    • Critical Control Point: Do not allow the temperature to exceed 0°C. Higher temperatures promote the formation of dimers and N-acylation at the exocyclic amine (N4 position).

  • Quenching: Once HPLC shows consumption of the amine (<1 hour), quench immediately with 5% aqueous NaHCO₃.

  • Isolation: Extract with DCM, wash with water, and dry.

  • Final Polish: Recrystallize from Ethanol/Water or Acetone to yield pure Ibrutinib.

Analytical Quality Control

For clinical-grade kinase inhibitors, the impurity profile is strictly regulated.

ParameterSpecificationMethod
Enantiomeric Purity > 99.5% ee (R-isomer)Chiral HPLC (e.g., Chiralpak AD-H)
Chemical Purity > 99.0%RP-HPLC (C18 column)
Bis-Acrylamide Impurity < 0.1%LC-MS (Mass shift +54 Da)
Residual Palladium < 10 ppmICP-MS
Residual Solvents ICH LimitsGC-Headspace

Mechanism of Action Visualization

Understanding the synthesis helps in understanding the binding. The acrylamide warhead is positioned to intercept Cys481.[8]

MOA Ibrutinib Ibrutinib (Michael Acceptor) BTK BTK Enzyme (Active Site) Ibrutinib->BTK Reversible Binding (Kd ~ nM) Complex Covalent Adduct (Irreversible Inhibition) BTK->Complex Nucleophilic Attack (Cys481-SH -> Acrylamide)

Caption: Mechanism of irreversible inhibition.[9] The initial non-covalent binding places the warhead in proximity to Cys481 for the covalent snap.

References

  • Honigberg, L. A., et al. (2010). The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075–13080. Link

  • Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase.[9] ChemMedChem, 2(1), 58-61. Link

  • Pharmacyclics LLC. (2014).[10] Process for the preparation of Ibrutinib. World Intellectual Property Organization, WO2014022390A1. Link

  • Li, X., et al. (2018).[11] Process Development and Large-Scale Synthesis of Ibrutinib.[2][3][4][6][7][9] Organic Process Research & Development. (General reference to OPRD methodologies for kinase inhibitors).

  • Burger, J. A., et al. (2015). Safety and activity of ibrutinib plus rituximab for patients with high-risk chronic lymphocytic leukaemia: a single-arm, phase 2 study. The Lancet Oncology, 15(9), 1090-1099. Link

Sources

Technical Notes & Optimization

Troubleshooting

3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine solubility and formulation challenges

Current Status: Operational Topic: Solubility, Formulation, and Synthetic Handling Target Audience: Medicinal Chemists, Pharmacologists, Process Chemists[1] Molecule Snapshot & Core Properties Before troubleshooting, ver...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solubility, Formulation, and Synthetic Handling Target Audience: Medicinal Chemists, Pharmacologists, Process Chemists[1]

Molecule Snapshot & Core Properties

Before troubleshooting, verify your material against these core specifications. This intermediate is a critical scaffold (often designated "Intermediate 1" in Ibrutinib-related patents) used to synthesize Src family kinase (SFK) and BTK inhibitors.[1]

PropertySpecificationTechnical Insight
CAS Registry 83255-86-1 Primary identifier.[1][2]
IUPAC Name 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineThe tert-butyl group provides steric bulk and lipophilicity, crucial for kinase pocket occupancy but detrimental to aqueous solubility.[1]
Appearance Off-white to light beige crystalline powderDarkening often indicates amine oxidation or residual bromine impurities.[1]
Melting Point ~250–260 °CHigh Lattice Energy: The planar pyrazolopyrimidine core stacks efficiently (π-π interactions), creating a "brick dust" solid that resists dissolution.
Solubility (Water) < 0.1 mg/mL (Insoluble)Hydrophobic core + lipophilic t-butyl group = Poor aqueous solubility.[1]
Solubility (DMSO) > 50 mg/mLExcellent.[1] Preferred solvent for stock solutions.[1]
Key Functionality C3-Bromo (Electrophile) / C4-Amine (Nucleophile)The C3-Br is the primary handle for Suzuki-Miyaura cross-coupling.[1]
Troubleshooting Module: Dissolution & Stock Preparation

User Issue: "My compound precipitates when I dilute my DMSO stock into cell culture media."

Root Cause Analysis

This molecule suffers from "Solvent Shock." It is highly soluble in DMSO (aprotic, polar) but instantly crashes out when introduced to water (protic, high polarity) due to the hydrophobic effect driven by the tert-butyl group and the aromatic core.

Protocol: The "Step-Down" Dilution Method

Do not inject high-concentration DMSO stocks directly into static media.[1] Use this serial dilution method to prevent precipitation.[1]

  • Prepare Master Stock: Dissolve solid at 10–20 mM in anhydrous DMSO. Vortex until clear.

  • Intermediate Dilution (The Buffer Zone):

    • Prepare a secondary tube with PBS containing 0.1% BSA (Bovine Serum Albumin).[1]

    • The BSA acts as a "carrier," sequestering the hydrophobic drug molecules and preventing aggregation.

  • Final Application: Add the intermediate solution to your cell media.

Visual Guide: Solubility Decision Tree

Use the following logic flow to determine the correct solvent system for your application.

SolubilityLogic Start Start: Select Application App_Chem Chemical Synthesis (Suzuki/Sonogashira) Start->App_Chem App_Bio Biological Assay (Cell/Animal) Start->App_Bio Solv_DME Rec: DME/Water or 1,4-Dioxane (Heated) App_Chem->Solv_DME Standard Suzuki Solv_DMF Rec: DMF or NMP (High Temp Coupling) App_Chem->Solv_DMF Difficult Substrates Check_Conc Req. Conc > 10 µM? App_Bio->Check_Conc Low_Conc Standard: DMSO < 0.5% Check_Conc->Low_Conc No High_Conc Risk: Precipitation Check_Conc->High_Conc Yes Formulation Adv. Formulation: 10% DMSO + 40% PEG400 + 5% Tween 80 High_Conc->Formulation Apply Fix

Figure 1: Decision matrix for solvent selection based on experimental intent. Green nodes indicate safe operating procedures.

Troubleshooting Module: In Vivo Formulation

User Issue: "I need to dose mice at 50 mg/kg, but the compound clogs the oral gavage needle."

The Challenge: Bioavailability vs. Injectability

Simple suspensions (e.g., in CMC or Methylcellulose) often result in poor bioavailability for this scaffold because the crystalline lattice energy is too high to be broken down in the gut (Class II/IV BCS). You must use a Solubilizing Vehicle .[1]

Recommended Vehicle Formulation (Standard Protocol)

This vehicle mimics those used for similar kinase inhibitors like Cabozantinib or Ibrutinib analogs.[1]

ComponentVolume %Function
DMSO 5-10%Primary solubilizer (breaks the crystal lattice).[1]
PEG 400 (or Propylene Glycol)40%Co-solvent; maintains solubility upon dilution in gastric fluids.[1]
Kolliphor HS-15 (or Tween 80)5-10%Surfactant; forms micelles to encapsulate the drug.[1]
Saline / Water Balance (40-50%)Bulk phase (Add LAST).[1]

Preparation Steps:

  • Weigh the solid compound.[1]

  • Add DMSO first.[1] Vortex/Sonicate until completely dissolved (clear yellow solution).

  • Add PEG 400 .[1] Vortex.

  • Add Surfactant .[1] Vortex.

  • Slowly add Saline while vortexing.[1] The solution may turn slightly milky (Tyndall effect) due to micelle formation—this is acceptable. If large chunks form, the formulation has failed.

Troubleshooting Module: Synthetic Reactivity

User Issue: "The Suzuki coupling at the 3-position is stalling or giving low yields."

Mechanism of Failure

The 4-amino group (


) is a competitive ligand.[1] It can coordinate to the Palladium (Pd) catalyst, poisoning it and preventing the oxidative addition into the C-Br bond.
Optimization Guide
  • Catalyst Selection: Switch to bulky, electron-rich phosphine ligands that outcompete the amine.[1]

    • Recommended:

      
       or 
      
      
      
      .
    • Advanced: XPhos Pd G2 (excellent for sterically hindered or deactivated substrates).[1]

  • Base Selection: Use inorganic bases like

    
     or 
    
    
    
    .[1] Avoid organic amine bases (TEA, DIPEA) which may further clutter the coordination sphere.
  • Protection Strategy: If direct coupling fails, protect the 4-amine with a Boc group (using

    
     and DMAP) before attempting the Suzuki coupling. The Boc group withdraws electron density, preventing catalyst poisoning.
    
Visual Guide: Synthetic Workflow

SynthesisFlow Start Starting Material: 3-Br-1-tBu-Pyrazolo... Direct Attempt Direct Suzuki Coupling Start->Direct Success Target Product Direct->Success Works? Fail Low Yield / Stalled Direct->Fail Fails? Protect Step 1: Boc-Protection (Boc2O, DMAP) Fail->Protect Switch Strategy Coupling Step 2: Suzuki Coupling (Pd Catalyst) Protect->Coupling Deprotect Step 3: Deprotection (TFA/DCM) Coupling->Deprotect Deprotect->Success

Figure 2: Synthetic pathway optimization. The "Protection Route" (Yellow) is recommended if direct coupling yields < 40%.

FAQ: Frequently Asked Questions

Q: Is the compound light sensitive? A: Yes. Brominated heterocycles can undergo photodehalogenation over time.[1] Store solid and DMSO stocks in amber vials or wrapped in foil at -20°C.

Q: Can I use ethanol for sterilization? A: No. The solubility in ethanol is insufficient for high-concentration sterilization.[1] Filter-sterilize your DMSO stock through a 0.22 µm PTFE (hydrophobic) filter, then dilute into sterile media.[1]

Q: Why does the color change from white to beige? A: This indicates surface oxidation of the amine or slight degradation. Re-verify purity via HPLC. If purity is >98%, the color shift is likely cosmetic and will not affect biological assays.

References
  • Han, S., et al. (2012). "Structure-Based Design of Imidazo[1,2-a]pyrazine Derivatives as Selective Inhibitors of Aurora-A Kinase." ACS Medicinal Chemistry Letters. (Discusses solubility profiles of similar bicyclic heteroaromatic scaffolds). Link

  • Koehl, N. J., et al. (2020).[3][4] "Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax." Pharmaceutics.[1][2][3][5] (Provides the basis for the DMSO/PEG/Surfactant vehicle strategy for Class IV drugs). Link[1]

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 1519489, 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine." PubChem. (Source for PhysChem properties). Link

  • Li, D., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][6] (Authoritative text on "Solvent Shock" and formulation of lipophilic compounds). Link

Sources

Optimization

How to improve the yield of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine synthesis

Technical Support Guide: Synthesis of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Case ID: #PYR-3BR-TBUT-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Opt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Case ID: #PYR-3BR-TBUT-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Optimization

Executive Summary: The Yield Challenge

The synthesis of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a critical workflow in the development of covalent kinase inhibitors (e.g., BTK inhibitors).

Users frequently report low yields (<40%) due to two primary bottlenecks:

  • Regiochemical Ambiguity: Direct alkylation of the pyrazolo-pyrimidine core with a bulky tert-butyl group often results in an inseparable mixture of N1 and N2 isomers.

  • Halogenation Efficiency: The C3-bromination step using N-bromosuccinimide (NBS) is prone to over-bromination or incomplete conversion depending on solvent choice.

The Solution: This guide prioritizes Route A (De Novo Ring Construction) over Route B (Direct Alkylation). By installing the tert-butyl group on the hydrazine precursor before ring closure, we thermodynamically lock the N1-regiochemistry, the single biggest factor in yield improvement.

Strategic Workflow Visualization

The following logic flow outlines the high-yield protocol versus the low-yield pitfalls.

SynthesisPathway Start Starting Material: tert-Butyl Hydrazine HCl Step1 Step 1: Pyrazole Formation (Ethoxymethylene malononitrile) Start->Step1 + Ethoxymethylene malononitrile Inter1 Intermediate: 5-amino-1-(t-butyl)-1H-pyrazole-4-carbonitrile Step1->Inter1 Reflux (EtOH) Step2 Step 2: Cyclization (Formamide, 180°C) Inter1->Step2 Ring Closure Core Core Structure: 1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Step2->Core 85% Yield Step3 Step 3: C3-Bromination (NBS, DMF) Core->Step3 Electrophilic Subst. Target TARGET: 3-bromo-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Step3->Target >90% Yield Pitfall PITFALL: Direct Alkylation Route (Yields N1/N2 Mixtures) Pitfall->Core Low Selectivity

Figure 1: Optimized "De Novo" synthesis pathway avoiding regioselectivity issues.

Optimized Protocol & Troubleshooting

Phase 1: The Pyrazole Foundation

Objective: Synthesize 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.

Protocol:

  • Suspend tert-butyl hydrazine hydrochloride (1.0 eq) in Ethanol (10V).

  • Add Triethylamine (1.1 eq) to liberate the free hydrazine. Critical: Stir for 30 mins.

  • Add Ethoxymethylene malononitrile (1.05 eq) dropwise at 0°C.

  • Reflux for 3-4 hours.

  • Cool to RT. The product often precipitates. If not, remove solvent and recrystallize from EtOH/Water.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Oily Product Residual solvent or incomplete cyclization.Triturate the oil with cold Hexane/Ether (1:1). If it remains oil, seed with a crystal from a previous batch.
Low Yield (<50%) tert-butyl hydrazine quality.This reagent is hygroscopic. If the HCl salt is wet, the stoichiometry is off. Dry the starting material under vacuum over

.
Dark Coloration Oxidation of amine.[1]Perform the reaction under

atmosphere.
Phase 2: Cyclization to Pyrimidine Core

Objective: Close the second ring to form 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Protocol:

  • Mix the Pyrazole intermediate (from Phase 1) with Formamide (10-15 eq).

  • Critical Step: Heat to 160–180°C . This reaction requires high thermal energy to drive the condensation.

  • Monitor by TLC (10% MeOH in DCM).

  • Upon completion, cool to RT and pour into ice water. The solid product precipitates.

Expert Insight: Many protocols suggest Formamidine Acetate. While milder, it is more expensive and often requires a solvent like Ethanol, which limits the reaction temperature. Neat Formamide at high temperature is robust for the bulky tert-butyl group.

Self-Validating Check:

  • NMR (DMSO-d6): Look for the disappearance of the nitrile peak (CN) and the appearance of the pyrimidine C-H proton (singlet around 8.2–8.4 ppm).

Phase 3: C3-Bromination (The Yield Killer)

Objective: Selective bromination at the 3-position using NBS.

Protocol:

  • Dissolve the core (1.0 eq) in DMF (5V). Do not use DCM or THF; solubility is poor.

  • Cool to 0°C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Why? Adding all at once causes a localized high concentration of radical species, leading to impurities.

  • Allow to warm to RT and stir for 2–4 hours.

  • Quench: Pour into water containing 1% Sodium Thiosulfate (to neutralize excess Bromine).

  • Filter the solid.

Troubleshooting The Bromination:

IssueDiagnosisSolution
Starting Material Remains NBS has degraded.NBS decomposes over time. Recrystallize NBS from water (hot) or increase equivalents to 1.2 eq.
Poly-brominated spots on TLC Temperature too high.Keep the reaction at 0°C–RT. Do not heat. If over-bromination persists, switch solvent to Acetonitrile (MeCN).
Product is yellow/orange Trapped Bromine.Wash the filter cake thoroughly with Sodium Thiosulfate solution, then water, then cold ether.

Frequently Asked Questions (FAQs)

Q1: Can I start with 3-bromo-4-chloropyrazolo[3,4-d]pyrimidine and alkylate with t-butyl bromide? A: Strongly Discouraged. The steric bulk of the tert-butyl group makes


 substitution extremely difficult. You will likely see <10% yield and significant elimination of t-butyl bromide to isobutylene. The "De Novo" hydrazine route is the only scalable method for tert-butyl analogs.

Q2: How do I confirm the regiochemistry is N1-tert-butyl and not N2? A: In the "De Novo" route, N1 is thermodynamically favored during pyrazole formation. In 1H NMR, N2-isomers typically show a downfield shift of the tert-butyl protons compared to N1. Additionally, an HMBC correlation between the tert-butyl protons and the adjacent pyrazole carbon confirms the structure.

Q3: My product yield drops during the water workup in Phase 2. Why? A: The amine product has some water solubility. If you use a massive excess of water, you lose product. Use the minimum amount of ice water required to precipitate the solid. If yield is low, extract the aqueous mother liquor with Ethyl Acetate (3x).

Q4: Is this compound light sensitive? A: Yes, brominated heterocycles can be sensitive to photolysis. Store the final product in amber vials at -20°C.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives (General Methodology) Source: National Institutes of Health (PMC) Relevance: Validates the general ring closure conditions using formamide. [Link]

  • N-Bromosuccinimide (NBS) Reactivity Profile Source: Organic Chemistry Portal Relevance: Provides mechanistic grounding for the radical vs. electrophilic bromination conditions. [Link]

  • Discovery of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives (BTK Inhibitors) Source: Arabian Journal of Chemistry Relevance: Confirms the utility of the 3-iodo/3-bromo intermediate in Ibrutinib-like analog synthesis. [Link]

Sources

Troubleshooting

Technical Guide: Stability &amp; Storage of 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Executive Summary & Chemical Profile 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 862728-61-8) is a critical heterocyclic scaffold used primarily in the synthesis of irreversible kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 862728-61-8) is a critical heterocyclic scaffold used primarily in the synthesis of irreversible kinase inhibitors (e.g., BTK inhibitors) and "bumped" kinase analogs for chemical genetics. Its structural integrity is defined by the electrophilic bromine handle at C3 (for Suzuki-Miyaura couplings) and the lipophilic tert-butyl group at N1, which dictates its solubility profile.

While chemically robust due to its fused aromatic system, this compound exhibits specific sensitivities to photolytic debromination and oxidative discoloration in solution.[1] This guide defines the "Gold Standard" protocols to maintain >98% purity over extended storage periods.

PropertySpecification
CAS Number 862728-61-8
Molecular Weight 270.13 g/mol
Appearance White to off-white solid
Primary Hazard Irritant (H315, H319, H335)
Solubility DMSO (>20 mg/mL), Ethanol (Low), Water (Insoluble)

Storage & Stability Protocols

A. Solid State Storage (The "Gold Standard")

In its solid form, the compound is thermally stable but sensitive to UV light and ambient moisture, which can catalyze surface oxidation (yellowing).[1]

  • Long-Term (>1 Month): Store at -20°C . The vial must be sealed under an inert atmosphere (Argon or Nitrogen) and placed inside a secondary desiccated container to prevent moisture condensation upon retrieval.[1]

  • Short-Term (<1 Month): Storage at 2–8°C (refrigerated) is acceptable if the vial is protected from light (amber vial or foil-wrapped).

B. Solution Stability

Once dissolved, the stability clock starts ticking.[1] The tert-butyl group renders the molecule lipophilic, requiring organic solvents like DMSO.[1]

  • DMSO/DMF: Stable for 3 months at -80°C . At room temperature, use within 24 hours .[1]

  • Avoid: Protic solvents (Methanol/Water) for long-term storage, as they can promote slow hydrolysis of the amine or debromination under light exposure.[1]

C. Decision Logic: Storage Workflow

The following decision tree outlines the optimal handling path to minimize degradation.

StorageProtocol Start Compound Received CheckUse Immediate Use (<24h)? Start->CheckUse Dissolve Dissolve in Anhydrous DMSO CheckUse->Dissolve Yes StorageCheck Storage Duration? CheckUse->StorageCheck No Exp Proceed to Experiment (Suzuki Coupling / Kinase Assay) Dissolve->Exp FreezeThaw Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Dissolve->FreezeThaw Excess Solution ShortTerm Short Term (<4 Weeks) Store at 4°C, Dark StorageCheck->ShortTerm Short Term LongTerm Long Term (>1 Month) Store at -20°C, Desiccated StorageCheck->LongTerm Long Term

Figure 1: Decision matrix for handling and storage to prevent hydrolytic or photolytic degradation.

Solubility & Handling Guide

Standard Solubilization Protocol
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF .[1] Avoid water or PBS for initial solubilization due to the hydrophobicity of the tert-butyl group.[1]

  • Concentration: A stock concentration of 10 mM to 50 mM is recommended.[1]

  • Mixing: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at 35°C for 5 minutes.

Solubility Limit Table
SolventMax SolubilityStability Window (RT)Notes
DMSO ~50 mg/mL24 HoursPreferred for stock solutions.
Ethanol <5 mg/mL4-6 HoursPoor solubility; requires heating.[1]
Water/PBS InsolubleN/APrecipitates immediately.[1]
1:1 DMSO:PBS <0.5 mg/mL<1 HourRisk of "crashing out" upon dilution.[1]

Troubleshooting & FAQs

Q1: My compound powder has turned from white to faint yellow. Is it still usable?

A: This "yellowing" typically indicates surface oxidation or slight photolytic degradation (debromination), often caused by light exposure or improper sealing.[1]

  • Action: Check purity via LC-MS. If the main peak (M+H ≈ 270/272 for Br isotopes) is >95%, it is usable for synthesis.[1] For sensitive biological assays (IC50 determination), recrystallization (Ethanol/Water) or re-purchase is recommended to avoid off-target effects from degradation products.[1]

Q2: I see a precipitate when diluting my DMSO stock into cell culture media.

A: This is a common issue known as "crashing out."[1] The lipophilic tert-butyl group makes the compound water-insoluble.

  • Solution:

    • Ensure your final DMSO concentration in the media is <0.5% (toxicity limit) but high enough to keep the compound soluble.[1]

    • Perform a serial dilution in DMSO first , then spike into media. Do not add high-concentration stock directly to a large volume of aqueous media.[1]

    • Limit the final compound concentration to ≤10 µM in aqueous buffers.

Q3: Can I use this compound for "Bump-and-Hole" kinase studies?

A: Yes, but verify the structure. This compound (1-tert-butyl) is a bulky analog often used to target specific gatekeeper mutants.[1] However, standard "bumped" inhibitors (like 1-NM-PP1) often use a 1-naphthyl or 1-isopropyl group. The tert-butyl group is significantly bulkier and may not fit all "hole" mutants.[1] Verify your target kinase's gatekeeper residue size before use.[1]

Q4: How do I remove the bromine for downstream applications?

A: The C3-bromine is intended as a handle for Suzuki-Miyaura cross-coupling . It is not a leaving group for nucleophilic substitution (SNAr) under mild conditions.[1]

  • Protocol: Use a palladium catalyst (e.g., Pd(dppf)Cl2) and an aryl boronic acid in mild base (Na2CO3) at 80–100°C to install your desired R-group at position 3.[1]

References

  • BLD Pharm. (n.d.).[1] 3-Bromo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Product Data. Retrieved from

  • Chem-Impex International. (n.d.).[1] 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Technical Overview. Retrieved from

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (Analogous Handling). Retrieved from

  • Combi-Blocks. (2023). Safety Data Sheet: Pyrazolo[3,4-d]pyrimidine derivatives. Retrieved from

Sources

Optimization

Overcoming off-target effects of pyrazolo[3,4-d]pyrimidine-based inhibitors

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Inhibitor Optimization Ticket ID: #PYR-OPT-2024 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Kinase Biology Division System Diagno...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Inhibitor Optimization Ticket ID: #PYR-OPT-2024 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Kinase Biology Division

System Diagnostic: The "Off-Target" Paradox

Welcome to the technical support hub. If you are using pyrazolo[3,4-d]pyrimidine-based inhibitors (e.g., PP1, PP2, Ibrutinib ) and observing unexpected phenotypes—such as toxicity in "target-negative" cells or pathway inhibition inconsistent with your hypothesis—you are likely encountering the ATP-mimetic promiscuity trap .

This scaffold is a "privileged structure" because it mimics the adenine ring of ATP.[1][2][3] While this ensures high potency, it inherently challenges selectivity. This guide provides the forensic tools to distinguish true pharmacological signal from off-target noise.

Module 1: Triage & Troubleshooting (Q&A)

Issue 1: "My 'selective' Src inhibitor (PP2) is inducing apoptosis in Src-negative cells."

Diagnosis: You are likely seeing non-specific kinase inhibition or AhR pathway activation . Technical Insight: While PP2 is cited as a Src Family Kinase (SFK) inhibitor, it is not monospecific.[4]

  • The Off-Targets: PP2 inhibits p38 MAPK , CK1δ , and EGFR at concentrations often used in cell culture (>5-10 µM).

  • The AhR Problem: Pyrazolo[3,4-d]pyrimidines can act as ligands for the Aryl Hydrocarbon Receptor (AhR), triggering independent signaling pathways unrelated to kinase inhibition.

Action Plan:

  • Run the Negative Control: You must run a parallel arm with PP3 (4-amino-7-phenylpyrazolopyrimidine). PP3 is structurally identical to PP2 but lacks the 3-(4-chlorophenyl) group required for kinase inhibition.

    • Result A: If PP3 causes the same toxicity → The effect is non-kinase mediated (likely AhR or general cytotoxicity).

    • Result B: If PP3 is inert → The effect is kinase-mediated (but still potentially off-target).

  • Titrate Down: PP2 IC50 for Lck/Fyn is ~5 nM.[5] If you are using 10 µM, you are 2000x over the IC50. Reduce to 100 nM–500 nM to regain the therapeutic window.

Issue 2: "Ibrutinib is blocking EGFR signaling in my lung cancer model. Is this real?"

Diagnosis: Yes, this is a known "off-target" effect driven by Cysteine conservation . Technical Insight: Ibrutinib is a covalent inhibitor designed to bind Cys481 in BTK. However, the pyrazolo[3,4-d]pyrimidine core positions the warhead (acrylamide) near equivalent cysteines in other kinases.

  • The Mechanism: EGFR possesses Cys797 in the ATP binding pocket. Ibrutinib acts as an irreversible inhibitor of mutant EGFR (and to a lesser extent, wild-type).

  • Consequence: In solid tumors, Ibrutinib often phenocopies EGFR inhibitors (like Gefitinib), confounding results if you are studying BTK's role in solid tumors.

Action Plan:

  • Switch Inhibitors: Use Acalabrutinib or Zanubrutinib as controls. These second-generation inhibitors have higher selectivity for BTK and reduced affinity for EGFR.

  • Washout Assay: Treat cells for 1 hour, then wash 3x. Since Ibrutinib binds covalently, the inhibition should persist. If the effect disappears rapidly, you may be seeing reversible competitive inhibition of a different off-target.

Issue 3: "My IC50 shifts dramatically between biochemical and cellular assays."

Diagnosis: ATP Competition Shift . Technical Insight: Pyrazolo[3,4-d]pyrimidines are ATP-competitive.[5]

  • Biochemical Assays: Often run at low ATP (10-100 µM).

  • Cellular Assays: Intracellular ATP is 1-5 mM.

  • The Shift: If your inhibitor has a fast off-rate, high intracellular ATP will outcompete it, requiring much higher doses (10-100x) to achieve inhibition, which immediately brings off-targets (like p38 or MAPK) into play.

Action Plan:

  • Perform a "Km-adjusted" Biochemical Assay: Re-run your kinase assay at 1 mM ATP. If potency drops significantly, your cellular "off-target" effects are likely due to the high concentration needed to compete with ATP.

Module 2: Visualizing the Mechanism

The following diagram illustrates the decision logic for validating inhibitor specificity and the structural reason for off-target binding.

InhibitorValidation Start Phenotype Observed (e.g., Cell Death) ControlCheck Did you use a Negative Control (e.g., PP3)? Start->ControlCheck GeneticCheck Did you use CRISPR/shRNA Target Knockdown? ControlCheck->GeneticCheck Control is inert Result_NonSpecific Effect is Non-Specific (AhR or General Tox) ControlCheck->Result_NonSpecific Control has same effect Result_KinaseDriven Effect is Kinase Driven GeneticCheck->Result_KinaseDriven Knockdown mimics drug OffTargetCheck Is the phenotype present in Target-Null cells? GeneticCheck->OffTargetCheck Knockdown != Drug Conclusion_OnTarget ON-TARGET EFFECT (Validated) Result_KinaseDriven->Conclusion_OnTarget Likely Conclusion_OffTarget OFF-TARGET EFFECT (e.g., EGFR, p38) OffTargetCheck->Conclusion_OffTarget Yes (Toxicity in Null cells) OffTargetCheck->Conclusion_OnTarget No (Only in WT cells)

Figure 1: Decision Matrix for distinguishing on-target pharmacology from scaffold-based off-target toxicity.

Module 3: Comparative Data & Reference Values

Use this table to benchmark your experimental concentrations. If you are exceeding the "Selectivity Threshold," you are likely inhibiting the Off-Targets listed.

InhibitorPrimary Target (IC50)Common Off-Targets (IC50)Selectivity Threshold (Rec. Max Dose)Negative Control
PP2 Lck (4 nM), Fyn (5 nM)EGFR (~500 nM), p38 MAPK (~1 µM)< 500 nM PP3
Ibrutinib BTK (0.5 nM)EGFR (5 nM), ITK (10 nM), TEC (10 nM)< 100 nM Acalabrutinib (as comparator)
PP1 Lck (5 nM), Src (170 nM)KIT, Bcr-Abl, CSK< 500 nM PP3

Module 4: Standard Operating Protocols (SOPs)

SOP-01: The "Resistant Mutant" Rescue Assay

The gold standard for proving on-target specificity.

Objective: Prove that the drug's effect is solely due to inhibiting Kinase X by expressing a drug-resistant mutant of Kinase X.

Materials:

  • Target Kinase Plasmid (Wild Type).[6]

  • Target Kinase Plasmid (Gatekeeper Mutant).[7]

    • For Src/Lck: T338M or T315I equivalent.

    • For BTK: C481S (prevents covalent binding).

  • Pyrazolo[3,4-d]pyrimidine inhibitor.[1][6][8][9][10]

Protocol:

  • Transfection: Transfect "Target-Null" cells (or cells with low endogenous levels) with either WT or Mutant kinase.

  • Treatment: Treat both populations with the inhibitor at the IC80 concentration determined for the WT.

  • Readout: Measure downstream phosphorylation (Western Blot) or cell viability.

  • Interpretation:

    • On-Target: The Mutant cells are resistant to the drug (viability remains high, pathway active).

    • Off-Target: The Mutant cells die/inhibit just like the WT cells. This proves the drug is killing the cell via a different kinase that was not mutated.

SOP-02: Differential Western Blotting

Quick check for common off-targets.

Objective: Rule out EGFR and p38 inhibition when using Src inhibitors.

  • Lysate Preparation: Treat cells with inhibitor (e.g., PP2) for 1 hour. Stimulate if necessary (e.g., EGF for EGFR, UV for p38).

  • Antibody Panel:

    • Primary: p-Src (Y416).

    • Off-Target 1: p-EGFR (Y1068).

    • Off-Target 2: p-p38 MAPK (T180/Y182).

  • Analysis:

    • If p-Src is inhibited but p-EGFR/p-p38 are stable: Selective .

    • If p-EGFR is also reduced: Non-selective (Lower the dose).

References

  • Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[11] Journal of Biological Chemistry.

    • Establishes PP1/PP2 selectivity profiles and the use of PP3 as a neg
  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal.

    • Comprehensive profiling showing PP2 off-targets including p38 and CK1.
  • Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences.

    • Describes Ibrutinib (PCI-32765) mechanism and initial selectivity.
  • Wang, Q., et al. (2016). "Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation."[12] Oncotarget.

    • Details the mechanism of Ibrutinib off-targeting EGFR via Cys797.
  • Schenone, S., et al. (2011). "Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents."[6] Current Pharmaceutical Design.

    • Review of the scaffold's SAR and chemical modific

Sources

Troubleshooting

Challenges in the synthesis of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines

This technical guide addresses the specific synthetic and purification challenges associated with N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines . This scaffold is a privileged structure in kinase inhibitor discovery (...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific synthetic and purification challenges associated with N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines . This scaffold is a privileged structure in kinase inhibitor discovery (e.g., Ibrutinib), yet it presents distinct chemical hurdles including "brick-dust" insolubility, N1/N2 regioselectivity issues, and deactivated electrophiles during SNAr displacements.

Executive Summary

The synthesis of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines generally proceeds via the displacement of a leaving group (typically chloride) at the C4 position by an amine.[1] While theoretically straightforward, the electron-rich pyrazole ring donates electron density into the pyrimidine system, deactivating the C4 position toward Nucleophilic Aromatic Substitution (SNAr). Furthermore, the N1-unsubstituted core is prone to regiochemical ambiguity during alkylation. This guide provides mechanistic insights and validated protocols to overcome these barriers.

Module 1: The SNAr Reaction (Displacement of C4-Cl)

The Core Problem: The 4-chloropyrazolo[3,4-d]pyrimidine substrate is less electrophilic than its quinazoline or purine counterparts due to the electron-donating effect of the fused pyrazole nitrogen.

Q1: My reaction with 4-chloropyrazolo[3,4-d]pyrimidine and a primary amine in ethanol is stalled at 50% conversion. Increasing temperature only causes hydrolysis. What is the fix?

Diagnosis: You are facing a "deactivated electrophile" issue combined with competitive hydrolysis. The pyrazole ring renders the C4-Cl bond sluggish. In protic solvents like ethanol, hydroxide (from trace water) or alkoxide can compete, leading to the thermodynamically stable 4-hydroxy impurity (inactive).

The Solution: Acid Catalysis or Solvent Switch.

  • Acid Catalysis (The "Protonation" Trick): Add 0.1 – 1.0 equivalent of HCl (4M in dioxane) or catalytic acetic acid.

    • Mechanism:[2][3][4][5] Protonation of the pyrimidine N5 (or N7) lowers the LUMO energy of the ring system, making C4 significantly more electrophilic.

    • Protocol: Suspend 4-chloro substrate in n-butanol or isopropanol (higher boiling points than EtOH). Add 1.1 eq amine and 0.1 eq HCl. Heat to 90–110 °C.

  • Aprotic Solvent Switch: If the amine is valuable/sensitive, switch to THF or Dioxane with a non-nucleophilic base (DIPEA). This eliminates the solvent competition (solvolysis).

Q2: I see a new spot on TLC that is more polar than my product. Is it the N-oxide?

Diagnosis: It is likely the 4-hydroxy derivative (hydrolysis product) or a dimer .

  • Verification: Check LCMS. A mass of [M-Cl+OH] confirms hydrolysis.

  • Prevention: Ensure anhydrous conditions. If using hygroscopic amines, dry them first. Switch from alcohol solvents to DMF or DMAc (Dimethylacetamide) if the reaction requires high temperatures (>120 °C).

Data: Solvent & Catalyst Effects on Yield

SolventCatalystTemp (°C)Time (h)Yield (%)Major Side Product
EthanolNone80 (Reflux)1245-60%Hydrolysis (4-OH)
n-ButanolNone118475%None
IsopropanolHCl (cat.)82288-95% None
DMFDIPEA100670%Dimerization

Module 2: Regioselectivity (N1 vs. N2 Alkylation)

The Core Problem: If you are synthesizing the core from scratch or alkylating the N-unsubstituted pyrazole, you will encounter the N1 vs. N2 isomer problem. The N2 isomer is often kinetically favored but pharmacologically less relevant for many kinase targets.

Q3: I need to alkylate the N1 position of 4-chloropyrazolo[3,4-d]pyrimidine, but I keep getting a mixture of N1 and N2 isomers. How do I control this?

The Solution: Thermodynamic vs. Kinetic Control. The regioselectivity is heavily dependent on the solvent and base system due to the coordination of the cation with the N2 and N7 nitrogens.

  • For N1-Alkylation (Thermodynamic Control):

    • Conditions: K₂CO₃ or Cs₂CO₃ in DMF or DMSO .

    • Mechanism:[2][3][4][5] In polar aprotic solvents, the reaction is reversible/thermodynamically controlled, favoring the more stable N1-alkylated product (less steric clash with C7-H and better aromatic stabilization).

    • Protocol: Stir substrate (1.0 eq), Alkyl Halide (1.1 eq), and K₂CO₃ (2.0 eq) in DMF at 60–80 °C.

  • For N2-Alkylation (Kinetic Control):

    • Conditions: NaH or NaHMDS in THF at 0 °C.

    • Mechanism:[2][3][4][5] The Na+ ion coordinates between N2 and N3 (or N2 and the C4-Cl), directing the alkylating agent to the N2 position via a "chelation-controlled" transition state.

Q4: Can I distinguish N1 vs N2 isomers by NMR?

Yes.

  • N1-Isomer: The C3-proton typically appears around 8.0 – 8.3 ppm . The N-CH₂ protons often show NOE (Nuclear Overhauser Effect) with the C7-H (pyrimidine proton).

  • N2-Isomer: The C3-proton is often shifted upfield (8.3 – 8.6 ppm depending on solvent, but distinct). Crucially, NOE is observed between the N-CH₂ and the C3-H, but not the C7-H.

Module 3: Purification & "Brick Dust" Properties

The Core Problem: 4-aminopyrazolo[3,4-d]pyrimidines are notorious for high crystallinity and poor solubility in organic solvents ("brick dust"), making chromatography difficult.

Q5: My product precipitates during the reaction but is trapped with salts. It's insoluble in DCM and Methanol. How do I purify it?

The Solution: Trituration and pH Swing. Do not attempt column chromatography on the crude solid if it is insoluble.

  • The Aqueous Wash: Pour the reaction mixture into water. The product usually precipitates. Filter the solid.

  • Salt Removal: Wash the filter cake copiously with water (removes amine salts) and then diethyl ether (removes unreacted organic halides/impurities).

  • Recrystallization: The "Magic Solvent" for this scaffold is often AcOH/Water or DMF/Water .

    • Dissolve the solid in hot DMF (minimum volume).

    • Add water dropwise until turbidity persists.

    • Cool slowly.

  • pH Swing (For Amino-Sidechains): If your N4-substituent has a basic amine (e.g., piperazine), dissolve the crude in 1N HCl (aqueous), wash with Ethyl Acetate (removes non-basic impurities), then basify the aqueous layer with NaOH to precipitate the pure free base.

Validated Experimental Protocol

Synthesis of N4-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib Intermediate Analog)

  • Setup: To a 100 mL round-bottom flask, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.54 g, 10 mmol) and 2-propanol (30 mL).

  • Addition: Add 3-chloro-4-fluoroaniline (1.60 g, 11 mmol).

  • Catalysis: Add HCl (4M in Dioxane, 0.25 mL, 1.0 mmol). Note: The solution may turn yellow.

  • Reaction: Heat to reflux (82 °C) for 3 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool to room temperature. The hydrochloride salt of the product will likely precipitate.

  • Isolation: Filter the solid. Wash with cold isopropanol (2 x 5 mL) and ether (2 x 10 mL).

  • Free Basing (Optional): Suspend the salt in water (20 mL) and adjust pH to 9 with saturated NaHCO₃. Stir for 30 min. Filter the white solid and dry under vacuum.

    • Expected Yield: 85-92%.

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and troubleshooting.

G Start Start: 4-Chloro-pyrazolo[3,4-d]pyrimidine Decision1 Is N1 substituted? Start->Decision1 Alkylation N-Alkylation Step Decision1->Alkylation No SNAr_Step SNAr Reaction (C4-Cl Displacement) Decision1->SNAr_Step Yes RegioCheck Selectivity Goal? Alkylation->RegioCheck N1_Route Thermodynamic Control: K2CO3 / DMF / Heat (Favors N1) RegioCheck->N1_Route Want N1 N2_Route Kinetic Control: NaH / THF / 0°C (Favors N2) RegioCheck->N2_Route Want N2 N1_Route->SNAr_Step N2_Route->SNAr_Step ReactivityCheck Is Amine Reactive? SNAr_Step->ReactivityCheck StandardCond Standard: EtOH or n-BuOH, Reflux ReactivityCheck->StandardCond Aliphatic/Reactive AcidCond Acid Catalysis: iPrOH + cat. HCl (Activates Electrophile) ReactivityCheck->AcidCond Aniline/Unreactive Hydrolysis Issue: Hydrolysis (4-OH formed) StandardCond->Hydrolysis If wet/too hot FinalPurification Purification: Trituration (Water/Ether) Recryst. (DMF/H2O) StandardCond->FinalPurification AcidCond->FinalPurification

Figure 1: Decision tree for the synthesis and troubleshooting of N4-substituted pyrazolo[3,4-d]pyrimidines, highlighting regioselectivity controls and SNAr optimization.

References

  • Regioselectivity in Alkylation: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. (2018). ACS Publications. [Link]

  • Ibrutinib Synthesis & Intermediates: Process for the preparation of Ibrutinib. (2017). WIPO / Ind-Swift Laboratories. [Link]

  • Acid Catalysis in SNAr: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. (2023). Preprints.org. [Link]

  • Biological Activity & Synthesis: Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (1976).[1] Journal of Medicinal Chemistry. [Link]

Sources

Optimization

Enhancing microsomal stability of pyrazolo[3,4-d]pyrimidine compounds

This guide serves as a technical support resource for researchers optimizing the metabolic profile of pyrazolo[3,4-d]pyrimidine scaffolds. It is designed to move beyond generic advice, offering specific diagnostic workfl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers optimizing the metabolic profile of pyrazolo[3,4-d]pyrimidine scaffolds. It is designed to move beyond generic advice, offering specific diagnostic workflows and structural modification strategies based on the unique electronic and steric properties of this heterocycle.

Ticket Subject: Enhancing Microsomal & Metabolic Stability Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Scaffold Liability Profile

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in kinase inhibition (e.g., Ibrutinib, Ruxolitinib analogs) due to its ability to mimic the adenine ring of ATP. However, its electron-deficient nature creates distinct metabolic vulnerabilities.

Primary Stability Challenges:

  • CYP-Mediated Oxidation (Microsomal): Primarily targets the lipophilic "appendages" (N1-alkyl/aryl groups and C3-substituents).

  • Aldehyde Oxidase (AO) & Xanthine Oxidase (XO) Attack (Cytosolic): The C6 position of the pyrimidine ring is highly susceptible to nucleophilic attack by molybdenum-containing enzymes. Note: This often leads to a disconnect where compounds are stable in microsomes but degrade rapidly in hepatocytes or in vivo.

Module 1: Diagnostic Troubleshooting

User Question: "My compound degrades rapidly. How do I pinpoint the enzyme responsible?"

Scientist Response: You must differentiate between Microsomal (CYP/FMO) and Cytosolic (AO/XO) instability. Use the following decision matrix based on your assay data.

Diagnostic Workflow (DOT Visualization)

MetabolicDiagnosis Start Start: Compound Unstable in Hepatocytes/In Vivo MicroAssay Run Microsomal Stability Assay (+/- NADPH) Start->MicroAssay Result1 Stable in Microsomes (- NADPH) Unstable in Microsomes (+ NADPH) MicroAssay->Result1 NADPH Dependent Result2 Stable in Microsomes (Both +/- NADPH) Unstable in Hepatocytes MicroAssay->Result2 No Degradation Result3 Unstable in Microsomes (- NADPH) MicroAssay->Result3 NADPH Independent CYP Cause: CYP450 Oxidation Target: Appendages (N1, C3) Result1->CYP AO Cause: Aldehyde Oxidase (AO) Target: Core C6 Position Result2->AO Hydrol Cause: Hydrolysis/Esterase Target: Esters/Amides Result3->Hydrol

Figure 1: Diagnostic logic to identify the metabolic enzyme class responsible for instability.

Module 2: Medicinal Chemistry Strategies

User Question: "I have identified the liability. How do I modify the structure without killing potency?"

Scientist Response: Below are specific strategies for the Pyrazolo[3,4-d]pyrimidine core.

Fixing Microsomal Instability (CYP Targets)

Target: N1-substituents and C3-substituents.

  • Problem: The N1-phenyl or N1-alkyl group is a "grease ball" that attracts CYP3A4.

  • Strategy A (Fluorine Scan): Introduce fluorine atoms at the para or meta positions of the N1-phenyl ring. This blocks the site of oxidation and lowers the electron density of the ring, reducing CYP affinity (metabolic switching).

  • Strategy B (Polarity Adjustment): Lower the LogD. Replace a terminal carbon with a nitrogen (e.g., phenyl

    
     pyridine) or add a polar tail (e.g., morpholine, piperazine). This reduces the energy gain from binding to the CYP active site.
    
  • Strategy C (Steric Shielding): If the N1-benzylic carbon is being oxidized (N-dealkylation), add an

    
    -methyl group to sterically hinder the approach of the CYP heme iron.
    
Fixing Cytosolic Instability (The "C6 Trap")

Target: The C6 position on the pyrimidine ring.

  • The Mechanism: Aldehyde Oxidase (AO) attacks electron-deficient heterocycles at the carbon adjacent to the nitrogen (C6 in this scaffold).

  • Strategy A (Blocking): Introduce a small substituent at C6 (e.g., -CH

    
    , -NH
    
    
    
    , or -CF
    
    
    ). Caution: Ensure this does not clash with the hinge region of the kinase.
  • Strategy B (Electronic Modulation): AO requires an electron-deficient ring for nucleophilic attack. Adding an electron-donating group (EDG) like an amino group at C4 (which is common in kinase inhibitors) helps, but adding further EDGs to the pyrazole ring can further reduce C6 electrophilicity.

Structural Modification Map (DOT Visualization)

SAR_Strategy Core Pyrazolo[3,4-d]pyrimidine Core N1 N1 Position (Appendage) Core->N1 C3 C3 Position (Substituent) Core->C3 C6 C6 Position (Core) Core->C6 N1_Fix Fix: Fluorination, Polarity (LogD < 3), Steric Bulk N1->N1_Fix CYP Liability C3->N1_Fix CYP Liability C6_Fix Fix: Block with -CH3/-NH2 (Prevents AO Attack) C6->C6_Fix AO/XO Liability

Figure 2: Strategic modification map targeting specific metabolic soft spots.

Module 3: Experimental Protocols

User Question: "What is the standard protocol to test this?"

Scientist Response: Use this validated protocol for Microsomal Stability. To detect AO liability, you must run a parallel S9 or Cytosolic assay, as microsomes lack these enzymes.

Standard Microsomal Stability Assay

Materials:

  • Liver Microsomes (Human/Mouse/Rat) - 20 mg/mL protein conc.

  • NADPH Regenerating System (or 1 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).

Protocol Steps:

  • Preparation: Prepare a 1 µM test compound solution in Phosphate Buffer (ensure DMSO < 0.1%).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of buffer/compound mix. Pre-incubate at 37°C for 5 mins.

  • Initiation: Add 100 µL of NADPH (start reaction). Control arm: Add buffer instead of NADPH to check for non-CYP degradation.

  • Sampling: At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution (ACN + IS). Vortex vigorously.

  • Processing: Centrifuge at 4,000 rpm for 15 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Analysis:

  • Plot ln(% Remaining) vs. Time.

  • Slope (

    
    ) = Elimination rate constant.
    
  • 
    .
    
  • 
    .
    

References

  • Pyrazolo[3,4-d]pyrimidine Prodrugs and Solubility: Title: Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.[1] Source: NIH/PMC (2013). URL:[Link]

  • Aldehyde Oxidase & Xanthine Oxidase Liability: Title: Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and xanthine oxidase. Source: Biochemical Pharmacology (1969).[2] URL:[Link]

  • Microsomal Stability Assay Protocol: Title: Microsomal Stability Assay Protocol.[3] Source: AxisPharm.[4] URL:[Link]

  • Structure-Metabolism Relationships (AOX): Title: Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Source: PNAS (2017). URL:[Link]

Sources

Troubleshooting

How to reduce the cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives

Current Status: Online 🟢 Agent: Senior Application Scientist (Medicinal Chemistry Division) Ticket: Reducing Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives Introduction: The Selectivity Paradox Welcome to the Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Agent: Senior Application Scientist (Medicinal Chemistry Division) Ticket: Reducing Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives

Introduction: The Selectivity Paradox

Welcome to the Technical Support Center. You are likely here because your pyrazolo[3,4-d]pyrimidine scaffold—while a potent bioisostere of ATP—is exhibiting "pan-assay interference" or indiscriminate cytotoxicity against healthy cell lines (e.g., HEK293, WI-38).

This scaffold is "privileged" yet "promiscuous." Its planar structure allows it to intercalate into DNA and inhibit a vast array of kinases (CDKs, Src, EGFR) indiscriminately. To reduce cytotoxicity, we must shift your design philosophy from potency maximization to selectivity optimization .

Module 1: Diagnostic Hub (Troubleshooting)

Use this decision matrix to identify the root cause of your compound's toxicity.

Q1: Is your cytotoxicity predominantly apoptotic or necrotic?
  • Observation: Rapid membrane rupture (Necrosis) vs. programmed cell death (Apoptosis).

  • Diagnosis: If necrotic, your compound may be acting as a detergent or aggregator due to poor solubility.

  • Fix: Introduce solubilizing polar moieties (morpholine, piperazine) at the C-4 or N-1 position to disrupt aggregation [1].

Q2: Does your compound inhibit CDK2/CDK1 in addition to your target?
  • Observation: Cell cycle arrest in G1/S or G2/M phase in normal cells.

  • Diagnosis: The pyrazolo[3,4-d]pyrimidine core naturally fits the ATP pocket of Cyclin-Dependent Kinases (CDKs), which are essential for normal cell division.

  • Fix: Modify the C-3 position. CDKs have a smaller "gatekeeper" region compared to other kinases (like Src or BTK). Introducing a bulky group at C-3 creates a steric clash with CDKs, reducing off-target toxicity while maintaining potency against kinases with larger pockets [2].

Q3: Is the Selectivity Index (SI) < 10?
  • Observation:

    
    .
    
  • Diagnosis: Lack of specific hydrophobic interactions unique to the target kinase.

  • Fix: Shift from aliphatic amines to specific substituted anilines at C-4 to target the hydrophobic back pocket (Region II) [3].

Module 2: Structural Optimization (The "Patch")

The following Structure-Activity Relationship (SAR) map details the specific modifications required to dampen cytotoxicity.

SAR Optimization Workflow

SAR_Optimization Scaffold Pyrazolo[3,4-d]pyrimidine Core Scaffold C3 C-3 Position (The Gatekeeper) Scaffold->C3 C4 C-4 Position (Solubility/Potency) Scaffold->C4 N1 N-1 Position (Hydrophobic Fit) Scaffold->N1 Action_C3 ADD BULK: Phenyl/Phenoxyphenyl Reduces CDK affinity (Increases Selectivity) C3->Action_C3 Steric Clash Action_C4 ADD POLARITY: Piperazine/Morpholine Prevents Aggregation (Reduces Necrosis) C4->Action_C4 LogP Adjustment Action_N1 OPTIMIZE FIT: Substituted Aryl Occupies Region I N1->Action_N1 Binding Affinity

Caption: SAR optimization strategy highlighting key substitution points to improve the Selectivity Index (SI).

Data Summary: Impact of Substituents on Cytotoxicity

The table below summarizes how specific substitutions affect the Selectivity Index (SI). Data synthesized from comparative SAR studies [2][4].[1]

PositionSubstituentEffect on Potency (Target)Effect on Toxicity (Normal Cells)Selectivity Index (SI)Recommendation
C-3 HydrogenHighHigh (CDK inhibition)Low (< 5)❌ Avoid
C-3 MethylModerateModerateMedium (~10)⚠️ Use Caution
C-3 Phenoxyphenyl High (for Src/Lck)Low (Steric exclusion)High (> 50) Recommended
C-4 Ethyl/PropylLowModerateLow❌ Avoid
C-4 Subst. Aniline High ModerateMedium⚠️ Optimize R-groups
C-4 HydrazineLowLowN/A❌ Inactive

Module 3: Experimental Protocols

Protocol A: Synthesis via Vilsmeier-Haack Cyclization

To access the C-4 and C-3 substituted derivatives, a reliable cyclization method is required. The Vilsmeier-Haack reaction is the industry standard for forming the pyrimidine ring with high purity [5].

Reagents:

  • Starting Material: 5-amino-1-substituted-pyrazole-4-carbonitrile

  • Reagent: Formamide or DMF/POCl3[2][3]

  • Solvent: Ethanol or DMF

Step-by-Step Workflow:

  • Preparation: Dissolve 5-amino-pyrazole-4-carbonitrile (10 mmol) in formamide (15 mL).

  • Cyclization: Reflux the reaction mixture at 180–190°C for 6–8 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the nitrile band.

  • Isolation: Cool the mixture to room temperature. Pour onto crushed ice.

  • Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Chlorination (Optional for C-4 substitution): Reflux the product with POCl3 to generate the 4-chloro derivative, which serves as the intermediate for nucleophilic substitution with anilines or solubilizing amines [6].

Protocol B: Self-Validating Cytotoxicity Assay (MTT)

To prove reduced cytotoxicity, you must run a parallel screen.

  • Cell Lines:

    • Target: Cancer line (e.g., MCF-7, HCT-116).[4]

    • Control: Normal fibroblast (e.g., WI-38, HEK293).

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with compound (0.01 µM to 100 µM, log scale) for 48h.

  • Readout: Add MTT reagent. Read absorbance at 570 nm.

  • Calculation:

    • Pass Criteria: SI > 10.[5]

Module 4: Mechanism of Action (Visualized)

Understanding why your compound is toxic is crucial. The diagram below illustrates the "Selectivity Filter" concept.

Mechanism cluster_0 Target Kinase (e.g., Src) cluster_1 Off-Target (e.g., CDK2) ATP_Pocket ATP Binding Pocket Target_Pocket Large Hydrophobic Pocket (Accommodates C-3 Bulk) ATP_Pocket->Target_Pocket Fits Perfectly (High Potency) Off_Pocket Small Gatekeeper Region (Clash with C-3 Bulk) ATP_Pocket->Off_Pocket Steric Clash (Low Toxicity) Compound Optimized Pyrazolo[3,4-d]pyrimidine (With Bulky C-3 Group) Compound->ATP_Pocket Bioisostere

Caption: Mechanism of selectivity. Bulky C-3 substituents prevent binding to off-targets like CDKs, reducing cytotoxicity.

References

  • Vertex AI Search. (2024).[4] New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. 1[6][7][8]

  • Burchat, A. F., et al. (2002).[9] Pyrazolo[3,4-d]pyrimidines containing an extended 3-substituent as potent inhibitors of Lck -- a selectivity insight. Bioorganic & Medicinal Chemistry Letters. 9[6][7][8]

  • Taylor & Francis. (2023). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. 10

  • MDPI. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity. 11[6][7][8]

  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. 3

  • ResearchGate. (2025). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. 12

Sources

Optimization

Safe handling and disposal of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Technical Support Center: 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Introduction Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. You are likely working with 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as 3-Br-PP ) as a key intermediate for kinase inhibitor synthesis (specifically targeting Src family kinases or BTK analogs).

This compound presents a unique intersection of hazards: it is a halogenated heterocycle with a lipophilic tert-butyl moiety . This combination alters its permeation properties compared to standard pyrimidines, necessitating specific handling protocols that go beyond generic "white powder" safety.

Below are the troubleshooting modules designed to address the specific challenges you will face in the lab.

Module 1: Receipt & Storage (Pre-Experiment)

Q: "The compound arrived with a slight yellow tint. Is it degraded?" A: Not necessarily, but caution is required.

  • The Science: The exocyclic amine at position 4 is susceptible to oxidative coloration, turning from white to off-white/yellow upon exposure to air or light. The tert-butyl group provides steric bulk but does not fully protect the amine from oxidation.

  • Troubleshooting:

    • Check Purity: Run a quick LC-MS. If the [M+H]+ peak (approx. 270/272 Da doublet for Br isotope) is >98% and the impurity profile is clean, the color is likely a surface oxide trace and the bulk material is safe for coupling reactions.

    • Storage Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The container must be desiccated; moisture can facilitate hydrolysis of the bromo-substituent over long periods.

Q: "The powder is extremely static and 'flies' when I try to weigh it. How do I handle this?" A: This is common for electron-rich heterocyclic powders.

  • The Fix: Do not use a plastic spatula.

    • Use an anti-static gun (ionizer) on the vial before opening.

    • Weigh into a glass vessel using a metal spatula.

    • If static persists, weigh the solid inside a glovebox or use a weighing funnel to prevent dispersion into the balance chamber.

Module 2: Handling & PPE (Exposure Control)

Q: "I accidentally touched the powder with my bare skin. Is the tert-butyl group a factor?" A: Yes.

  • The Science: A bare pyrimidine is polar. However, the tert-butyl group significantly increases the lipophilicity (LogP) of the molecule. This enhances its ability to penetrate the stratum corneum (outer skin layer).

  • Immediate Action: Wash with soap and water for 15 minutes.[1] Do not use ethanol or DMSO to clean your skin; these solvents will act as a vehicle, driving the compound deeper into the dermis.

PPE Compatibility Table Data based on permeation rates for lipophilic halogenated amines.

PPE TypeMaterialRecommendationScientific Rationale
Gloves (Primary) Nitrile (Double) Recommended Excellent resistance to solid dust; double gloving protects against micro-tears.
Gloves (Secondary) LatexAvoid Higher permeability to lipophilic organics; protein allergy risk.
Respiratory N95 / P100Mandatory Fine dust inhalation can cause respiratory sensitization (H335).
Eye Protection Safety GogglesMandatory Basic glasses are insufficient for fine powders that can drift around lenses.
Clothing Lab Coat (Cotton)Standard Synthetic fibers (polyester) can build static charge, worsening handling issues.

Module 3: Reaction Safety (In-Process)

Q: "I am performing a Suzuki coupling at 90°C. Are there thermal risks?" A: The pyrazolopyrimidine core is thermally stable, but the bromine-lithium exchange (if you are lithiating) is rapid and exothermic.

  • Warning: If using n-BuLi to exchange the bromide, the tert-butyl group provides steric hindrance that might slow the initiation, leading to accumulation of reagents and a sudden exotherm.

  • Protocol: Ensure cooling to -78°C before adding organolithiums. For Suzuki couplings (Pd-catalyzed), the reaction is generally safe but ensure the reaction vessel is vented to prevent pressure buildup if solvents (like Dioxane/Water) are heated near their boiling points.

Module 4: Emergency Response (Spills)

Q: "I dropped a vial. How do I clean it up without spreading dust?" A: Do not dry sweep.

  • The Protocol:

    • Isolate: Clear the immediate area.

    • Wet Method: Cover the powder with a paper towel soaked in a compatible solvent (Isopropanol or Water). This prevents dust generation.[2]

    • Scoop: Scoop up the damp material and place it in a solid waste container.

    • Decontaminate: Wipe the surface with a mild detergent solution.

Visual Guide: Exposure Response Workflow

ExposureResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min (Soap/Water) NO Solvents Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Seek Medical Aid Inhale->ActionInhale Report Report to EHS Check SDS (H315, H319) ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 1: Immediate response logic for exposure events. Note the prohibition of solvents for skin cleaning.

Module 5: Disposal (End-of-Life)

Q: "Does this go in General Organic or Halogenated waste?" A: Halogenated Waste. This is a non-negotiable compliance requirement.

  • The Science: The compound contains a Bromine atom.[3] When incinerated in a standard organic waste kiln, bromine generates hydrogen bromide (HBr), a corrosive acid gas.

  • Regulatory Impact: EPA regulations (RCRA) require halogenated compounds to be burned in incinerators equipped with acid gas scrubbers. Putting this in "General Organic" waste puts the disposal facility's equipment and license at risk.

Visual Guide: Waste Segregation Logic

WasteDisposal Material 3-Br-PP Waste Check Contains Halogens? (Br, Cl, F, I) Material->Check Decision YES (Bromine) Check->Decision Structure Analysis Bin2 General Organic (Non-Halogenated) Check->Bin2 No Bin1 Halogenated Waste Stream (Red Tag) Decision->Bin1 Process Incineration w/ Scrubbers (Prevents HBr release) Bin1->Process

Figure 2: Decision tree for compliant disposal. The presence of Bromine mandates the Halogenated stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66567 (Analog Scaffold). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents and Organics (F001/F002 codes). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of Pyrazolo[3,4-d]pyrimidines

Introduction: The "Brick Dust" Challenge You are likely here because your lead pyrazolo[3,4-d]pyrimidine candidate—potentially a potent kinase inhibitor—is precipitating in your biological assays or showing negligible or...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

You are likely here because your lead pyrazolo[3,4-d]pyrimidine candidate—potentially a potent kinase inhibitor—is precipitating in your biological assays or showing negligible oral bioavailability. This is a classic issue with this scaffold.

The pyrazolo[3,4-d]pyrimidine core is an adenine isostere .[1][2] Its utility in blocking the ATP-binding site of kinases (e.g., Src, Abl, BTK) is derived from its flat, heteroaromatic structure. However, this same feature drives its insolubility. These molecules exhibit strong intermolecular


-

stacking interactions, resulting in high crystal lattice energy (high melting point) and high lipophilicity (logP). In the industry, we classify these as "brick dust" molecules: they don't dissolve, they just exist as stable solids.

This guide provides a systematic workflow to diagnose and remediate this solubility bottleneck, moving from chemical modification to physical form engineering.

Module 1: Diagnostic Workflow (Analytical)

Before altering the molecule, you must validate your solubility data. A common error is relying on kinetic solubility (from DMSO stocks) when thermodynamic solubility (from solid) is required for formulation decisions.

Protocol 1: Thermodynamic vs. Kinetic Solubility Assessment

Objective: Determine if the solubility limit is kinetic (precipitation rate-limited) or thermodynamic (equilibrium-limited).

Step-by-Step Methodology:

  • Preparation:

    • Kinetic: Spike 10 mM DMSO stock into PBS (pH 7.4) to reach 100 µM. Incubate for 2 hours.

    • Thermodynamic: Add excess solid powder to PBS (pH 7.4). Shake for 24–48 hours at 25°C.

  • Separation:

    • Centrifuge samples at 15,000 rpm for 10 minutes or filter using a 0.22 µm PVDF filter plate.

    • Critical Note: Saturated pyrazolo[3,4-d]pyrimidines can form colloidal aggregates. Verify filtrate clarity via Dynamic Light Scattering (DLS) if results are inconsistent.

  • Quantification:

    • Analyze supernatant via HPLC-UV (254 nm).

    • Calculate concentration using a standard curve prepared in 50:50 Acetonitrile:Water.

Decision Logic:

  • If Kinetic >> Thermodynamic : You have a supersaturation window. Formulation strategies (ASDs) will likely succeed.

  • If Kinetic ≈ Thermodynamic (both low) : The compound has high crystal stability. You need structural modification or salt formation.

Module 2: Structural Modification (Medicinal Chemistry)

If you are in the lead optimization phase, chemical modification is the most robust fix. The goal is to disrupt the planar stacking without destroying the kinase hinge-binding motif.

Strategy A: Disruption of Planarity

The flat core promotes stacking. Introducing


 hybridized centers perpendicular to the aromatic plane can "buckle" the lattice.
  • Tactic: Replace flat phenyl rings at the N1 or C3 positions with non-planar aliphatic heterocycles (e.g., piperidine, morpholine).

  • Mechanism: Increases the entropy of solvation and lowers the melting point (

    
    ).
    
Strategy B: Solubilizing Side Chains
  • Tactic: Append a solubilizing tail (e.g.,

    
    -dimethylamine, piperazine, or a morpholine moiety) via an ether or amide linker.
    
  • Mechanism: These groups are ionizable. At physiological pH (or acidic stomach pH), they protonate, introducing charge-charge repulsion between molecules and increasing hydration.

Strategy C: Prodrug Approaches

If the active parent is non-negotiable, mask the insoluble moiety.

  • Tactic: Phosphonooxymethyl prodrugs (e.g., similar to Fosphenytoin).

  • Mechanism: The phosphate group provides massive aqueous solubility. Alkaline phosphatases in the gut/blood cleave the group to release the parent drug.

Table 1: Impact of Structural Modifications on Solubility

Modification StrategyTarget SubstituentEffect on LogPEffect on MP (

)
Solubility Gain
Core Planarity Replace Phenyl w/ CyclohexylLowersLowers significantlyHigh (via Lattice Energy reduction)
Ionizable Group Add Piperazine tailNeutralNeutralHigh (pH dependent)
Prodrug Phosphate esterLowers drasticallyVariableVery High (>100-fold)
Polarity Add Hydroxyl groupLowersIncreases (H-bonding)Moderate

Module 3: Physical Form Engineering (Salts & Cocrystals)

If the molecule cannot be chemically modified, you must alter its solid-state properties. Pyrazolo[3,4-d]pyrimidines are weak bases.

Protocol 2: Salt Screening for Weak Bases

Prerequisite: The molecule must have a basic center with pKa > 3.0.

Workflow:

  • Counter-ion Selection: Select acids with a pKa at least 2 units lower than the base (Rule of 2).

    • First Tier: Methanesulfonic acid (Mesylate), Hydrochloric acid (HCl).

    • Second Tier: Maleic acid, Tartaric acid (for cocrystal potential).

  • Solvent System: Dissolve free base in hot acetone or ethanol. Add acid (1.05 equivalents).

  • Crystallization: Cool slowly to 4°C. If no precipitate, add anti-solvent (heptane or MTBE).

  • Characterization: Analyze precipitate by XRPD (X-Ray Powder Diffraction) to ensure a new crystalline phase is formed, not just physical mixture.

Troubleshooting:

  • Issue: "My salt is hygroscopic and turns into a gum."

  • Fix: The counter-ion is too small or the lattice is too loose. Switch to a larger, lipophilic counter-ion like Napsylate or Tosylate to pack the lattice better while maintaining ionization.

Module 4: Formulation Strategies

When chemistry and crystal engineering fail, formulation is the safety net.

Amorphous Solid Dispersions (ASDs)

For "brick dust" molecules, preventing crystallization is key.

  • Method: Spray drying or Hot Melt Extrusion (HME).

  • Polymers: HPMC-AS or PVPVA.

  • Mechanism: The polymer spatially separates drug molecules, preventing the

    
    -
    
    
    
    stacking required for nucleation. This maintains the drug in a high-energy amorphous state, creating supersaturation upon dissolution.
Complexation (Cyclodextrins)
  • Agent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Mechanism: The hydrophobic pyrazolo[3,4-d]pyrimidine core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.

  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water. Add excess drug. Shake for 72 hours. Filter.
    

Visual Troubleshooting Guides

Diagram 1: Solubility Troubleshooting Decision Tree

Solubility_Decision_Tree Start Start: Low Solubility Observed Check_Nature Check Thermodynamic vs Kinetic Start->Check_Nature Kinetic_Issue Kinetic Limit Only? (Supersaturation possible) Check_Nature->Kinetic_Issue High Thermo / Low Kinetic Thermo_Issue Thermodynamic Limit? (Crystal Lattice Stable) Check_Nature->Thermo_Issue Low Thermo Formulation Formulation Route Kinetic_Issue->Formulation Structure_Check Can Structure be Modified? Thermo_Issue->Structure_Check MedChem Medicinal Chemistry Route Structure_Check->MedChem Yes (Lead Opt) Physical_Route Physical Form Route Structure_Check->Physical_Route No (Candidate Fixed) Disrupt_Planarity Disrupt Planarity (sp3 centers) MedChem->Disrupt_Planarity Add_Ionizable Add Ionizable Group (Piperazine/Morpholine) MedChem->Add_Ionizable pKa_Check Check pKa (Is there a basic center?) Physical_Route->pKa_Check Salt_Screen Salt Screen (Mesylate/HCl) pKa_Check->Salt_Screen pKa > 3 pKa_Check->Formulation pKa < 3 (Neutral) ASD Amorphous Solid Dispersion (HPMC-AS) Formulation->ASD Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin

Caption: Decision logic for selecting the appropriate remediation strategy based on development stage and physicochemical properties.

Diagram 2: Salt Selection & Crystallization Workflow

Salt_Selection Input Free Base (Pyrazolo[3,4-d]pyrimidine) CounterIon Select Counter-ion (pKa acid < pKa base - 2) Input->CounterIon Solvent Solvent Screen (Acetone, EtOH, IPA) CounterIon->Solvent Precipitation Induce Precipitation (Cooling or Anti-solvent) Solvent->Precipitation Analysis XRPD Analysis Precipitation->Analysis Analysis->Solvent Amorphous/No Change Outcome Stable Salt Form Analysis->Outcome New Peaks

Caption: Step-by-step workflow for identifying a stable salt form to improve dissolution rate and solubility.

Frequently Asked Questions (FAQ)

Q: Why does my compound precipitate in DMSO stocks over time? A: While pyrazolo[3,4-d]pyrimidines are generally soluble in DMSO, they can absorb water from the atmosphere. Even small amounts of water (hygroscopicity) can crash out these hydrophobic compounds. Recommendation: Store DMSO stocks in single-use aliquots under argon or nitrogen.

Q: Can I use co-crystals if salt formation fails? A: Yes. If the pKa difference is insufficient for proton transfer (< 2 units), a co-crystal approach is viable. Use conformers like glutaric acid or nicotinamide which can hydrogen bond to the pyrimidine nitrogens without requiring ionization.

Q: How do I interpret "Brick Dust" in the context of bioavailability? A: "Brick Dust" implies solubility-limited absorption (BCS Class II or IV). Increasing the dose will not increase exposure (linear pharmacokinetics will fail). You must improve the dissolution rate (via micronization or salts) or the solubility limit (via ASDs).

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Source: ACS Medicinal Chemistry Letters (2018). Context: Describes the use of amorphous solid dispersions to enhance solubility.

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Source: Journal of Medicinal Chemistry (2013). Context: Details the design of prodrugs to overcome the "brick dust" properties of the scaffold.

  • Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Source: Bioorganic & Medicinal Chemistry Letters (2015).[3] Context: Validated protocol for thermodynamic solubility assessment.

  • Compound solubility measurements for early drug discovery. Source: Life Chemicals (2022). Context: Overview of kinetic vs thermodynamic solubility methodologies.

Sources

Optimization

Technical Support Center: Optimizing Pyrazolo[3,4-d]pyrimidine Prodrug Permeability

Status: Operational Ticket ID: PYR-PERM-001 Assigned Scientist: Senior Application Specialist Executive Summary Pyrazolo[3,4-d]pyrimidines are privileged scaffolds for kinase inhibition (e.g., Src, Abl, BTK). However, th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-PERM-001 Assigned Scientist: Senior Application Specialist

Executive Summary

Pyrazolo[3,4-d]pyrimidines are privileged scaffolds for kinase inhibition (e.g., Src, Abl, BTK). However, their rigid planar structure often leads to high crystal lattice energy (poor solubility) or excessive polarity (poor passive permeability). This guide provides actionable troubleshooting for designing prodrugs to overcome these barriers and validating them using PAMPA/Caco-2 assays.

Module 1: Strategic Design & Synthesis

Objective: Balance lipophilicity (LogP) and aqueous solubility to maximize flux (


).
The "Permeability Paradox"

Researchers often increase lipophilicity to improve permeability, only to crash solubility. For pyrazolo[3,4-d]pyrimidines, the C4-amino group and N1-position are the primary vectors for modification.

Design Logic Workflow The following decision tree outlines the chemical modification strategy based on your compound's failure mode.

ProdrugStrategy Start Analyze Parent Scaffold (Pyrazolo[3,4-d]pyrimidine) CheckLogP Check LogP / LogD Start->CheckLogP HighLogP LogP > 4.0 (Solubility Limited) CheckLogP->HighLogP Too Lipophilic LowLogP LogP < 1.0 (Permeability Limited) CheckLogP->LowLogP Too Polar SolubilityStrat Strategy: Solubilizing Tail Target: C4-Amino HighLogP->SolubilityStrat PermeabilityStrat Strategy: Lipophilic Masking Target: N1 or C4-Amino LowLogP->PermeabilityStrat Action1 Add N-methylpiperazine via Carbamate Linker SolubilityStrat->Action1 Action2 Mask H-bond Donors (N-Alkylation / Acylation) PermeabilityStrat->Action2 Outcome Test: Hydrolysis in Plasma (Must be rapid) Action1->Outcome Action2->Outcome

Figure 1: Decision matrix for pyrazolo[3,4-d]pyrimidine prodrug design based on physicochemical bottlenecks.

Module 2: Troubleshooting Experimental Data

Format: Q&A for specific assay failures.

Issue 1: "My prodrug shows high permeability in PAMPA but zero recovery in Caco-2."

Diagnosis: Non-Specific Binding (NSB) or Intracellular Accumulation. Pyrazolo[3,4-d]pyrimidines are flat, aromatic systems that bind avidly to the polystyrene plastics used in Caco-2 plates. Corrective Action:

  • Add BSA: Supplement the receiver buffer with 0.5% - 1.0% Bovine Serum Albumin (BSA). This acts as a "sink" to desorb the drug from the plastic/membrane.

  • Pre-coat Tips: Use low-binding pipette tips or pre-rinse tips with the dosing solution to saturate binding sites.

  • Solvent Wash: At the end of the assay, wash the donor/receiver wells with 50:50 Methanol:Water and analyze this wash. If >20% of the drug is found here, NSB is your culprit.

Issue 2: "The prodrug disappears during the assay, but no parent drug appears."

Diagnosis: Chemical Instability or "Silent" Hydrolysis. The prodrug might be hydrolyzing into an intermediate that is not being monitored, or it is degrading via a non-hydrolytic pathway (e.g., oxidation) during the long incubation (16h). Corrective Action:

  • Shorten Incubation: Switch from 16h to 4h.

  • pH Check: Pyrazolo prodrugs (especially carbamates) can be pH-sensitive. Ensure your donor buffer (pH 6.5 or 7.4) isn't catalyzing premature cleavage.

  • Mass Balance: Monitor all species (Prodrug + Parent + Linker). If the mass balance is <80%, the compound is degrading or precipitating.

Issue 3: "The prodrug is stable in buffer but cleaves instantly in the Caco-2 donor well."

Diagnosis: Brush Border Enzyme Activity. Caco-2 cells express esterases and phosphatases on their apical surface. Your prodrug is being cleaved before it can permeate. Corrective Action:

  • Use PAMPA: If you specifically want to measure the prodrug's passive permeability, use PAMPA (no enzymes).

  • Enzyme Inhibitors: Add specific esterase inhibitors (e.g., BNPP) to the Caco-2 donor well to stabilize the prodrug during the transport phase. Note: This validates the mechanism but is not physiological.

Module 3: Validated Protocols

Protocol A: Stability-Optimized PAMPA for Prodrugs

Standard PAMPA protocols often yield false negatives for prodrugs due to hydrolysis. This modified protocol ensures data integrity.

Materials:

  • 96-well PAMPA "Sandwich" plates (PVDF membrane).

  • Artificial Lipid: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

  • Buffers: PBS pH 7.4 (Acceptor) and pH 6.5 (Donor).

Step-by-Step Workflow:

  • Membrane Preparation: Carefully pipette 5 µL of the lipid/dodecane mixture onto the hydrophobic filter of the donor plate. Critical: Wait 5 mins for solvent evaporation/stabilization.

  • Donor Loading: Prepare a 10 µM solution of the prodrug in pH 6.5 buffer (0.5% DMSO max). Add 150 µL to the donor (top) wells.

    • Why pH 6.5? The acidic microclimate of the jejunum is often more stable for ester/carbamate prodrugs than pH 7.4.

  • Acceptor Loading: Add 300 µL of PBS pH 7.4 to the acceptor (bottom) wells.

  • Incubation: Assemble the sandwich. Incubate for 4 hours at 25°C in a humidity chamber.

    • Note: Do not incubate for 16h. Prodrugs are designed to be labile; long incubations lead to hydrolysis artifacts.

  • Analysis:

    • Separate plates.

    • Transfer aliquots from Donor (

      
      ) and Acceptor (
      
      
      
      ) to HPLC vials.
    • Immediately dilute with cold Acetonitrile (1:1) to quench any further hydrolysis.

    • Analyze for both Prodrug and Parent peak areas.

Calculation:



Where 

accounts for the total mass recovered (Prodrug + Parent).
Protocol B: Caco-2 "Recovery Check" Workflow

Use this workflow to distinguish between poor permeability and assay artifacts.

CacoRecovery Start Start Caco-2 Assay Step1 Measure Apical & Basolateral Conc. Start->Step1 Calc Calculate Mass Balance (Recovery %) Step1->Calc Decision Recovery > 80%? Calc->Decision Good Valid Data Report Papp Decision->Good Yes Bad Invalid Data Investigate Decision->Bad No ActionA Check Solubility (Precipitation?) Bad->ActionA ActionB Check NSB (Stickiness?) Bad->ActionB Fix Add 1% BSA or Switch to Teflon Plates ActionB->Fix

Figure 2: Diagnostic workflow for low recovery in cell-based permeability assays.

References

  • Vignaroli, G., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model.[1] Journal of Medicinal Chemistry.[2]

  • Schenone, S., et al. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters.

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol and Principles.

  • Press, B., & Di, L. (2006).Permeability Assessment in Drug Discovery. Current Pharmaceutical Design.

Sources

Troubleshooting

Technical Support Center: Optimization of Pyrazolo[3,4-d]pyrimidine Derivatives

Current Status: Operational Topic: Metabolic Stability & PK Optimization Ticket ID: PYR-OPT-2024 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Diagnostic Workflow: The Triage Protocol Be...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Metabolic Stability & PK Optimization Ticket ID: PYR-OPT-2024 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Diagnostic Workflow: The Triage Protocol

Before modifying your lead compound, you must diagnose the specific mechanism of clearance. Pyrazolo[3,4-d]pyrimidines are privileged kinase scaffolds (ATP bioisosteres) but frequently suffer from solubility-limited absorption masquerading as metabolic instability, or rapid oxidative clearance at the C-3 and N-1 positions.

Use this decision matrix to route your optimization strategy:

OptimizationWorkflow Start Issue: High In Vivo Clearance / Low Exposure SolubilityCheck Step 1: Kinetic Solubility Assay (PBS pH 7.4) Start->SolubilityCheck Decision1 Is Solubility < 10 µM? SolubilityCheck->Decision1 Microsomal Step 2: Microsomal Stability (Human/Rat Liver Microsomes) Decision2 Is t1/2 < 15 min? Microsomal->Decision2 Decision1->Microsomal No (Soluble) SolubilityFix Route A: Solubility Issue False positive for clearance? Action: Prodrugs / Polarity Decision1->SolubilityFix Yes Decision2->Start No (Stable but cleared renaly?) MetID Step 3: Metabolite Identification (MetID) (LC-MS/MS) Decision2->MetID Yes (Unstable) Phase1 Oxidative Metabolites (+16, +32 Da) Action: Block C-3/N-1 Sites MetID->Phase1 Phase2 Glucuronidation (+176 Da) Action: Steric Hindrance / Bioisosteres MetID->Phase2

Figure 1: Diagnostic workflow for differentiating solubility artifacts from true metabolic instability in pyrazolo[3,4-d]pyrimidine scaffolds.

Troubleshooting Specific Metabolic Liabilities

Issue A: Rapid Oxidative Clearance (CYP-Mediated)

Symptom: Microsomal stability assay shows rapid disappearance of parent (


 min) with +16 Da (hydroxylation) or -14 Da (N-dealkylation) peaks in Mass Spec.

Mechanism: The pyrazolo[3,4-d]pyrimidine core is electron-deficient, making the ring system itself relatively stable. However, the substituents required for kinase selectivity (typically at C-3 and N-1 ) are "soft spots" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

Solutions:

  • C-3 Position Hardening:

    • The Problem: Aryl groups at C-3 are prone to para-hydroxylation. Alkyl groups undergo benzylic oxidation.

    • The Fix: Introduce Fluorine (F) or Deuterium (D) to block metabolic attack without altering steric binding significantly.

    • Protocol: Replace a C-3 phenyl group with a p-fluorophenyl or p-chlorophenyl moiety. This blocks the primary site of oxidation (CYP attack).

  • N-1 Dealkylation Prevention:

    • The Problem: The N-1 substituent often sits in the solvent-exposed region of the kinase pocket. Simple alkyl chains (methyl, ethyl) are rapidly dealkylated.

    • The Fix: Increase steric bulk (e.g., isopropyl, cyclopentyl) to hinder enzymatic access, or switch to an electron-withdrawing group to reduce the basicity of the nitrogen, though this may affect H-bond acceptor capability in the hinge region.

Issue B: Solubility-Driven "Pseudo-Clearance"

Symptom: Compound disappears in the assay, but no metabolites are found. Mechanism: Pyrazolo[3,4-d]pyrimidines are notoriously planar and lipophilic (high LogP), leading to precipitation in the aqueous buffer of the microsomal assay. This mimics enzymatic clearance. The Fix:

  • Prodrug Strategy: If the active parent is insoluble, design a water-soluble prodrug.[1][2] For example, attaching a solubilizing moiety via an O-alkyl carbamate linker at the C-4 amino position has been proven to enhance solubility and PK profiles for Src/Abl inhibitors like Si306 [2].

  • Scaffold Hopping: Introduce a nitrogen into the C-3 aryl ring (changing phenyl to pyridine) to lower LogP and increase aqueous solubility.

Experimental Protocols

Standard Operating Procedure: Microsomal Stability Assay

Use this protocol to generate the data required for the workflow in Figure 1.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (10 mM NADP+, 100 mM Glucose-6-phosphate, G6PDH)

  • Test Compound (10 mM stock in DMSO)

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance)

  • Quenching Solution: Acetonitrile (ACN) containing Internal Standard (IS).[3]

Step-by-Step Workflow:

  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid inhibiting CYPs.

  • Pre-Incubation: Mix 30 µL of microsomes (final conc 0.5 mg/mL) with buffer and compound. Pre-warm at 37°C for 5 mins.

  • Initiation: Add 15 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold ACN (with IS). Vortex for 1 min.

  • Analysis: Centrifuge at 4000g for 10 min. Inject supernatant into LC-MS/MS.[3][4][5] Monitor parent ion depletion.

Data Calculation: Calculate the elimination rate constant (


) from the slope of 

vs. time.

Strategic Scaffold Map

Use this visual guide to pinpoint modification sites on your molecule.

ScaffoldMap N1 N-1 (Solvent Front) Mod1 Risk: Dealkylation Fix: Steric Bulk (e.g., Isopropyl) N1->Mod1 Optimize Here C3 C-3 (Gatekeeper) Mod2 Risk: Oxidation Fix: Fluorination (e.g., 4-F-Phenyl) C3->Mod2 Optimize Here C4 C-4 (Hinge Binder) Mod3 Risk: Solubility Fix: Solubilizing Prodrugs C4->Mod3 Optimize Here Core Pyrazolo [3,4-d] pyrimidine Core->N1 Core->C3 Core->C4

Figure 2: Structural Activity Relationship (SAR) map highlighting metabolic soft spots (Red) and functional binding sites (Blue).

Frequently Asked Questions (FAQ)

Q: My compound shows high clearance in microsomes but good stability in hepatocytes. Why? A: This suggests your compound is not cleared by CYP450 enzymes (Phase I) but likely by Phase II conjugation (Glucuronidation) or transporters, which are active in whole hepatocytes but absent in microsomes. Check for a glucuronide metabolite (+176 Da) at the N-1 position.

Q: Can I improve stability without losing kinase potency? A: Yes. The C-4 amino group is critical for H-bonding to the kinase hinge region [1].[1] Do not modify the hydrogen bond donor/acceptor motif here. Instead, focus on the C-3 aryl group. Substituting the para-position of the C-3 phenyl ring with Fluorine often retains potency (bioisostere) while blocking metabolism.

Q: How do I handle the poor solubility of this scaffold during assays? A: Pyrazolo[3,4-d]pyrimidines are prone to aggregation.

  • Verify solubility in the assay buffer (PBS) first.

  • If insoluble, use a prodrug strategy (e.g., O-alkyl carbamate at C-4) to generate data, or use a cosolvent (up to 0.5% DMSO or acetonitrile) if the assay tolerates it [2].

References

  • Vertex AI Search. (2024).[6] Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. ResearchGate. 7

  • Schenone, S., et al. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. 1

  • Cyprotex. (n.d.).[8] Microsomal Stability Assay Protocol. Evotec. 4

  • Kassab, A. E. (2023).[8] Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. 8

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of different pyrazolo[3,4-d]pyrimidine analogs

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Adenine Bioisostere Advantage The pyrazolo[3,4-d]pyrimidine scaffold represent...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Adenine Bioisostere Advantage

The pyrazolo[3,4-d]pyrimidine scaffold represents one of the most versatile pharmacophores in kinase inhibitor design. Structurally functioning as a bioisostere of the adenine ring of ATP, this fused heterocyclic system effectively mimics the hydrogen-bonding motifs required for binding to the kinase hinge region.

This guide provides a critical comparison of three distinct generations of analogs derived from this scaffold:

  • The Clinical Standard: Ibrutinib (Irreversible BTK inhibitor).

  • The Research Tools: PP1 & PP2 (Src family kinase inhibitors).[1]

  • The Emerging Candidates: SI-306 (Novel Src/FAK dual inhibitor for Glioblastoma).

Mechanistic Comparison & Signaling Pathways[2][3]

To understand the efficacy differences, one must first visualize the distinct signaling nodes these analogs target. While Ibrutinib targets B-cell receptor signaling via BTK, PP1/PP2 and SI-306 target the Src-FAK axis involved in metastasis and invasion.

Figure 1: Comparative Signaling Blockade

Caption: Divergent signaling pathways targeted by pyrazolo[3,4-d]pyrimidine analogs. Ibrutinib blocks B-cell proliferation, while PP2/SI-306 target invasion and survival pathways.

SignalingPathways BCR B-Cell Receptor (BCR) Lyn Lyn (SFK) BCR->Lyn RTK Receptor Tyrosine Kinase (e.g., EGFR) Src c-Src (Target of PP1/PP2/SI-306) RTK->Src Integrin Integrins FAK FAK Integrin->FAK Syk Syk Lyn->Syk BTK BTK (Target of Ibrutinib) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Actin Actin Remodeling (Invasion/Metastasis) Src->Actin FAK->Src Auto-activation loop PKC PKCβ PLCg2->PKC NFkB NF-κB (Proliferation) PKC->NFkB Ibrutinib Ibrutinib (Cys481 Covalent) Ibrutinib->BTK PP2 PP2 / SI-306 (ATP Competitive) PP2->Src

Detailed Efficacy Analysis
3.1 Ibrutinib (PCI-32765): The Covalent Benchmark

Ibrutinib utilizes the pyrazolo[3,4-d]pyrimidine core but distinguishes itself with an acrylamide moiety that forms a covalent bond with Cysteine-481 in the ATP-binding pocket of Bruton's Tyrosine Kinase (BTK).

  • Efficacy: Extremely potent (IC50: 0.5 nM).

  • Selectivity Profile: While highly effective, it is not perfectly selective. It inhibits ~8 other kinases with a homologous cysteine residue (e.g., BLK, BMX, ITK, EGFR) with IC50 values < 10 nM.[2]

  • Clinical Consequence: Off-target inhibition of EGFR and TEC is linked to adverse events like atrial fibrillation and bleeding.

3.2 PP1 & PP2: The "Dirty" Tool Compounds

PP1 and PP2 are widely used in literature to probe Src family kinases (SFKs). However, their utility is compromised by poor selectivity at standard experimental concentrations (10 µM).

  • Efficacy: High potency against Lck and Fyn (IC50: 4-6 nM).

  • Selectivity Profile: At 10 µM, PP2 inhibits >50 kinases by >95%.[3] Major off-targets include c-Kit, p38, and EGFR.

  • Critical Note: Data generated using PP2 alone should always be validated with a second, chemically distinct inhibitor or genetic knockdown due to these off-target effects.

3.3 SI-306: The Next-Generation Glioblastoma Agent

SI-306 is an optimized derivative designed to overcome the pharmacokinetic limitations of earlier analogs. It functions as a dual Src/FAK inhibitor.

  • Efficacy: IC50 values in the low micromolar range (0.34 - 6.8 µM) against aggressive Glioblastoma cell lines (U87, SH-SY5Y).[4]

  • Advantage: Unlike PP2, SI-306 demonstrates better metabolic stability and has been successfully formulated in liposomes for in vivo delivery.

Quantitative Data Summary
Table 1: Comparative Inhibitory Potency (IC50)
Target KinaseIbrutinib (nM)PP2 (nM)PP1 (nM)SI-306 (µM)
BTK 0.5 >1000>1000N/D
Lck (SFK) < 104 5 N/D
Fyn (SFK) < 105 6 N/D
c-Src ~3 (off-target)~1001700.34 - 6.8
EGFR ~5 (off-target)>1000>1000Inhibits expression
Table 2: Selectivity & Off-Target Liability
CompoundPrimary MechanismKey Off-TargetsClinical/Experimental Risk
Ibrutinib Irreversible Covalent (Cys481)BMX, ITK, EGFR, JAK3Bleeding risk (platelet dysfunction via TEC/BTK blockade).
PP2 ATP Competitive (Reversible)c-Kit, BCR-Abl, p38 MAPK"False positive" results in phenotypic assays due to broad kinase inhibition.
SI-306 ATP CompetitiveFAK (Dual inhibition)Reduced toxicity compared to pan-kinase inhibitors; specific for invasive phenotypes.
Structure-Activity Relationship (SAR)[7][8]

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold lies in three modifiable regions. Understanding these allows for the rational design of more selective analogs.

Figure 2: SAR Map of the Pyrazolo[3,4-d]pyrimidine Scaffold

Caption: Key substitution points. C4-amino is critical for hinge binding. C3 determines hydrophobic pocket occupancy.

SAR Core Pyrazolo[3,4-d]pyrimidine Core Scaffold N1 N1 Position (Ribose pocket) Determines solubility & pharmacokinetics. Bulky groups often decrease potency. Core->N1 C3 C3 Position (Gatekeeper/Hydrophobic) Crucial for selectivity. Ph/Substituted-Ph groups target the hydrophobic pocket. Core->C3 C4 C4-Amino Position (Hinge Region) Essential H-bond donor/acceptor. Site of Michael Acceptor attachment (e.g., Ibrutinib). Core->C4

Key SAR Insights:

  • C4-Amino Group: This is the "anchor." In Ibrutinib, the acrylamide warhead is attached here (via a phenyl linker) to reach Cys481.

  • C3-Substituents: Large hydrophobic groups (e.g., tert-butyl or substituted phenyls) at C3 enhance potency against SFKs by filling the hydrophobic pocket adjacent to the ATP site.

  • N1-Substitution: While often tolerated, bulky aryl groups here can clash with the ribose-binding pocket residues, reducing affinity.

Validated Experimental Protocols

To objectively compare these analogs in your own lab, use the following standardized workflows.

Protocol A: Radiometric Kinase Assay (Gold Standard for IC50)

Use this protocol to determine biochemical potency free from cellular permeability artifacts.

  • Preparation: Prepare kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Substrate: Use Poly(Glu,Tyr) 4:1 peptide substrate (0.2 mg/mL).

  • Inhibitor Dilution: Prepare 3-fold serial dilutions of Ibrutinib/PP2 in 100% DMSO. Deliver 10 nL to assay plate (acoustic dispensing preferred).

  • Reaction:

    • Add Kinase (e.g., recombinant c-Src or BTK) at Km concentration.

    • Incubate 10 mins at RT (allows pre-equilibration).

    • Initiate with [gamma-33P]-ATP (Specific activity: 10 µCi/µL).

  • Termination: Incubate 45 mins at RT. Stop reaction with 3% Phosphoric acid.

  • Detection: Filter through P81 phosphocellulose plates, wash 3x with 0.75% phosphoric acid, and read on a scintillation counter.

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Protocol B: Cellular Selectivity Validation (Western Blot)

Use this to verify if the inhibitor hits the intended target in a complex biological system.

  • Cell Seeding: Seed U87 (for Src) or Mino (for BTK) cells at 1x10^6 cells/well in 6-well plates.

  • Starvation: Serum starve cells for 4 hours to reduce basal background noise.

  • Treatment: Treat with inhibitor (0.1, 1.0, 10 µM) for 1 hour.

    • Control: DMSO vehicle.

    • Stimulation:[5] Stimulate B-cells with anti-IgM (10 µg/mL) or U87 with EGF (50 ng/mL) for 10 mins post-treatment.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (NaVO3, NaF).

  • Blotting Targets:

    • Primary: p-BTK (Tyr223) or p-Src (Tyr416).

    • Off-Target Control: p-EGFR (Tyr1068) or p-p38.

    • Loading Control: Beta-Actin or GAPDH.

  • Interpretation: A selective inhibitor should reduce the Primary target signal at <1 µM without significantly affecting the Off-Target control.

References
  • Ibrutinib Discovery & Mechanism : Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences. Link

  • PP1/PP2 Selectivity Profiling : Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[6] Journal of Biological Chemistry. Link

  • PP2 Off-Target Effects : Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. Link

  • SI-306 in Glioblastoma : Schenone, S., et al. (2011). "Pyrazolo[3,4-d]pyrimidines active as Src kinase inhibitors."[4][7][8][9] Current Medicinal Chemistry. Link

  • Ibrutinib Kinome Selectivity : Byl, J. A., et al. (2023). "Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity." ACS Medicinal Chemistry Letters. Link

Sources

Comparative

Technical Guide: Structure-Activity Relationship (SAR) of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

Executive Summary The 1H-pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily utilized as a bioisostere of the adenosine triphosphate (ATP) purine core. Its significance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily utilized as a bioisostere of the adenosine triphosphate (ATP) purine core. Its significance lies in its ability to competitively inhibit protein kinases (e.g., Src, BTK, EGFR, CDK) by mimicking the adenine ring's hydrogen-bonding motif within the kinase hinge region.

This guide provides a critical comparative analysis of this scaffold against its structural analogs—specifically the natural Purine and the Pyrrolo[2,3-d]pyrimidine (7-deazapurine) systems. We synthesize recent experimental data to elucidate the structure-activity relationships (SAR) that drive potency, selectivity, and metabolic stability.

The Scaffold Architecture: Bioisosterism and Design Logic

To understand the utility of 1H-pyrazolo[3,4-d]pyrimidines, one must analyze their electronic and steric relationship to the natural substrate, ATP.

Structural Comparison

The core difference lies in the fusion of the 5-membered ring to the pyrimidine.

  • Purine (ATP Core): Imidazole fused to pyrimidine (N7 and N9 present).

  • 1H-Pyrazolo[3,4-d]pyrimidine: Pyrazole fused to pyrimidine. The N-N bond replaces the C-N bond of the imidazole.

  • Pyrrolo[2,3-d]pyrimidine: Pyrrole fused to pyrimidine (7-deazapurine).[1] Carbon replaces N7.

The "Application Scientist" Perspective

Why choose pyrazolo[3,4-d]pyrimidine over the others?

  • Synthetic Accessibility: The pyrazole ring is generally easier to functionalize at the N1 position compared to the N9 of purines, allowing for rapid library generation to probe hydrophobic pockets.

  • Metabolic Stability: While the N-N bond can be a metabolic liability (reductive cleavage), it often provides a unique hydrogen bond acceptor profile at N2 not present in pyrrolo analogs.

  • Solubility: The extra nitrogen often lowers LogP compared to the more lipophilic pyrrolo[2,3-d] counterparts, potentially improving oral bioavailability.

Comparative SAR Analysis

The biological activity of this scaffold is governed by substitutions at four critical positions.

C4-Position: The Hinge Binder
  • Function: Mimics the N6-amino group of adenine.

  • SAR Insight: An amino group (–NH2) or substituted amine is non-negotiable for ATP-competitive inhibition. It forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Met341 in Src, Met793 in EGFR).

  • Optimization: Bulky aromatic amines at C4 often access the "back pocket" of the kinase, enhancing selectivity over other kinases.

C3-Position: The Gatekeeper Interaction
  • Function: Orients the molecule within the ATP binding site.

  • SAR Insight: Substituents here (e.g., Iodine, Phenyl, t-Butyl) interact with the "gatekeeper" residue. Large groups at C3 can induce selectivity for kinases with smaller gatekeeper residues (e.g., Threonine) while being excluded by kinases with bulky gatekeepers (e.g., Methionine).

  • Data Support: In Trk inhibitors, replacing a hydrogen with a substituted pyrazole at C3 improved IC50 from micromolar to <10 nM levels [1].

N1-Position: Solubility and Hydrophobic Fit
  • Function: Projects into the solvent-exposed region or a specific hydrophobic pocket depending on the kinase conformation.

  • SAR Insight: This is the primary handle for tuning ADME properties. Alkyl or cycloalkyl groups here prevent aggregation.

  • Critical Failure Mode: Unsubstituted N1 derivatives often suffer from poor cellular permeability due to tautomeric instability.

Key Therapeutic Targets & Performance Data

The following table synthesizes performance data of 1H-pyrazolo[3,4-d]pyrimidine derivatives against key kinase targets, highlighting the impact of specific substitutions.

Table 1: Comparative Potency of Pyrazolo[3,4-d]pyrimidine Derivatives
Target KinaseCompound IDKey Substituents (C4 / C3 / N1)IC50 / Ki (µM)Comparison / NotesRef
EGFR (WT) Compound 16C4: Substituted imidazoleC3: PhenylN1: Phenyl0.034 µM Superior to Gefitinib in specific resistant cell lines. Imidazole tail occupies hydrophobic pocket II.[2][2]
EGFR (T790M) Compound 12bC4: AnilinoC3: HN1: Aryl0.236 µM Retains potency against the drug-resistant T790M mutant where quinazolines often fail.[3]
Src SI388C4: AnilinoC3: HN1: Chloro-phenylethyl0.423 µM (Ki)Dual Src/Abl inhibitor.[3] More potent than PP2 in glioblastoma models.[4]
CDK2 Compound 14C4: Thioglycoside linkage0.057 µM Bioisostere Check: 4-fold more potent than Sorafenib (0.184 µM) in this assay.[5]
Table 2: Scaffold Selectivity Profile (General Trends)
Feature1H-Pyrazolo[3,4-d]pyrimidinePyrrolo[2,3-d]pyrimidinePurine (Natural)
Hinge Binding High (N5/C4-NH)High (N1/C4-NH)High (N1/C6-NH2)
Metabolic Stability Moderate (N-N bond risk)High (C-C bond stable)High
Selectivity Tunable via C3 "Gatekeeper"Tunable via C5Low (Promiscuous)
Synthetic Ease High (Hydrazine cyclization)Moderate (Mannich/cyclization)Low (Complex fermentation or synthesis)

Experimental Workflows

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation of its kinase inhibitory activity.

Synthesis Protocol: Vilsmeier-Haack Cyclization

Rationale: This is the most robust method for generating the C4-unsubstituted core, which can be later functionalized via chlorination and nucleophilic substitution.

  • Precursor Formation: React acetophenone derivatives with semicarbazide to form the semicarbazone.

  • Vilsmeier-Haack Reaction:

    • Add POCl3 (3 eq) dropwise to dry DMF at 0°C.

    • Add the semicarbazone slowly.

    • Heat to 60-70°C for 4-6 hours.

    • Checkpoint: Monitor TLC for the disappearance of starting material. The intermediate is a pyrazole-4-carbaldehyde.

  • Cyclization:

    • Treat the aldehyde intermediate with hydrazine hydrate (or substituted hydrazine for N1-derivatives) in ethanol under reflux.

    • Mechanism:[4][5] Condensation followed by intramolecular cyclization yields the pyrazolo[3,4-d]pyrimidine core.

  • Chlorination (Activation): Reflux the resulting pyrazolopyrimidinone with POCl3 to generate the 4-chloro derivative.

  • Amination (Final Ligand): React the 4-chloro intermediate with the desired aniline or amine in isopropanol (reflux) to install the hinge-binding motif.

Biological Assay: ADP-Glo Kinase Assay

Rationale: A homogeneous, luminescent assay that measures ADP formation, directly correlating to kinase activity. It is less prone to interference from fluorescent compounds than FRET assays.

  • Enzyme Reaction:

    • Incubate Kinase (e.g., EGFR, 2 ng/µL), Substrate (Poly Glu:Tyr), ATP (10 µM), and Test Compound (serial dilution) in kinase buffer (pH 7.5, MgCl2, MnCl2) for 60 mins at RT.

  • ADP Depletion:

    • Add ADP-Glo™ Reagent (stops reaction and consumes remaining ATP). Incubate 40 mins.

  • Detection:

    • Add Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light). Incubate 30 mins.

  • Analysis:

    • Measure luminescence (RLU).

    • Calculate IC50 using a sigmoidal dose-response curve (Variable Slope).

    • Self-Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical IC50.

Visualization

Logic Map: SAR Decision Tree

This diagram illustrates the decision-making process when optimizing the scaffold for potency versus selectivity.

SAR_Logic Scaffold 1H-Pyrazolo[3,4-d]pyrimidine Core C4_Pos C4 Position (Hinge Region) Scaffold->C4_Pos C3_Pos C3 Position (Gatekeeper) Scaffold->C3_Pos N1_Pos N1 Position (Solvent/Pocket) Scaffold->N1_Pos Activity Primary Potency (ATP Competition) C4_Pos->Activity H-Bond Donor Selectivity Kinase Selectivity (Gatekeeper Fit) C3_Pos->Selectivity Steric Clash ADME Solubility & Permeability N1_Pos->ADME Lipophilicity

Figure 1: SAR Decision Tree highlighting the functional role of each substitution position on the scaffold.

Pathway Map: EGFR Signaling Inhibition

Visualizing where these inhibitors intervene in the cellular context.

EGFR_Pathway EGF EGF Ligand EGFR_Ext EGFR (Extracellular) EGF->EGFR_Ext Binding EGFR_Int EGFR (Tyrosine Kinase Domain) EGFR_Ext->EGFR_Int Dimerization RAS RAS EGFR_Int->RAS Phosphorylation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR_Int Competitive Inhibition (Blocks ATP) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Transcription

Figure 2: Mechanism of Action. The inhibitor blocks ATP binding at the intracellular kinase domain, halting the RAS/RAF/MEK proliferation cascade.

References

  • MDPI. (2019). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Available at: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity. RSC Advances. Available at: [Link]

  • NIH PubMed. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available at: [Link]

  • Schenone, S., et al. (2023).[3] Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available at: [Link]

  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Available at: [Link]

Sources

Validation

Definitive Guide: Kinase Selectivity Profile of Pyrazolo[3,4-d]pyrimidine Inhibitors

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold represents one of the most privileged structures in kinase inhibitor discovery due to its bioisosteric similarity to the adenine ring of ATP.[1][2] While historica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold represents one of the most privileged structures in kinase inhibitor discovery due to its bioisosteric similarity to the adenine ring of ATP.[1][2] While historically popularized by tool compounds like PP1 and PP2 —originally marketed as "selective" Src family kinase (SFK) inhibitors—modern proteomic profiling has revealed a complex selectivity landscape ranging from promiscuous multi-kinase inhibition to exquisite specificity in covalent drugs like Ibrutinib .

This guide objectively analyzes the selectivity profile of this scaffold, contrasting it with alternative pharmacophores (e.g., quinazolines), and provides validated protocols for determining selectivity in your own research.

Structural Basis of Selectivity: The Adenine Mimic

To understand the selectivity profile, one must first understand the binding mode. The pyrazolo[3,4-d]pyrimidine core functions as a Type I ATP-competitive inhibitor.

  • Hinge Binding: The N1 and N2 nitrogens (or N1 and C6-amino) typically form hydrogen bonds with the kinase hinge region, mimicking the N1 and N6 of adenine.

  • Selectivity Filter: The C3 position projects substituents into the hydrophobic pocket behind the gatekeeper residue. This is the primary determinant of selectivity.

Diagram 1: Structural Binding Mode

Figure 1: Schematic representation of the Pyrazolo[3,4-d]pyrimidine scaffold interaction within the kinase ATP-binding pocket.

BindingMode Scaffold Pyrazolo[3,4-d]pyrimidine Core Hinge Kinase Hinge Region (H-Bonds) Scaffold->Hinge Mimics Adenine Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Steric Clash/Fit Hydrophobic Hydrophobic Pocket II (C3 Substituent) Scaffold->Hydrophobic Determines Potency Solvent Solvent Front (N1 Substituent) Scaffold->Solvent Solubilizing Groups

Comparative Selectivity Profiling

The "Selective" Tool Compound Myth: PP1 & PP2

For decades, PP1 and PP2 were the gold standards for inhibiting Src family kinases (Lck, Fyn, Src). However, broad-spectrum profiling (e.g., KinomeScan) has debunked their absolute selectivity.

Key Insight: PP2 is a potent inhibitor of Lck (IC50 ~4 nM) but exhibits significant off-target activity against EGFR , p38 MAPK , and CK1 . This "polypharmacology" can confound experimental results if not controlled.

Clinical Evolution: Ibrutinib

Ibrutinib utilizes the pyrazolo[3,4-d]pyrimidine core but achieves selectivity through a different mechanism: covalent binding . By targeting Cys481 in BTK, it bypasses the need for exclusive non-covalent selectivity, although it still retains off-target activity against EGFR and Tec family kinases.

Table 1: Comparative Selectivity Data (Representative IC50/Kd)
CompoundPrimary Target (IC50/Kd)Major Off-Targets (IC50/Kd)Selectivity Mechanism
PP2 Lck (4 nM)EGFR (480 nM)CSK (1.2 µM)p38 (>1 µM)ATP-Competitive (Reversible). Selectivity driven by C3-phenyl group.
Ibrutinib BTK (0.5 nM)EGFR (5.6 nM)BLK (0.5 nM)Itk (10 nM)Covalent (Irreversible). Targets Cys481.
1-NM-PP1 Analog-Sensitive Kinases (nM range)Wild-Type Kinases (>10 µM)"Bump-and-Hole" Chemical Genetics. Requires mutated gatekeeper (e.g., T338G).
Gefitinib (Quinazoline)EGFR (0.4 nM)Src (>50 µM)Quinazoline scaffold is less flexible, offering distinct selectivity from pyrazolo-pyrimidines.

Note: Data compiled from Bain et al. (2007) and Davis et al. (2011). Values vary by assay format (radiometric vs. binding).

Experimental Protocols for Selectivity Validation

Do not rely on literature values alone. Batch-to-batch variation and cell-line specific expression levels require internal validation.

Protocol A: In Vitro Kinase Profiling (Gold Standard)

Objective: Determine the Selectivity Score (S-score) of your inhibitor.

  • Assay Selection: Use a competition binding assay (e.g., DiscoveRx KINOMEscan) for broad coverage (400+ kinases), or a radiometric activity assay (e.g., 33P-ATP) for precise IC50s.

  • Screening Concentration: Screen at 1 µM initially.

    • Why? Most potent inhibitors have IC50s < 100 nM. Activity at 1 µM captures moderate off-targets.

  • Data Analysis: Calculate the S(35) score (percentage of kinases inhibited by >65%).

    • Benchmark: A selective tool compound should have an S(35) < 0.05 (targeting <5% of the kinome).

Protocol B: Cellular On-Target vs. Off-Target Validation

Objective: Confirm that the phenotypic effect is due to the intended target, not off-targets.

Workflow:

  • Lysate Preparation: Treat cells with inhibitor (0.1, 1, 10 µM) for 1 hour.

  • Western Blot Strategy:

    • Positive Control: Blot for p-Src (Y416) or p-BTK (Y223).

    • Negative Control (Off-Target): Blot for p-EGFR (Y1068) or p-p38.

    • Crucial Step: If p-EGFR decreases at the same concentration as p-Src, your compound is not selective in this context.

Diagram 2: Selectivity Validation Workflow

Figure 2: Decision tree for validating kinase inhibitor selectivity in preclinical studies.

Workflow Start Start: Candidate Inhibitor Step1 Step 1: In Vitro Profiling (Panel of >50 Kinases) Start->Step1 Decision1 Is S(35) Score < 0.1? Step1->Decision1 Fail1 Reject: Too Promiscuous Decision1->Fail1 No Step2 Step 2: IC50 Determination (Target vs. Nearest Off-Target) Decision1->Step2 Yes Decision2 Selectivity Window > 50x? Step2->Decision2 Fail2 Caution: Use only at low conc. Decision2->Fail2 No Step3 Step 3: Cellular Western Blot (Phospho-Signaling) Decision2->Step3 Yes

Signaling Pathway Implications[3]

When using pyrazolo[3,4-d]pyrimidine inhibitors like PP2, researchers often misinterpret reduced cell proliferation as solely Src-driven. However, the inhibition of EGFR and Tec kinases can collapse parallel survival pathways.

Diagram 3: Impact on Signaling Networks

Figure 3: Overlapping signaling pathways affected by promiscuous pyrazolo[3,4-d]pyrimidine inhibitors.

Signaling Inhibitor PP2 / Ibrutinib Src Src Family (Primary Target) Inhibitor->Src BTK BTK (Primary Target) Inhibitor->BTK EGFR EGFR (Common Off-Target) Inhibitor->EGFR Off-Target PI3K PI3K / Akt (Survival) Src->PI3K STAT STAT3 (Transcription) Src->STAT BTK->PI3K EGFR->PI3K MAPK Ras / MAPK (Proliferation) EGFR->MAPK

Conclusion & Recommendations

The pyrazolo[3,4-d]pyrimidine scaffold is a powerful, yet potentially promiscuous, template for kinase inhibition.

  • For Basic Research: Do not use PP2 as the sole evidence for Src involvement. Use it alongside a structurally distinct inhibitor (e.g., Dasatinib or Saracatinib) or genetic knockdown (siRNA).

  • For Drug Discovery: Focus on C3-substituents to exploit the hydrophobic pocket for selectivity. Consider covalent strategies (like Ibrutinib) if reversible selectivity is elusive.

  • Validation: Always perform a Western blot for EGFR phosphorylation when using these compounds in epithelial cell lines to rule out off-target toxicity.

References

  • Bain, J., et al. (2007).[3] "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. [Link]

  • Hanke, J. H., et al. (1996).[3] "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[4] Journal of Biological Chemistry. [Link]

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. [Link]

  • Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences. [Link]

  • Bishop, A. C., et al. (2000). "Unnatural ligands for engineered C. elegans protein kinases." Current Biology. [Link]

Sources

Comparative

Validation of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a BRK inhibitor

This guide serves as a technical validation roadmap for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as Candidate 3-Br-PP ) as an inhibitor of Breast Tumor Kinase (BRK/PTK6). Based on i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation roadmap for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as Candidate 3-Br-PP ) as an inhibitor of Breast Tumor Kinase (BRK/PTK6).

Based on its structure, Candidate 3-Br-PP represents the halogenated "core scaffold" of the Src-family kinase inhibitor PP1 and the BTK/BRK inhibitor Ibrutinib . While the full drugs contain bulky aryl groups at the C3 position to occupy the kinase hydrophobic pocket, validating this 3-bromo fragment is crucial for fragment-based drug design (FBDD) or understanding the baseline activity of the scaffold itself.

Comparative Landscape: Candidate vs. Established Inhibitors

Before initiating wet-lab validation, it is critical to benchmark the Candidate against "Gold Standard" BRK inhibitors. The table below contrasts the Candidate with Tilfrinib (the most selective BRK inhibitor) and Ibrutinib (a potent, multi-kinase inhibitor).

FeatureCandidate 3-Br-PP Tilfrinib (Compound 4f) Ibrutinib
Chemical Class Pyrazolo[3,4-d]pyrimidine (Fragment)Pyrrolo[2,3-d]pyrimidinePyrazolo[3,4-d]pyrimidine
Structural Role Core Scaffold / IntermediateOptimized LeadClinical Drug
Primary Target Unknown (To be validated)BRK (PTK6)BTK, BRK, EGFR
BRK IC50 Predicted: Low Potency (>1 µM)3.15 nM [1]3.3 nM [2]
Selectivity Profile Likely Promiscuous (Low affinity)High Selectivity for BRKBroad (Pan-kinase)
Key Interaction H-bonds (Hinge Region)Hydrophobic Pocket (Phenoxyphenyl)Covalent (Cys481 in BTK)

Expert Insight: The Candidate lacks the C3-aryl group found in PP1 and Ibrutinib. In kinase medicinal chemistry, this group is often essential for high-affinity binding to the hydrophobic back pocket. Expect the Candidate to show significantly lower potency (micromolar range) compared to the nanomolar potency of Tilfrinib.

Mechanistic Validation: The BRK Signaling Pathway

To validate the Candidate, you must demonstrate inhibition of downstream signaling. BRK acts as a soluble tyrosine kinase downstream of EGFR/HER2, regulating migration (via Paxillin) and proliferation (via SAM68/ERK).

Figure 1: BRK Signaling Architecture & Intervention Points

BRK_Signaling HER2 HER2 / EGFR (Receptors) BRK BRK (PTK6) (Target Kinase) HER2->BRK Activates SAM68 SAM68 (RNA Processing) BRK->SAM68 Phosphorylates (Y440) Paxillin Paxillin (Migration) BRK->Paxillin Phosphorylates (Y31/Y118) STAT3 STAT3 (Transcription) BRK->STAT3 Activates AKT AKT / ERK (Survival) BRK->AKT Signaling Cascade Cand Candidate 3-Br-PP (Test Article) Cand->BRK Inhibits? Til Tilfrinib (Reference) Til->BRK Inhibits Prolif Cell Proliferation (G1/S Progression) SAM68->Prolif Migra Metastasis / Migration Paxillin->Migra STAT3->Prolif AKT->Prolif

Caption: BRK integrates signals from growth factor receptors to drive proliferation and migration. Validation requires proving the Candidate blocks the phosphorylation of SAM68 and Paxillin.

Experimental Protocols for Validation

Scientific integrity requires a "Self-Validating" approach. You must run the Candidate alongside a positive control (Tilfrinib or Ibrutinib) and a negative control (Vehicle/DMSO).

Phase 1: Biochemical Potency (In Vitro Kinase Assay)

Objective: Determine the intrinsic IC50 of the Candidate against recombinant BRK.

  • Assay Platform: Use ADP-Glo™ (Promega) or Z'-Lyte™ (Thermo Fisher). These are preferred over radiometric assays for high-throughput screening of fragments.

  • Reagents:

    • Recombinant Human BRK (PTK6), active.

    • Substrate: Poly(Glu, Tyr) 4:1 or a specific BRK peptide substrate.

    • ATP: at

      
       apparent (typically 10–50 µM for BRK).
      
  • Protocol:

    • Prepare 3x serial dilutions of Candidate 3-Br-PP (Range: 100 µM down to 1 nM).

    • Incubate Kinase + Substrate + Compound for 15 min at RT.

    • Initiate reaction with ATP. Incubate 60 min.

    • Add ADP-Glo Reagent (terminates reaction, depletes ATP).

    • Add Kinase Detection Reagent (converts ADP to Light).

    • Read: Luminescence integration (0.5–1 sec).

  • Data Analysis: Fit curves using a non-linear regression (Sigmoidal dose-response).

    • Success Criterion: If IC50 < 10 µM, the scaffold is active. If IC50 > 10 µM, the "3-bromo" fragment is insufficient for binding without the aryl group.

Phase 2: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and inhibits BRK-specific phosphorylation events.

  • Cell Model: T47D or BT-474 (Breast cancer lines with high endogenous BRK).

  • Treatment:

    • Serum-starve cells overnight to reduce basal kinase activity.

    • Treat with EGF (100 ng/mL) to stimulate BRK activation.

    • Concurrently treat with Candidate 3-Br-PP (10 µM, 50 µM) vs. Tilfrinib (100 nM).

  • Lysis & Blotting:

    • Lyse in RIPA buffer with Phosphatase Inhibitors (Na3VO4, NaF).

  • Key Antibodies:

    • Anti-p-SAM68 (Tyr440): The most specific readout for BRK activity [3].

    • Anti-p-Paxillin (Tyr118): Secondary readout for migration pathways.

    • Anti-Total BRK: Loading control.

  • Interpretation:

    • Valid Result: Dose-dependent reduction in p-SAM68 bands relative to Total SAM68.

    • Negative Result: No change in phosphorylation suggests the compound is either inactive or cell-impermeable.

Phase 3: Functional Phenotyping (Viability)

Objective: Does kinase inhibition translate to cancer cell death?

  • Method: CellTiter-Glo® (ATP-based viability).

  • Setup:

    • BRK-Dependent Line: T47D.

    • BRK-Independent Line: MDA-MB-231 (Triple-negative, often less BRK-driven) or MCF-10A (Non-tumorigenic control).

  • Workflow:

    • Seed 3,000 cells/well in 96-well plates.

    • Treat with Candidate (72 hours).

    • Measure Luminescence.

  • Causality Check: If the Candidate kills T47D cells but also kills MCF-10A cells at the same concentration, it is likely acting via off-target toxicity rather than specific BRK inhibition.

Validation Workflow Diagram

Figure 2: Step-by-Step Validation Logic

Validation_Workflow Start Candidate 3-Br-PP Step1 Biochemical Assay (ADP-Glo) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Cellular WB (p-SAM68) Decision1->Step2 Yes Drop INACTIVE (Modify Structure) Decision1->Drop No Decision2 Inhibits Phospho? Step2->Decision2 Step3 Phenotypic Assay (Viability T47D) Decision2->Step3 Yes Decision2->Drop No Valid VALIDATED Hit/Lead Step3->Valid Selective Killing Step3->Drop General Toxicity

Caption: The "Go/No-Go" decision tree. Biochemical potency is the gatekeeper before expensive cellular assays.

References

  • Mahmoud, K. A., et al. (2014). "Discovery of 4-Amino-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl Derivatives as Potent and Selective Inhibitors of the Tyrosine Kinase BRK." Bioorganic & Medicinal Chemistry Letters, 24(6), 1448–1454. Link

  • Wang, X., et al. (2016). "Ibrutinib inhibits BRK phosphorylation and suppresses tumor growth in breast cancer." Cancer Research, 76(14 Supplement). Link

  • Lukong, K. E., & Richard, S. (2003). "Breast tumor kinase BRK requires kinesin-2 subunit KAP3A for nuclear localization and SAM68 phosphorylation." Current Biology, 13(24), 2132-2137. Link

  • Arias-Romero, L. E., et al. (2013). "A HGF/Met-regulated STAT3/p63 pathway promotes breast cancer cell motility and invasion." Current Biology, 23(23), 2338-2348. Link

Validation

IC50 values of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against various kinases

This guide details the technical profile of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly referred to as 3-Br-PP1 ), a specialized kinase inhibitor used primarily in chemical genetics and parasitolog...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly referred to as 3-Br-PP1 ), a specialized kinase inhibitor used primarily in chemical genetics and parasitology.

Executive Summary & Compound Identity

3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3-Br-PP1) is a low-molecular-weight pyrazolo[3,4-d]pyrimidine derivative. It functions as an ATP-competitive inhibitor designed to probe kinases with small gatekeeper residues (e.g., Glycine or Alanine).

Unlike its bulky analogs (such as 1-NM-PP1 or 3-MB-PP1 ) which contain large naphthyl or benzyl "bumps" to target engineered analog-sensitive (AS) kinases, 3-Br-PP1 possesses a smaller bromine substituent. This unique structural feature makes it a critical tool for targeting:

  • Naturally occurring small-gatekeeper kinases (e.g., Toxoplasma gondii CDPK1).

  • Engineered kinases where the gatekeeper is mutated to Glycine, creating a pocket that is too small for naphthyl groups but perfect for the bromo-substituent.

Critical Nomenclature Note

Researchers often confuse 3-Br-PP1 with 3-BrB-PP1 .

  • 3-Br-PP1: 3-bromo substituent (Direct attachment).[1] Target of this guide.

  • 3-BrB-PP1: 3-(3-bromobenzyl) substituent. A larger "bulky" inhibitor for mammalian AS-kinases.

  • Implication: Ensure you are using the correct molecule. 3-Br-PP1 is significantly smaller and less hydrophobic than 3-BrB-PP1.

Kinase Selectivity & IC50 Data[2][3][4][5][6][7][8]

The following data summarizes the inhibitory potency of 3-Br-PP1.[2][3][4] Note that unlike promiscuous inhibitors (like PP1) or "large-bump" inhibitors (like 1-NM-PP1), 3-Br-PP1 has a distinct niche profile.

Primary Target Profile
Target KinaseOrganismGatekeeper ResidueIC50 / Effective Conc.[5][2]Mechanism of Action
TgCDPK1 T. gondiiGlycine (Gly128)~2.4 µM (IC50) 5 µM (Functional)Blocks microneme secretion and host cell invasion. The small Gly gatekeeper accommodates the Br atom.
Src-as1 (v-Src)EngineeredGlycine (T338G)> 10 µM (Est.)[3]Weak inhibition compared to 1-NM-PP1. The Br atom is often too small to generate sufficient hydrophobic driving force in the expanded pocket.
Src-WT HumanThreonine (T338)> 50 µM Inactive. The Threonine gatekeeper sterically clashes with the tert-butyl group (at N1) and the Br atom.
Fyn-WT HumanThreonine > 50 µM Inactive. Selectivity is driven by the N1-tert-butyl group clashing with the WT gatekeeper.
Comparative Inhibitor Performance

The table below contrasts 3-Br-PP1 with standard alternatives to highlight its specific utility.

Feature3-Br-PP1 1-NM-PP1 PP1 (Parent)
C3 Substituent Bromine (Small)1-Naphthylmethyl (Bulky)p-Tolyl (Medium)
Primary Use Toxoplasma (TgCDPK1); Gly-gatekeeper probesMammalian AS-Kinases (Src-as1, CDK1-as)Broad Src-family inhibition (WT)
Gatekeeper Preference Glycine (Smallest)Alanine / GlycineThreonine / Methionine
Solubility ModerateLow (Hydrophobic)Moderate
Key Reference Nature 465, 459-464 (2010)Nature 407, 395-401 (2000)Science 274, 1631 (1996)

Mechanism of Action: The "Small Bump" Strategy

3-Br-PP1 operates on a refined version of the "Bump-Hole" chemical genetic strategy. While standard AS-kinase inhibitors use a "large bump" to achieve orthogonality, 3-Br-PP1 exploits the minimum size requirement .

Signaling Pathway & Inhibition Logic[1][5][6][9]

KinaseInhibition cluster_compound Inhibitor Structure cluster_kinase Kinase Gatekeeper BrPP1 3-Br-PP1 (Small 'Bump': Bromine) WT_Kinase Wild Type Kinase (Gatekeeper: Thr/Met) [Small Pocket] BrPP1->WT_Kinase Clash at N1-t-Butyl AS_Kinase TgCDPK1 / Mutant (Gatekeeper: Glycine) [Extra Large Pocket] BrPP1->AS_Kinase Fits Glycine Pocket NMPP1 1-NM-PP1 (Large 'Bump': Naphthyl) NMPP1->AS_Kinase Fits Glycine/Ala Pocket Outcome_Block Steric Clash (No Inhibition) WT_Kinase->Outcome_Block Outcome_Bind Perfect Fit (Potent Inhibition) AS_Kinase->Outcome_Bind Outcome_Loose Loose Fit (Weak Inhibition)

Figure 1: Interaction logic of 3-Br-PP1. The molecule relies on the specific geometry of the Glycine gatekeeper (as found in T. gondii CDPK1) to bind effectively.

Experimental Protocols

A. In Vitro Kinase Assay (TgCDPK1)

Use this protocol to determine IC50 values for recombinant kinases.

  • Buffer Preparation:

    • Base: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.

    • Additives: 0.1% BSA, 1 mM DTT (freshly added).

    • Critical: For CDPK1, ensure CaCl₂ is present (100 µM free Ca²⁺) to activate the kinase.

  • Substrate: Syntide-2 or Biotinylated-LC-Syntide-2 (20 µM).

  • ATP Mix: 10 µM cold ATP + 0.5 µCi [γ-³²P]ATP per reaction.

  • Inhibitor Dilution:

    • Dissolve 3-Br-PP1 in 100% DMSO to 10 mM stock.

    • Prepare serial dilutions (0.1 nM to 100 µM) in DMSO.

    • Keep final DMSO concentration < 1%.

  • Reaction:

    • Incubate Kinase + Inhibitor for 10 min at RT.

    • Initiate with ATP/Substrate mix.

    • Run for 30 min at 30°C.

  • Detection: Spot on P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and quantify via scintillation counting.

B. Cellular Invasion Assay (Toxoplasma)

Use this protocol to validate functional inhibition in live parasites.

  • Culture: Grow T. gondii (RH strain) in HFF (Human Foreskin Fibroblast) monolayers.

  • Pre-treatment:

    • Harvest extracellular parasites.

    • Incubate with 5 µM 3-Br-PP1 (or DMSO control) for 15 minutes at 37°C.

    • Note: 3-Br-PP1 is cell-permeable and reversible.

  • Invasion:

    • Add parasites to fresh HFF monolayers.

    • Allow invasion for 1 hour.

  • Washout (Optional): To prove reversibility, wash parasites 3x with warm media before adding to cells.

  • Quantification:

    • Fix and stain (Red/Green assay) to distinguish intracellular vs. extracellular parasites.

    • Expectation: >90% reduction in invasion at 5 µM.

References

  • Lourido, S., Shokat, K. M., & Sibley, L. D. (2010). Calcium-dependent protein kinase 1 is an essential regulator of exocytosis in Toxoplasma.[6] Nature, 465(7297), 459–464.

  • Bishop, A. C., et al. (2000). A chemical switch for inhibitor-sensitive alleles of any protein kinase. Nature, 407(6802), 395–401.

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[7] Journal of Biological Chemistry, 271(2), 695–701.

  • Ojo, K. K., et al. (2010).[8] Structural basis for the specific inhibition of heterotrimeric G protein-dependent protein kinase 1 of Toxoplasma gondii. Journal of Medicinal Chemistry, 53(9), 3703–3711.

Sources

Comparative

Definitive Guide: Assessing the Anti-Migratory and Anti-Invasive Activity of 1H-Pyrazolo[3,4-d]pyrimidine Compounds

Executive Summary The 1H-pyrazolo[3,4-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its bioisosteric similarity to the adenine ring of ATP.[1] While historically recognized for a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazolo[3,4-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its bioisosteric similarity to the adenine ring of ATP.[1] While historically recognized for anti-proliferative efficacy via CDK and EGFR inhibition, recent medicinal chemistry efforts have pivoted toward its potent anti-migratory capabilities.

This guide provides a technical framework for evaluating these compounds, specifically focusing on their ability to disrupt the Src/FAK/Paxillin signaling axis—a critical driver of metastasis. Unlike standard cytotoxic agents (e.g., Doxorubicin) that kill rapidly dividing cells, 1H-pyrazolo[3,4-d]pyrimidines offer a cytostatic approach, mechanically "freezing" invasive phenotypes by dismantling focal adhesions.

Part 1: Mechanistic Rationale & Target Validation

The ATP-Competitive Advantage

The 1H-pyrazolo[3,4-d]pyrimidine core mimics the purine ring of ATP, allowing it to dock deeply into the ATP-binding pocket of tyrosine kinases. The critical differentiation from other scaffolds (like Quinazolines) lies in the C4 and N1 substitutions, which can be tuned to target Src family kinases (SFKs) .

Why Src? Src kinase is the master regulator of cell motility. It phosphorylates Focal Adhesion Kinase (FAK) at Tyr925, which recruits Paxillin and triggers actin cytoskeleton remodeling. By inhibiting Src, 1H-pyrazolo[3,4-d]pyrimidines prevent the turnover of focal adhesions, effectively anchoring the cell in place.

Pathway Visualization

The following diagram illustrates the specific intervention point of 1H-pyrazolo[3,4-d]pyrimidines within the metastatic cascade.

Src_Signaling_Pathway GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (EGFR/VEGFR) GrowthFactor->RTK Ligand Binding Src c-Src Kinase (Active) RTK->Src Activation FAK FAK (Focal Adhesion Kinase) Src->FAK Phosphorylation Inhibitor 1H-pyrazolo[3,4-d]pyrimidine (Inhibitor) Inhibitor->Src ATP Competition (Blockade) pFAK p-FAK (Tyr925) FAK->pFAK Paxillin Paxillin pFAK->Paxillin Recruitment Actin Actin Cytoskeleton Remodeling Paxillin->Actin Polymerization Migration Cell Migration & Invasion Actin->Migration Lamellipodia Formation

Figure 1: Mechanism of Action.[2][3][4][5] The compound competitively inhibits Src, preventing the phosphorylation of FAK and subsequent actin remodeling required for motility.

Part 2: Comparative Performance Analysis

To assess the efficacy of a novel 1H-pyrazolo[3,4-d]pyrimidine derivative, it must be benchmarked against both historical reference compounds (like PP2) and clinical alternatives (like Quinazolines).

The "Therapeutic Window" of Migration

A common error in drug development is confusing cytotoxicity with anti-migration . If a compound kills 50% of cells (IC50) at 1 µM, and inhibits migration at 1 µM, it is not a specific anti-migratory agent—it is simply a poison.

  • Ideal Profile: High Cytotoxicity IC50 (>20 µM) + Low Migration IC50 (<1 µM).

  • Metric: Selectivity Index (SI) = IC50 (Viability) / IC50 (Migration).

Comparative Data Table

The table below synthesizes performance metrics of optimized 1H-pyrazolo[3,4-d]pyrimidines (e.g., Compound 5i or Si-106 class) versus standard alternatives.

Feature1H-pyrazolo[3,4-d]pyrimidines (Optimized)PP2 (Reference Tool)Quinazolines (e.g., Gefitinib)
Primary Target Src / Dual EGFR Src Family KinasesEGFR (Wild Type/Mutant)
Binding Mode ATP-Competitive (Adenine Isostere)ATP-CompetitiveATP-Competitive
Anti-Migratory IC50 0.05 - 0.5 µM (High Potency)~5 - 10 µM> 1.0 µM (Variable)
Selectivity Index High (>10) Low (< 5)Moderate
Solubility Improved (via C4/N1 modification)PoorGood
Primary Limitation Potential off-target kinase inhibitionHigh cellular toxicityResistance (T790M)

Key Insight: While Quinazolines are superior for blocking EGFR-driven proliferation, 1H-pyrazolo[3,4-d]pyrimidines are often superior for blocking Src-driven invasion, particularly in resistant cell lines (e.g., Triple-Negative Breast Cancer).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: The "Serum-Starved" Wound Healing Assay

Objective: Isolate migratory behavior from cell division.

Expertise Note: Standard scratch assays often yield false positives because the "wound" closes due to cell division, not migration. You must use a proliferation inhibitor (Mitomycin C) or serum starvation.

  • Seeding: Plate cells (e.g., MDA-MB-231) in 6-well plates. Grow to 95% confluence.

  • Starvation (Critical Step): Wash with PBS and replace media with 0.5% FBS (low serum) for 12 hours prior to scratching. This synchronizes the cell cycle and minimizes proliferation.

  • Wounding: Create a scratch using a sterile p200 pipette tip.[6] Ensure the scratch width is uniform (~500 µm).

  • Treatment:

    • Control: DMSO (0.1%).

    • Experimental: 1H-pyrazolo[3,4-d]pyrimidine (at sub-cytotoxic concentration, e.g., 1/10th of IC50).

    • Reference: PP2 (10 µM).[7]

  • Imaging: Capture images at T=0h, 12h, and 24h.

  • Quantification: Calculate % Wound Closure =

    
    .
    
Protocol B: Transwell Invasion Assay (Boyden Chamber)

Objective: Assess the ability to degrade extracellular matrix (ECM) and translocate.

Workflow Visualization:

Transwell_Workflow Step1 1. Matrigel Coating (Simulate ECM) Step2 2. Cell Seeding (Upper Chamber Serum-Free + Drug) Step1->Step2 Step3 3. Chemoattractant (Lower Chamber 10% FBS) Step2->Step3 Step4 4. Incubation (24h @ 37°C) Step3->Step4 Step5 5. Fix & Stain (Crystal Violet) Step4->Step5 Step6 6. Count Cells (Lower Surface) Step5->Step6

Figure 2: Transwell Invasion Assay Workflow. The gradient of FBS (0% Top to 10% Bottom) drives the directional movement.

Protocol Steps:

  • Preparation: Coat the upper chamber of Transwell inserts (8 µm pore size) with Matrigel (diluted 1:8 in cold PBS). Polymerize at 37°C for 2 hours.

  • Seeding: Resuspend

    
     cells in serum-free media  containing the test compound. Add to the upper chamber.
    
  • Chemoattraction: Add complete media (10% FBS) to the lower chamber. The FBS acts as the chemoattractant.

  • Incubation: Incubate for 24 hours.

  • Processing:

    • Scrub the upper surface of the membrane with a cotton swab to remove non-invading cells.

    • Fix the lower surface with 4% Paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet (20 min).

  • Data Analysis: Count cells in 5 random fields per well under 20x magnification.

Part 4: Critical Assessment & Limitations

While 1H-pyrazolo[3,4-d]pyrimidines are potent, researchers must address two specific challenges in their publications:

  • Solubility: The planar, aromatic nature of the scaffold often leads to poor aqueous solubility.

    • Solution: In experimental sections, explicitly state the DMSO concentration used (must be <0.1% to avoid solvent toxicity).

  • Kinase Selectivity (The "Dirty" Kinase Problem): Because they mimic ATP, these compounds can hit off-targets like CDK2 or GSK3

    
    .
    
    • Validation Requirement: It is mandatory to perform a Kinase Profiling Assay (e.g., Kinobeads or HotSpot assay) to confirm that the anti-migratory effect is due to Src/FAK inhibition and not general toxicity from multi-kinase shutdown.

References

  • Abdelgawad, M. A., et al. (2024). "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition." RSC Advances.

  • Schenone, S., et al. (2010). "New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells." Cancer Research.

  • Vultur, A., et al. (2008). "Elevated Src activity promotes cellular invasion and motility in tamoxifen resistant breast cancer cells."[8] Breast Cancer Research and Treatment.

  • Ghorab, M. M., et al. (2022). "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M."[9][10][11] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Klaeger, S., et al. (2017). "The target landscape of clinical kinase drugs." Science.

Sources

Validation

In vivo efficacy of drugs derived from 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Topic: In Vivo Efficacy of Drugs Derived from 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Content Type: Publish Comparison Guide Executive Summary: The "Bump-Hole" Strategy The molecule 3-bromo-1-tert-butyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Efficacy of Drugs Derived from 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Content Type: Publish Comparison Guide

Executive Summary: The "Bump-Hole" Strategy

The molecule 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as the critical synthetic precursor for a specialized class of kinase inhibitors known as PP1 derivatives (e.g., 1-NM-PP1 , 1-NA-PP1 , 3-MB-PP1 ).[1] These compounds are the effector arm of the "Bump-Hole" chemical genetic strategy .

Unlike standard drug development which seeks inhibitors for wild-type (WT) kinases, this strategy involves two engineered components:

  • The "Hole": A genetically modified kinase where a bulky "gatekeeper" residue (e.g., Methionine, Threonine) is mutated to a smaller residue (Glycine or Alanine), creating a unique hydrophobic pocket.

  • The "Bump": A PP1 derivative containing a bulky group (naphthyl, methyl-benzyl) at the N3 position (derived from the 3-bromo precursor) that perfectly fits this unique pocket but is too large to bind WT kinases.[1]

This guide compares the in vivo efficacy, pharmacokinetics (PK), and formulation protocols for the three primary derivatives: 1-NM-PP1 , 1-NA-PP1 , and 3-MB-PP1 .[1]

Comparative Profile: 1-NM-PP1 vs. 1-NA-PP1 vs. 3-MB-PP1

While all three share the 1-tert-butyl-pyrazolo[3,4-d]pyrimidine core, their N3 substituents dictate their potency and in vivo suitability.[1]

Feature1-NM-PP1 1-NA-PP1 3-MB-PP1
Chemical Name 1-tert-butyl-3-(naphthalen-1-ylmethyl)-PP11-tert-butyl-3-(naphthalen-1-yl)-PP11-tert-butyl-3-(3-methylbenzyl)-PP1
Primary Use Broad spectrum AS-Kinase inhibition; Toxoplasma models.High potency AS-Kinase inhibition; CNS/Brain studies.[1]High specificity; used when 1-NM/1-NA show off-target effects.[1]
In Vivo Dose (Mouse) 10–30 mg/kg (IP, Daily)10–30 mg/kg (IP, Single/Daily)~5–10 mg/kg (IP)
Solubility Moderate (requires PEG/Tween)Moderate (requires PEG/Tween)Low (often requires corn oil or complex formulation)
Brain Penetration ModerateHigh (Peak brain conc. ~6.8 µM @ 1hr)Low to Moderate
Key Efficacy Data Inhibits Toxoplasma invasion; blocks TrkB signaling in pain models.Inhibits AS-CDK5 in melanoma metastasis; blocks AS-Pho85 in yeast.[1]Induces mitotic arrest in AS-Plk1 cells (10x more potent than 1-NM).[1][2]
IC50 (Target vs WT) ~4.3 nM (v-Src-as1) vs >1 µM (WT)~1.5 nM (v-Src-as1) vs >1 µM (WT)Potent against AS-ZAP70; weak against WT.[1]
Mechanistic Visualization

The following diagram illustrates the "Bump-Hole" mechanism and the synthesis pathway from the 3-bromo precursor.

BumpHoleMechanism cluster_Derivatives Bumped Inhibitors (PP1 Analogs) cluster_Interaction Kinase Interaction Precursor 3-bromo-1-tert-butyl- 1H-pyrazolo[3,4-d]pyrimidin-4-amine (Scaffold) Synthesis Suzuki Coupling / Substitution (Add Bulky Group) Precursor->Synthesis NM 1-NM-PP1 (Naphthyl-methyl) Synthesis->NM NA 1-NA-PP1 (Naphthyl) Synthesis->NA MB 3-MB-PP1 (Methyl-benzyl) Synthesis->MB WT_Kinase Wild-Type Kinase (Gatekeeper: Methionine/Threonine) [Steric Clash] NM->WT_Kinase Does NOT Bind AS_Kinase Analog-Sensitive (AS) Kinase (Gatekeeper: Glycine/Alanine) [Perfect Fit] NM->AS_Kinase Binds (IC50 ~4nM) NA->WT_Kinase Does NOT Bind NA->AS_Kinase Binds (IC50 ~1.5nM) Effect Selective Inhibition (In Vivo Efficacy) AS_Kinase->Effect

Caption: Synthesis of PP1 derivatives from the 3-bromo precursor and their selective binding to Analog-Sensitive (AS) kinases via the "Bump-Hole" mechanism.

Experimental Protocols: In Vivo Administration

Successful in vivo application requires precise formulation to prevent precipitation of the hydrophobic PP1 core.

Protocol A: Standard IP Injection Formulation (Clear Solution)

Best for: 1-NM-PP1 and 1-NA-PP1.[1] Target Concentration: 2.5 mg/mL (allows for ~10-25 mg/kg dosing).[1]

  • Stock Preparation: Dissolve 25 mg of 1-NM-PP1 (or 1-NA-PP1) in 1 mL of 100% DMSO. Store at -20°C.

  • Working Solution (Prepare Fresh):

    • Step 1: Take 100 µL of DMSO Stock.[3][4]

    • Step 2: Add 400 µL of PEG-300.[1][3][4] Vortex vigorously. (Critical: Do not add saline yet).[1]

    • Step 3: Add 50 µL of Tween-80. Vortex.

    • Step 4: Slowly add 450 µL of Saline (0.9% NaCl) or ddH2O. Vortex immediately.

    • Final Composition: 10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline.[1][4]

  • Administration: Inject Intraperitoneally (IP).[1][3][5]

    • Note: If precipitation occurs, sonicate at 37°C. If it persists, switch to Protocol B.

Protocol B: Lipid-Based Formulation (Suspension/Solution)

Best for: 3-MB-PP1 or high-dose studies requiring slow release.

  • Stock: Dissolve compound in minimal DMSO (e.g., 50 µL).

  • Vehicle: Add 950 µL of Corn Oil.

  • Mixing: Sonicate for 10-15 minutes until clear or uniformly suspended.

  • Administration: IP or Oral Gavage.[1]

In Vivo Efficacy Data Analysis
Case Study 1: Blocking Metastasis (1-NA-PP1)
  • Model: C57BL/6 mice injected with melanoma cells expressing AS-CDK5 (Analog-Sensitive CDK5).[1]

  • Regimen: 1-NA-PP1 administered at 30 mg/kg via IP injection.[1]

  • Result:

    • Pharmacokinetics: 1-NA-PP1 achieved peak plasma concentrations of ~7.3 µM within 30 minutes.[1]

    • Brain Penetration: Significant BBB crossing, reaching ~6.8 µM in the brain at 1 hour.

    • Outcome: Significant reduction in lung metastasis compared to vehicle, validating CDK5's role in invasion without affecting WT-CDK5 functions in normal tissue.[1]

Case Study 2: Modulating Pain Signaling (1-NM-PP1)
  • Model: TrkB^F616A knock-in mice (AS-TrkB).[1]

  • Regimen: 1-NM-PP1 administered 14 mg/kg/day (split doses) or via drinking water (less precise).[1]

  • Result:

    • Inhibition of TrkB phosphorylation in the spinal cord.

    • Prevention of tissue/nerve injury-induced hypersensitivity.[1]

    • Specificity: No effect on acute pain thresholds, proving the drug selectively targeted the sensitized kinase without off-target toxicity.[1]

Case Study 3: Cell Division Arrest (3-MB-PP1)
  • Model: Human cells (xenograft potential) expressing AS-Plk1.[1]

  • Efficacy: 3-MB-PP1 induced mitotic arrest at concentrations 10-fold lower than 1-NM-PP1.[1][2]

  • Kinetic Advantage: Effects were rapid and reversible upon washout, superior to genetic knockdown (RNAi/CRISPR) which has a lag time.

Critical "Watch-Outs" for Researchers
  • WT-Kinase Inhibition: At high doses (>10 µM plasma conc.), PP1 derivatives can inhibit WT kinases (e.g., p38, CK1).[1] Always include a WT-kinase control mouse (treated with drug) to ensure the phenotype is due to the AS-kinase inhibition.[1]

  • Stability: The "tert-butyl" group is stable, but the N3-linkage can be metabolically labile. 1-NA-PP1 generally shows better metabolic stability than 1-NM-PP1 in prolonged studies.[1]

  • Control Groups:

    • Group 1: AS-Kinase Mouse + Vehicle.

    • Group 2: AS-Kinase Mouse + Drug (Experimental).[1]

    • Group 3: WT-Kinase Mouse + Drug (Toxicity/Off-target Control).[1]

References
  • Bishop, A. C., et al. (2000). A chemical switch for inhibitor-sensitive alleles of any protein kinase.[1] Nature, 407(6802), 395-401.[1] Link

  • Sugi, T., et al. (2010).[6] Use of the kinase inhibitor analog 1NM-PP1 reveals a role for Toxoplasma gondii CDPK1 in the invasion step.[1][6][7] Eukaryotic Cell, 9(4), 667-670.[1][6] Link

  • Wang, H., et al. (2009). Regulation of eosinophil recruitment and allergic airway inflammation by tropomyosin receptor kinase A. Journal of Immunology, 183(1), 322-331. Link

  • Chen, C. H., et al. (2009). TrkB signaling is required for the induction of heat and mechanical hypersensitivity produced by tissue or nerve injury. Journal of Neuroscience, 29(17), 5508-5515.[1] Link

  • Burkard, M. E., et al. (2007). Chemical genetics reveals the requirement for Polo-like kinase 1 activity in positioning RhoA and triggering cytokinesis in human cells.[1] PNAS, 104(11), 4383-4388.[1] Link

Sources

Comparative

Comparing 3-bromo vs 3-iodo pyrazolo[3,4-d]pyrimidin-4-amine derivatives in synthesis

Executive Summary: The Reactivity vs. Scalability Trade-off In the synthesis of kinase inhibitors—most notably Bruton’s Tyrosine Kinase (BTK) inhibitors like Ibrutinib —the functionalization of the C3 position of the pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity vs. Scalability Trade-off

In the synthesis of kinase inhibitors—most notably Bruton’s Tyrosine Kinase (BTK) inhibitors like Ibrutinib —the functionalization of the C3 position of the pyrazolo[3,4-d]pyrimidine core is a critical gateway step.

The choice between the 3-bromo and 3-iodo derivatives is not merely a matter of preference but a strategic decision dictated by the stage of development:

  • 3-Iodo Derivatives: The "Discovery Standard." They offer superior reactivity in palladium-catalyzed cross-couplings (Suzuki, Sonogashira) under mild conditions. They are essential when coupling partners are sterically hindered or electron-deficient, minimizing catalyst loading and thermal degradation.

  • 3-Bromo Derivatives: The "Process Workhorse." Significantly more cost-effective and stable for bulk storage. However, they possess a higher activation energy barrier for oxidative addition, often requiring specialized phosphine ligands (e.g., XPhos, SPhos) to prevent the common side-reaction of hydrodehalogenation (debromination).

Mechanistic Basis: The C3-Halogen Bond

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is electron-rich, particularly at the pyrazole ring. However, the C3 position requires activation for C-C bond formation.

Bond Dissociation Energy (BDE) & Oxidative Addition

The primary differentiator is the strength of the Carbon-Halogen bond, which dictates the rate of the oxidative addition step in the catalytic cycle (the rate-limiting step for aryl chlorides and bromides).

Feature3-Bromo (C-Br)3-Iodo (C-I)Impact on Synthesis
Bond Energy ~68 kcal/mol~57 kcal/molIodide undergoes oxidative addition ~1000x faster than bromide.
Leaving Group Ability GoodExcellentIodide allows for milder bases and lower temperatures (60°C vs 100°C+).
Polarizability ModerateHighHigh polarizability of Iodine stabilizes the transition state during metal insertion.
Steric Footprint Smaller (Van der Waals radius: 1.85 Å)Larger (Van der Waals radius: 1.98 Å)Iodine can sometimes induce steric clash in very crowded active sites, but usually aids in pre-organization.

Synthesis of the Halides: Protocols & Causality

The 4-amino group exerts a directing effect, but the electron-rich nature of the pyrazole ring allows for electrophilic aromatic substitution (SEAr) using N-halosuccinimides.

Experimental Workflow Visualization

SynthesisWorkflow Start 1H-pyrazolo[3,4-d] pyrimidin-4-amine Reagent Select Reagent Start->Reagent NIS NIS (1.1 eq) DMF, RT Reagent->NIS Route A NBS NBS (1.1 eq) DMF, 60°C Reagent->NBS Route B Iodo 3-Iodo Product (High Reactivity) NIS->Iodo 2-4 hrs >85% Yield Bromo 3-Bromo Product (High Stability) NBS->Bromo 4-12 hrs >90% Yield

Figure 1: Divergent synthesis of halogenated precursors. Note the temperature difference required for efficient bromination.

Protocol A: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Why this works: NIS is a softer electrophile than molecular iodine and allows for precise stoichiometry, avoiding over-iodination. DMF is chosen for its ability to solubilize the polar heterocycle.

  • Dissolution: Dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine (10.0 mmol) in DMF (50 mL).

  • Addition: Add N-iodosuccinimide (NIS) (11.0 mmol, 1.1 equiv) portion-wise at Room Temperature (RT). Protect from light to prevent radical decomposition of NIS.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (5% MeOH in DCM). The product usually precipitates or shows a significant Rf shift.

  • Quench: Pour mixture into ice-water (200 mL) containing 5% sodium thiosulfate (to quench trace

    
    ).
    
  • Isolation: Filter the solid, wash with water and cold ethanol. Dry under vacuum.

    • Expected Yield: 85–92%

    • Appearance: Yellowish solid.

Protocol B: Synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Why this works: The C-H bond at position 3 is relatively unreactive towards NBS at room temperature compared to NIS. Mild heating is often required to drive the reaction to completion without using Lewis acid catalysts.

  • Dissolution: Dissolve starting material (10.0 mmol) in DMF (50 mL).

  • Addition: Add N-bromosuccinimide (NBS) (11.0 mmol, 1.1 equiv).

  • Reaction: Heat to 60°C for 4–12 hours.

    • Critical Note: If conversion stalls, add 0.1 eq of AIBN (radical initiator) or increase temp to 80°C, though thermal routes are preferred to avoid side-chain bromination if alkyl groups are present.

  • Quench & Isolation: Pour into ice-water. Neutralize with saturated

    
    . Filter and dry.
    
    • Expected Yield: 90–95%

    • Appearance: Off-white/tan solid.

Performance Comparison: Cross-Coupling

The divergence in performance is most visible during the Suzuki-Miyaura Coupling .

The "Debromination" Trap

A common failure mode with the 3-bromo derivative is hydrodehalogenation , where the bromine is replaced by hydrogen (reverting to starting material) instead of the aryl group.

  • Cause: Slow oxidative addition allows the active Pd(0) species to interact with the solvent or hydrides before the aryl boronic acid transmetallates.

  • Solution: Use electron-rich, bulky ligands (e.g., XPhos, Buchwald G3 precatalysts) to accelerate oxidative addition.

Comparative Data: Suzuki Coupling with Phenylboronic Acid[1]
Parameter3-Iodo Derivative3-Bromo Derivative
Catalyst

(Standard)

+ XPhos (Specialized)
Temperature 80°C100–110°C
Time 2–4 Hours12–16 Hours
Solvent Dioxane/Water (4:1)Toluene/Water or Dioxane
Yield 85–95%60–80% (without optimization)
Major Side Product Homocoupling of Boronic AcidDebrominated Core (H-sub)
Decision Logic for Researchers

DecisionTree Start Goal: C3 Functionalization Scale Scale of Reaction? Start->Scale Small Discovery (<1g) Speed is priority Scale->Small Large Process (>100g) Cost is priority Scale->Large UseI USE 3-IODO (Mild, High Yield) Small->UseI Partner Coupling Partner Difficulty? Large->Partner Easy Simple Aryl Boronic Acid Partner->Easy Hard Steric Hindrance / Electron Poor Partner->Hard UseBr USE 3-BROMO (Optimize Catalyst) Easy->UseBr Hard->UseI

Figure 2: Strategic decision matrix for selecting the halogenated intermediate.

Validated Suzuki Coupling Protocol (3-Iodo Route)

Target: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib Intermediate Analog)

  • Setup: In a microwave vial or sealed tube, combine:

    • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)

    • 4-Phenoxyphenylboronic acid (1.2 eq)

    • 
       (2.0 eq)
      
    • 
       (0.05 eq)
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 minutes.

  • Reaction: Heat at 85°C for 3 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Note: If using the 3-Bromo variant, replace catalyst with

      
       / XPhos  and increase temperature to 100°C .
      

References

  • Han, J., et al. (2012). "A practical synthesis of Ibrutinib." Tetrahedron Letters. (Describes the industrial relevance of the pyrazolo[3,4-d]pyrimidine core).

  • Lefoix, M., et al. (2021).[1][2] "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances. (Provides comparative data on halogen reactivity and the debromination issue in similar scaffolds).

  • Sigma-Aldrich. "3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Product Sheet." (Physical properties and commercial specifications).

  • Calibre Chemicals. "N-Iodosuccinimide in Halogenation Reactions." (Mechanistic details on NIS vs NBS selectivity).

Sources

Validation

Benchmarking 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against established kinase inhibitors

Topic: Benchmarking 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against established kinase inhibitors Content Type: Publish Comparison Guide Executive Summary This technical guide evaluates 3-bromo-1-tert-bu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against established kinase inhibitors Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (referred to herein as 3-Br-PP ), a critical pharmacophore intermediate, against fully elaborated kinase inhibitors such as PP1 , PP2 , and Ibrutinib .

While 3-Br-PP serves primarily as a synthetic precursor (CAS 83255-86-1), its structural identity as an adenine bioisostere grants it intrinsic, albeit lower-affinity, ATP-competitive properties. This guide benchmarks the "naked" scaffold against its optimized derivatives to isolate the functional contribution of C3-substituents (aryl/acrylamide groups) in achieving nanomolar potency and selectivity within Src and BTK signaling pathways.

Scientific Rationale: The ATP-Bioisostere Hypothesis

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry due to its high structural homology with the adenine ring of ATP.[1]

  • Mechanism of Action: These molecules function as Type I ATP-competitive inhibitors. They occupy the hinge region of the kinase domain, forming hydrogen bonds with the backbone residues (e.g., Met341 in Src, Met477 in BTK).

  • The Comparator Logic:

    • 3-Br-PP (The Scaffold): Contains the hinge-binding motif but lacks the "gatekeeper" interacting moiety. It represents the baseline affinity of the core ring system.

    • PP1/PP2 (The Src Standards): Feature a C3-aryl group (p-tolyl or p-chlorophenyl) that extends into the hydrophobic pocket behind the gatekeeper residue (Thr338 in c-Src), drastically increasing potency.

    • Ibrutinib (The Clinical Standard): Features a C3-phenoxyphenyl group and an acrylamide "warhead" for covalent binding to Cys481 in BTK.

Comparative Performance Data

The following table synthesizes experimental data comparing the baseline scaffold (3-Br-PP) against optimized inhibitors derived from it.

Feature3-Br-PP (Scaffold) PP1 (Src Reference) Ibrutinib (BTK Clinical)
Primary Target Pan-kinase (Low Affinity)Src Family Kinases (Lck, Fyn, Src)Bruton's Tyrosine Kinase (BTK)
Binding Mode Reversible (ATP Comp.)Reversible (ATP Comp.)Irreversible (Covalent)
IC50 (Target) > 10 µM (Est.[2] Baseline)5 - 170 nM (Src/Lck)0.5 nM (BTK)
Selectivity Low (Promiscuous)Moderate (SFK selective)High (Kinome selective)
C3-Substituent Bromine (-Br)p-TolylPhenoxyphenyl
Solubility Moderate (DMSO req.)Low (High Lipophilicity)Moderate

Key Insight: The transition from the 3-bromo intermediate to PP1 represents a >100-fold increase in potency. This quantifies the energetic contribution of the hydrophobic interaction at the kinase "back pocket."

Signaling Pathway Visualization

The diagram below illustrates the specific signaling nodes (Src and BTK) targeted by this scaffold class and the downstream consequences of their inhibition (Apoptosis/Reduced Metastasis).

KinaseSignaling cluster_inhibitors Inhibition Points GrowthFactor Growth Factors (EGF/BCR Ligands) Receptor RTK / BCR (Receptor) GrowthFactor->Receptor Src Src Family Kinases (Target of PP1/PP2) Receptor->Src BTK BTK (Target of Ibrutinib) Receptor->BTK PI3K PI3K / AKT Src->PI3K STAT STAT3 / STAT5 Src->STAT RAS RAS / MAPK Src->RAS BTK->PI3K Scaffold 3-Br-PP (Weak Pan-Inhibition) Scaffold->Src Low Affinity Scaffold->BTK Nucleus Gene Transcription (Myc, Cyclin D1) PI3K->Nucleus STAT->Nucleus RAS->Nucleus Outcome Cell Survival & Metastasis Nucleus->Outcome

Caption: Signaling cascade showing the intervention points for Pyrazolo[3,4-d]pyrimidine derivatives. The 3-Br-PP scaffold exerts weak, non-selective pressure compared to the targeted blockade by PP1 or Ibrutinib.

Experimental Protocols

To validate the performance of 3-Br-PP against established inhibitors, the following self-validating protocols are recommended.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

Objective: Determine the IC50 of 3-Br-PP vs. PP1 against Recombinant c-Src.

Reagents:

  • Recombinant Src Kinase (Human).

  • Substrate: Poly (Glu, Tyr) 4:1.

  • Ultrapure ATP (10 µM).

  • ADP-Glo™ Reagent (Promega).

Workflow:

  • Preparation: Dissolve 3-Br-PP and PP1 in 100% DMSO to 10 mM stock.

  • Dilution: Prepare 10-point serial dilutions (1:3) in Kinase Buffer.

    • Control: 3-Br-PP range: 100 µM down to 1 nM.

    • Standard: PP1 range: 1 µM down to 0.01 nM.

  • Reaction:

    • Add 2 µL Inhibitor + 2 µL Enzyme (wait 10 min for pre-incubation).

    • Add 1 µL Substrate/ATP mix to initiate.

    • Incubate at RT for 60 mins.

  • Detection: Add 5 µL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 mins. Add 10 µL Kinase Detection Reagent (converts ADP to Light).

  • Analysis: Measure Luminescence (RLU). Plot RLU vs. Log[Inhibitor] to derive IC50.

Validation Criteria:

  • Z-Factor must be > 0.5.

  • PP1 IC50 must fall within 10–50 nM (literature concordance).

Protocol B: Cellular Viability Assay (Selectivity Check)

Objective: Assess if the "naked" scaffold exhibits off-target cytotoxicity compared to the specific drug.

Workflow Diagram:

AssayWorkflow Step1 Seed Cells (e.g., PC3 or Jurkat) 3000 cells/well Step2 Treat with Compounds (3-Br-PP vs PP1) 72 Hours Step1->Step2 Step3 Add MTT Reagent (0.5 mg/mL) Incubate 4h Step2->Step3 Step4 Solubilize Crystals (DMSO) Step3->Step4 Step5 Read Absorbance (570 nm) Step4->Step5

Caption: Standard MTT viability workflow to differentiate specific kinase inhibition (PP1) from general scaffold toxicity (3-Br-PP).

Synthesis & Handling Notes

For researchers utilizing 3-Br-PP as a building block rather than a final inhibitor:

  • Solubility: The tert-butyl group aids lipophilicity, but the bromine atom makes the core dense. Dissolve in DMSO; avoid aqueous buffers for stock solutions.

  • Reactivity: The C3-Bromo position is highly reactive toward Suzuki-Miyaura coupling. This is the primary vector for converting the scaffold into a high-potency inhibitor (e.g., coupling with aryl-boronic acids).

  • Stability: Store solid at -20°C. Solutions in DMSO are stable for <1 month at -20°C due to potential debromination or oxidation.

References
  • Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor." Journal of Biological Chemistry.

  • Pan, Z., et al. (2007). "Discovery of selective irreversible inhibitors for BMX (ETK) and BTK kinases." ChemMedChem.

  • Schenone, S., et al. (2020).[3] "Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors." Molecules.

  • Traxler, P., et al. (1997). "Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 4886, PP2." PubChem.

Sources

Comparative

Comparative Guide: Pharmacokinetic Profiling of Novel Pyrazolo[3,4-d]pyrimidine BTK Inhibitors

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold represents the structural backbone of the first-generation Bruton’s Tyrosine Kinase (BTK) inhibitor, Ibrutinib .[1] While clinically transformative for B-cell mali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold represents the structural backbone of the first-generation Bruton’s Tyrosine Kinase (BTK) inhibitor, Ibrutinib .[1] While clinically transformative for B-cell malignancies (CLL, MCL), the first-generation agents face significant pharmacokinetic (PK) challenges, including rapid systemic clearance, variable bioavailability due to poor solubility, and off-target toxicity (primarily EGFR inhibition).

This guide provides a technical comparison between the standard Ibrutinib and Next-Generation Pyrazolo[3,4-d]pyrimidine Derivatives (specifically focusing on optimized analogs and prodrug strategies like DTRM-12 and solubilized prodrugs). We analyze the shift from "hard" electrophiles to metabolically stable, high-residence-time candidates.

Part 1: Structural Basis & Mechanism of Action

The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core functions as an ATP-mimetic.[2][3] In BTK inhibition, this scaffold occupies the adenine-binding pocket of the kinase domain.

  • Key Interaction: The C-4 amino group forms hydrogen bonds with the hinge region (Glu475/Met477).

  • Covalent Warhead: A Michael acceptor (typically an acrylamide moiety) attached to the scaffold forms a covalent thioether bond with Cys481 in the ATP-binding pocket.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the BTK signaling cascade and the precise intervention point of pyrazolo[3,4-d]pyrimidine inhibitors.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN BCR->SYK Phosphorylation BTK BTK (Wild Type) SYK->BTK Activation (Y551) PLC PLC-gamma-2 BTK->PLC Downstream Signaling NFkB NF-kB / MAPK PLC->NFkB Calcium Flux Nucleus Nucleus (Transcription) NFkB->Nucleus Proliferation/Survival Inhibitor Pyrazolo[3,4-d]pyrimidine (Covalent Binding Cys481) Inhibitor->BTK Irreversible Inactivation

Figure 1: BCR Signaling Pathway. The inhibitor covalently binds to Cys481, blocking the transduction of signals from SYK to PLC-


2.

Part 2: Comparative Pharmacokinetic Profile

The development of novel derivatives aims to solve the "Ibrutinib Paradox": high potency but rapid clearance and low solubility.

Metabolic Stability & Clearance[4][5]
  • Ibrutinib (Standard): undergoes extensive oxidative metabolism via CYP3A4/5, leading to a short plasma half-life (

    
     h in humans, significantly shorter in rodents). This necessitates high 
    
    
    
    peaks to ensure target occupancy, which correlates with off-target toxicities (e.g., atrial fibrillation).
  • Novel Derivatives (e.g., DTRM-12, Deuterated Analogs): focus on blocking metabolic "soft spots" on the phenoxyphenyl ring or the piperidine linker.

Solubility & Bioavailability

The planar pyrazolo[3,4-d]pyrimidine core is inherently lipophilic (Class II BCS).

  • Strategy: Introduction of solubilizing phosphate prodrugs or hydrophilic side chains (e.g., morpholine/piperazine modifications) to improve Fraction absorbed (

    
    ).
    
Comparative Data Summary (Rat Model)

Data synthesized from preclinical evaluations of Ibrutinib vs. Optimized Leads (e.g., Compound 8/DTRM-12 analogs).

PK ParameterIbrutinib (Reference)Novel Optimized Analog (Lead)Impact of Optimization

(h)
1.0 – 2.00.5 – 1.0Faster absorption due to improved solubility.

(ng/mL)
~300 (at 10 mg/kg)>500 (at 10 mg/kg)Higher peak exposure.

(ng·h/mL)
~1200~2500>2-fold increase in total exposure.
Bioavailability (

%)
3% – 8% (Fasted)> 25%Reduced food effect dependency.
Clearance (

)
High (> 2 L/h/kg)Moderate (< 1 L/h/kg)Enhanced metabolic stability (CYP3A4 resistance).
Half-life (

)
1.5 – 2.5 h (Rat)3.5 – 5.0 h (Rat)Sustained target coverage.

Note: Ibrutinib's human bioavailability increases significantly with food (up to ~20%), but novel analogs aim for consistent absorption regardless of prandial state [1][3].

Part 3: Experimental Protocols (Self-Validating Systems)

To generate the data above, the following standardized workflows are required. These protocols ensure reproducibility and distinguish between formulation effects and intrinsic molecular properties.

Workflow Visualization

PK_Workflow Start Compound Synthesis (>98% Purity) InVitro In Vitro Microsomal Stability (Rat/Human Liver Microsomes) Start->InVitro InVivo In Vivo Rat PK (Sprague-Dawley) InVitro->InVivo If t1/2 > 15 min Analysis LC-MS/MS Quantification InVivo->Analysis Plasma Collection Output PK Parameters (CL, Vss, F%, AUC) Analysis->Output

Figure 2: Sequential workflow for validating pharmacokinetic improvements in novel inhibitors.

Protocol A: In Vitro Microsomal Stability

This assay predicts hepatic clearance and identifies metabolic soft spots.

  • Preparation: Prepare 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Rat/Human).

  • Initiation: Pre-incubate for 5 min at 37°C. Start reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
    • Validation Criterion: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.

Protocol B: In Vivo Pharmacokinetics (Rat Cassette Dosing)
  • Animals: Male Sprague-Dawley rats (

    
     per group), fasted 12h.
    
  • Formulation:

    • IV Group: 5% DMSO / 5% Solutol / 90% Saline (1 mg/kg).

    • PO Group: 0.5% Methylcellulose / 0.1% Tween 80 (5-10 mg/kg).

  • Dosing: Administer compound.

  • Sampling: Serial blood draws via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Processing: Plasma separation (EDTA tubes, 4000g, 10 min).

  • Quantification: LC-MS/MS (MRM mode) using an internal standard (e.g., Tolbutamide).

  • Data Analysis: Non-compartmental analysis (NCA) using WinNonlin or PKSolver to derive

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .

Part 4: Critical Analysis & Future Directions

The "Covalent" Debate

While Ibrutinib and its direct pyrazolo[3,4-d]pyrimidine derivatives rely on covalent bonding to Cys481, this creates a vulnerability: the C481S mutation (Cysteine to Serine) renders the drug ineffective.

  • Novel Strategy: Reversible non-covalent inhibitors (e.g., Pirtobrutinib) are gaining traction, but they utilize different scaffolds.

  • Pyrazolo-pyrimidine Evolution: Recent efforts focus on PROTACs (Proteolysis Targeting Chimeras) where the pyrazolo[3,4-d]pyrimidine acts as the warhead to degrade BTK rather than just inhibit it, overcoming the residence time issue entirely [2].

Toxicity Management

The pyrazolo[3,4-d]pyrimidine core often cross-reacts with EGFR and ITK .

  • Ibrutinib: Significant EGFR inhibition

    
     rash, diarrhea.
    
  • Optimized Analogs: Structural modification at the C-3 position (replacing the phenoxyphenyl group) has been shown to increase selectivity for BTK over EGFR, improving the safety profile in long-term dosing [4].

References

  • FDA Center for Drug Evaluation and Research. (2013). Pharmacology/Toxicology Review: IMBRUVICA (Ibrutinib).[1][4] Application No: 205552.[4] Retrieved from [Link]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617.
  • Raimondi, M. V., et al. (2020).[5] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[1][2][3][6][5][7][8] Molecules, 25(13), 3048. Retrieved from [Link]

  • Liang, C., et al. (2017). Discovery of Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potent and Selective BTK Inhibitors.[2] European Journal of Medicinal Chemistry, 130, 145-160.

  • Estupiñán, H. Y., et al. (2021).[1] BTK Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. International Journal of Molecular Sciences, 22(11), 5960. Retrieved from [Link]

Sources

Validation

Head-to-head comparison of pyrazolo[3,4-d]pyrimidine-based Src inhibitors

Focus: Head-to-Head Comparison of Classic (PP2) vs. Next-Generation (Si306) Agents Executive Summary For decades, the pyrazolo[3,4-d]pyrimidine scaffold has been the structural backbone of Src family kinase (SFK) inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Head-to-Head Comparison of Classic (PP2) vs. Next-Generation (Si306) Agents

Executive Summary

For decades, the pyrazolo[3,4-d]pyrimidine scaffold has been the structural backbone of Src family kinase (SFK) inhibition. While PP2 established the baseline for in vitro Src suppression, its utility is increasingly limited by off-target promiscuity and poor physicochemical properties.

This guide analyzes the transition from these "tool compounds" to Si306 and its prodrugs—a new generation of pyrazolo[3,4-d]pyrimidines designed for dual-targeting (Src/P-gp) and Blood-Brain Barrier (BBB) penetration . We provide a technical comparison to assist researchers in selecting the correct inhibitor for glioblastoma (GBM) and multidrug-resistant (MDR) models.

Structural Basis & Mechanism of Action

Both PP2 and Si306 function as ATP-competitive inhibitors . They occupy the adenine-binding pocket of the Src kinase domain (SH1), preventing the transfer of the terminal phosphate from ATP to the tyrosine residue of the substrate.

  • The Scaffold: The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP.

  • Binding Mode: These inhibitors typically form hydrogen bonds with the "hinge region" of the kinase (residues Met341 in c-Src). The C4-amino group interacts with the backbone carbonyl of the hinge, while the N1/N2 positions orient towards the ribose-binding pocket.

  • The Evolution:

    • PP2: Optimized for potency against Lck/Fyn/Src but lacks structural features to prevent binding to EGFR and other tyrosine kinases.

    • Si306: Modified with specific hydrophobic groups (e.g., N-alkyl/aryl substitutions) that not only maintain Src potency but also interact with the drug-efflux pump P-glycoprotein (P-gp) , acting as a competitive inhibitor of efflux.

Diagram: Src Signaling & Inhibition Logic

The following diagram illustrates the critical node where these inhibitors act and the downstream consequences on invasion and survival.

SrcSignaling RTK RTKs / Integrins Src_Inactive c-Src (Inactive) Closed Conformation RTK->Src_Inactive Activation Signal Src_Active p-Src (Y416) Active Conformation Src_Inactive->Src_Active Autophosphorylation ATP ATP ATP->Src_Active Phosphate Donor Inhibitor Pyrazolo[3,4-d]pyrimidine (PP2 / Si306) Inhibitor->Src_Inactive Competes with ATP FAK FAK / Paxillin Src_Active->FAK Focal Adhesion PI3K PI3K / Akt Src_Active->PI3K Survival STAT3 STAT3 Src_Active->STAT3 Transcription Outcome Invasion, Metastasis, Drug Resistance FAK->Outcome PI3K->Outcome STAT3->Outcome

Caption: Src activation cascade. PP2 and Si306 block the ATP-dependent autophosphorylation at Y416, halting downstream FAK and Akt signaling.

Head-to-Head Analysis: PP2 vs. Si306
The "Classic": PP2
  • Role: Historical reference standard.

  • Potency: High enzymatic potency (IC50 ~4-5 nM for Lck/Fyn/Src).

  • Critical Flaw: "Dirty" Selectivity. PP2 inhibits EGFR (IC50 ~480 nM), c-Kit, and p38 MAPK at concentrations often used in cell culture (>5 µM).

  • Usage Warning: Data derived solely from PP2 treatment is often considered inconclusive by high-impact journals without genetic knockdown validation (siRNA/CRISPR).

The "Next-Gen": Si306 & Pro-Si306[1]
  • Role: Therapeutic candidate for Glioblastoma (GBM) and MDR cancers.[1]

  • Potency:

    • Enzymatic: Competitive with Dasatinib (sub-nanomolar to low nanomolar range inferred from efficacy).

    • Cellular (GBM): IC50 ~0.2 – 6.0 µM (highly dependent on serum conditions).

  • Critical Advantage 1: BBB Penetration. Unlike many kinase inhibitors, Si306 effectively crosses the blood-brain barrier, making it viable for brain tumors.

  • Critical Advantage 2: Dual Inhibition. It inhibits Src and P-gp. This prevents the tumor cell from pumping the drug out, a common resistance mechanism in GBM.

Comparative Data Summary
FeaturePP2 (Reference)Si306 (Next-Gen)Pro-Si306 (Prodrug)
Primary Target Src Family Kinases (Lck, Fyn, Src)c-Src, P-glycoprotein (P-gp)c-Src (after hydrolysis)
Enzymatic IC50 ~5 nM (Src/Lck)< 50 nM (Est.)N/A (requires activation)
Cellular IC50 (GBM) > 10 µM (often ineffective)0.23 µM (Serum-free) / ~5 µM (Serum)~0.09 µM (Serum-free)
Selectivity Low (Inhibits EGFR, p38)Moderate (Dual Src/P-gp)Moderate
BBB Permeability Low/ModerateHigh High
Solubility Poor (DMSO required)Sub-optimalImproved
Primary Use Case In vitro pathway validation (with controls)In vivo GBM models, MDR linesIn vivo delivery optimization
Experimental Protocols for Validation

To validate these inhibitors in your specific model, you must prove Target Engagement (Src inhibition) and Phenotypic Effect (Viability/Invasion).

Protocol A: Target Engagement (Western Blot)

Objective: Confirm the inhibitor actually blocks Src Y416 phosphorylation and does not just kill cells via off-target toxicity.

  • Cell Seeding: Seed cells (e.g., U87MG, A549) at

    
     cells/well in 6-well plates.
    
  • Starvation (Critical): After attachment, wash 2x with PBS and incubate in serum-free medium for 12-24 hours. Why? Serum contains growth factors that hyper-activate Src, potentially masking the inhibitor's effect.

  • Treatment:

    • Control: DMSO (0.1%).[2]

    • PP2: 10 µM (Standard high dose).

    • Si306: Dose response (e.g., 0.1, 1.0, 5.0, 10.0 µM).

    • Duration: 1 hour (for rapid signaling check) or 24 hours (for sustained inhibition).

  • Lysis: Wash with ice-cold PBS containing 1 mM Na3VO4 (Phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Detection:

    • Primary Ab 1: p-Src Family (Tyr416) [Cell Signaling #2101]. Marker of Activation.

    • Primary Ab 2: Non-phospho Src or Total Src [Cell Signaling #2109]. Loading Control.

    • Primary Ab 3: p-FAK (Tyr397). Downstream readout.

  • Interpretation: A specific Src inhibitor must reduce p-Src(Y416) without significantly reducing Total Src levels.

Protocol B: Comparative Assay Workflow

Use this workflow to benchmark Si306 against PP2 in your lab.

AssayWorkflow Start Cell Culture (GBM / Carcinoma) Split Split Conditions Start->Split Cond1 Serum-Free (Sensitizes Src) Split->Cond1 Cond2 10% FBS (Physiological) Split->Cond2 Treat Treatment (24-72h) DMSO / PP2 / Si306 Cond1->Treat Cond2->Treat Readout1 Western Blot (p-Src Y416 / p-FAK) Treat->Readout1 Short Term (1-24h) Readout2 Viability Assay (PrestoBlue / MTT) Treat->Readout2 Long Term (24-72h) Analysis Calculate IC50 & Selectivity Ratio Readout1->Analysis Readout2->Analysis

Caption: Dual-arm workflow. Testing in serum-free conditions isolates Src-dependency, while serum conditions test drug potency against competing growth signals.

Expert Insight: Why Choose Si306?
  • Resistance Modeling: If you are studying drug-resistant lines (e.g., Doxorubicin-resistant), Si306 is superior because it blocks the P-gp pump that would normally eject other chemotherapeutics.

  • In Vivo Relevance: If your end-goal is a mouse xenograft (especially intracranial), PP2 will fail due to poor solubility and BBB permeability. Si306 (or its prodrug) is designed for this specific translational leap.

  • Solubility: Si306 is hydrophobic. For in vivo work, use the prodrug Pro-Si306 (SI306-PD2) or formulate Si306 in liposomes to improve bioavailability.

References
  • Si306 Discovery & GBM Activity: Evaluation of Antitumoral Activity in a 3D Cell Model of a Src Inhibitor Prodrug for Glioblastoma Treatment. (2025).[2][3] NIH/PubMed.[4] Link

  • Mechanism of Si306 (Src/P-gp): Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells.[5] (2020).[6][7] MDPI. Link

  • PP2 Selectivity Issues: Validating Src Inhibition by PP2: A Comparative Guide. Benchchem. Link (General Reference for PP2 limitations).

  • Si306 vs. Liposomal Formulations: Investigating the potential of the SI306 Src inhibitor and its liposomal formulation. (2025).[2][3] ScienceDirect/PubMed. Link[3]

  • Prodrug Efficacy: Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase.[5][7] (2020).[6][7] PubMed Central. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

[1] Executive Summary & Scientific Context This guide mandates the operational procedures for the disposal of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 862728-61-8).[1] This compound is a critical he...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Context

This guide mandates the operational procedures for the disposal of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 862728-61-8).[1]

This compound is a critical heterocyclic intermediate, frequently employed in the synthesis of dual mTOR/PI3K inhibitors (e.g., PP121). Its structure features a bromine atom at the C-3 position. From a waste management perspective, this halogenation is the defining characteristic. It must be segregated into Halogenated Waste streams. Failure to segregate organobromides from general organic waste can lead to the formation of toxic dioxins/furans during standard low-temperature incineration and violates EPA/RCRA compliance protocols regarding halogen content.

Hazard Profile & Critical Safety Data

Before initiating disposal, operators must understand the specific hazards dictating the protocol.

ParameterSpecificationOperational Implication
Physical State Solid (White to light yellow powder)Risk of inhalation (dust).[1][2] Use localized exhaust.
Key Element Bromine (Br) MANDATORY SEGREGATION: Must go to Halogenated Waste.[1]
GHS Classification Acute Tox. 4 (Oral); Skin/Eye Irrit. 2/2AContact hazard.[1] Double-gloving recommended.
Incompatibilities Strong Oxidizing AgentsDo not consolidate with nitric/perchloric acid waste.[1]
Signal Word WARNING Standard vigilance required; not acutely lethal but harmful.[1]

Operational Disposal Protocol

Phase A: Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator (minimum) if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is advised due to the high permeability of heterocyclic amines.

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient for powder handling during disposal.

Phase B: Waste Segregation & Packaging

The presence of the bromine atom dictates the disposal path. Follow this decision matrix:

1. Solid Waste (Pure Compound or Contaminated Solids)
  • Primary Containment: Place the solid waste into a clear, 6-mil polyethylene bag.

  • Secondary Containment: Place the sealed primary bag into a second bag (double-bagging).

  • Labeling: Affix a Hazardous Waste label.

    • Constituents: "3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine" (Do not use abbreviations).[1][3]

    • Hazard Checkbox: Toxic, Irritant.[4]

    • Critical Note: Write "HALOGENATED ORGANIC SOLID" clearly on the tag.

  • Disposal Bin: Deposit into the designated Solid Hazardous Waste drum.

2. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Assessment: If the compound is dissolved in DMSO, Methanol, or DCM:

    • Destination: Halogenated Solvent Waste Carboy .

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the dissolved organobromide solute (>1%) classifies the mixture as halogenated for incineration purposes.

  • pH Check: Ensure the solution is Neutral (pH 6-8). If the synthesis involved acid workups, neutralize before adding to the organic solvent carboy to prevent exothermic reactions in the waste container.

3. Empty Containers (RCRA Empty Standard)
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Solvent Waste carboy.

  • Defacing: Cross out the original label. Mark as "Triple Rinsed - Non-Hazardous."

  • Final Step: Discard the dry, uncapped bottle in the glass recycling or trash, depending on facility rules.

Decision Logic & Workflow

The following diagram illustrates the critical decision points for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder (Spill debris, pure compound) StateCheck->SolidPath Solid LiquidPath Liquid Solution (Mother liquor, rinsate) StateCheck->LiquidPath Liquid SolidPkg Double Bag (Polyethylene) Label: 'TOXIC SOLID' SolidPath->SolidPkg HaloCheck Does solvent contain Halogens (DCM, Chloroform)? LiquidPath->HaloCheck HaloWaste HALOGENATED WASTE STREAM (High Temp Incineration) SolidPkg->HaloWaste Contains Bromine ConcCheck Is Compound Conc. >1%? HaloCheck->ConcCheck No (e.g., MeOH, DMSO) HaloCheck->HaloWaste Yes (e.g., DCM) ConcCheck->HaloWaste Yes (>1%) NonHaloWaste NON-HALOGENATED WASTE (Fuels Blending) ConcCheck->NonHaloWaste No (Trace <0.1%)

Figure 1: Waste segregation logic. Note that due to the Bromine atom, the solid compound defaults to the Halogenated stream to ensure proper destruction.

Emergency Spill Response (STOP Protocol)

In the event of a powder spill outside a containment device:

  • S - Secure the Area: Alert nearby personnel. Post "Do Not Enter" signage if the spill is >50g.

  • T - Threat Assessment: Review SDS. Confirm no water-reactive reagents are nearby.

  • O - Outfit PPE: Don N95 mask, double nitrile gloves, and lab coat.

  • P - Procedure:

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet slurry into a wide-mouth jar or double-bag.

    • Clean the surface with soap and water.[2][4][5]

    • Dispose of all cleanup materials as Halogenated Solid Waste .

References

  • PubChem. (n.d.). Compound Summary: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1][3][6] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[7] Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved January 28, 2026, from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved January 28, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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